Digitoxin
Description
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27+,28-,29+,30+,31+,33+,34+,35+,36-,37-,38-,39+,40-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJUZGPOPHTGOT-XUDUSOBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
| Record name | DIGITOXIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4954 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022933 | |
| Record name | Digitoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Digitoxin appears as odorless white or pale buff microcrystalline powder. Used as a cardiotonic drug. (EPA, 1998), Solid | |
| Record name | DIGITOXIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4954 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Digitoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 3.9 mg/L at 25 °C, Slightly soluble in water, Practically insoluble in water (1 g/100 L at 20 °C), Very soluble in ethanol; soluble in ethyl ether, chloroform, methanol, pyridine, 1 g dissolves in about 40 mL chloroform, 60 mL alcohol, 400 mL ethyl acetate at 20 °C; soluble in acetate, amyl alcohol, pyridine; sparingly soluble in ether, petroleum ether, 2.89e-02 g/L | |
| Record name | Digitoxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01396 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Digitoxin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Digitoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Very small elongated, rectangular plates from dilute alcohol, Prisms from dilute alcohol, White or pale buff microcrystalline powder, White leaflets or powder, Solid | |
CAS No. |
71-63-6 | |
| Record name | DIGITOXIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4954 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Digitoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Digitoxin [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digitoxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01396 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Card-20(22)-enolide, 3-[(O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl)oxy]-14-hydroxy-, (3.beta.,5.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Digitoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Digitoxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Digitoxin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E90NZP2L9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Digitoxin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Digitoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
493 to 495 °F when anhydrous (EPA, 1998), 255.5 °C, MP: 256-257 °C (anhydrous) | |
| Record name | DIGITOXIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4954 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Digitoxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01396 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Digitoxin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Digitoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Digitoxin: A Resurging Cardiac Glycoside with Anticancer Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Digitoxin, a cardiac glycoside historically used in the management of heart failure, is garnering significant attention for its potential as an anticancer agent. A growing body of preclinical evidence suggests that this compound can selectively inhibit the growth of cancer cells and induce apoptosis at concentrations found in the plasma of cardiac patients.[1][2] This has sparked interest in repurposing this well-established drug for oncological applications. Unlike its more commonly known counterpart, digoxin (B3395198), some studies suggest this compound may possess more potent anticancer effects in concentrations that are non-toxic to humans.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects.
Mechanism of Action
The primary molecular target of this compound is the Na+/K+-ATPase ion pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[3][4] While this interaction is responsible for its cardiotonic effects, it also triggers a cascade of events within cancer cells that can lead to cell death. The anticancer mechanisms of this compound are multifaceted and appear to be dose-dependent.[3]
At higher concentrations (0.5 - 5 μM), inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger.[4] This disruption of ion homeostasis can induce apoptosis.[3][4] However, at lower, nanomolar concentrations (10-100 nM), which are more clinically relevant, this compound's anticancer effects are thought to be mediated through the Na+/K+-ATPase acting as a signal transducer.[4] Binding of this compound to the pump activates a "signalosome" that triggers various downstream signaling pathways.[4][5]
Beyond its interaction with the Na+/K+-ATPase, this compound has been reported to induce DNA damage and inhibit DNA topoisomerase II, further contributing to its cytotoxic effects.[6][7]
Signaling Pathways Modulated by this compound
This compound's interaction with the Na+/K+-ATPase signalosome leads to the modulation of several key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. Digoxin, a related cardiac glycoside, has been shown to inhibit the phosphorylation of Akt, mTOR, and p70S6K, key components of this pathway, in non-small cell lung cancer (NSCLC) cells.[8] This inhibition can lead to decreased cell proliferation and the induction of autophagy.[8]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to activate components of the MAPK pathway, such as ERK1/2, which, depending on the cellular context, can paradoxically contribute to its pro-apoptotic effects in cancer cells.[5][9]
NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer cell survival. This compound is a potent inhibitor of NF-κB, which can abolish the production of pro-inflammatory cytokines and reduce the expression of anti-apoptotic genes.[3]
Caption: this compound inhibits the NF-κB signaling pathway.
In Vitro Efficacy of this compound
Numerous studies have demonstrated the cytotoxic effects of this compound against a wide range of cancer cell lines. The 50% inhibitory concentration (IC50) values are typically in the nanomolar range, which is achievable in human plasma at therapeutic doses for cardiac conditions.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K-562 | Leukemia | 6.4 ± 0.4 | [2] |
| TK-10 | Renal Adenocarcinoma | 3 | [2] |
| MCF-7 | Breast Adenocarcinoma | 33 | [2] |
| A549 | Non-Small Cell Lung Cancer | 31 | [10] |
| HeLa | Cervical Cancer | 151 | [10] |
| HepG2/ADM | Multidrug-Resistant Hepatocellular Carcinoma | 132.65 ± 3.83 (24h), 52.29 ± 6.26 (48h), 9.13 ± 3.67 (72h) | [11] |
Key Anticancer Effects
Induction of Apoptosis
A primary mechanism of this compound-induced cell death is the induction of apoptosis.[1][5] This is often mediated by an increase in intracellular calcium, the generation of reactive oxygen species (ROS), and the activation of caspases.[5][12] Studies have shown that this compound treatment leads to the exposure of phosphatidylserine (B164497) on the cell surface, a hallmark of apoptosis, and that caspase inhibitors can rescue cells from this compound-induced death.[5] Furthermore, this compound can modulate the expression of apoptosis-related proteins, such as increasing the Bax/Bcl-2 ratio.[13][14]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines, including multidrug-resistant hepatocellular carcinoma cells.[4][15] This arrest is often associated with the activation of DNA damage response pathways, such as the ATR-CHK2-CDC25C signaling cascade.[15]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties at therapeutic concentrations.[9] It can inhibit the migration and differentiation of human umbilical vein endothelial cells (HUVECs) into capillary-like structures.[9] This effect is associated with the inhibition of focal adhesion kinase (FAK) phosphorylation, a key regulator of cell migration.[9] Digoxin has also been shown to inhibit the secretion of matrix metalloproteinases (MMPs) like MMP2 and MMP9, which are involved in the degradation of the extracellular matrix during angiogenesis and invasion.[16]
Caption: this compound inhibits angiogenesis by blocking FAK phosphorylation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
-
Cell Culture and Treatment: Culture cells in 6-well plates to 75% confluency and treat with the desired concentrations of this compound for 24-48 hours.[5]
-
Cell Harvesting: Trypsinize the cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to each 100 µL of cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time points. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Clinical Perspective and Future Directions
While the majority of clinical studies on cardiac glycosides and cancer have focused on digoxin, the promising preclinical data for this compound warrants further investigation.[3] Epidemiological studies have suggested a potential link between digitalis use and a reduced risk of certain cancers, though the results have been varied.[3] A recent clinical trial with digoxin showed a reduction in the size of circulating tumor cell (CTC) clusters in metastatic breast cancer patients, providing a proof-of-concept for the anti-metastatic potential of cardiac glycosides.[17][18][19][20]
Given this compound's potent in vitro activity and favorable pharmacokinetic profile, including a longer half-life than digoxin, it represents a promising candidate for clinical evaluation in oncology.[4] Future research should focus on well-designed clinical trials to determine the efficacy and safety of this compound as a standalone or combination therapy for various cancer types. Further elucidation of its complex mechanisms of action will also be crucial for identifying predictive biomarkers and optimizing its therapeutic application. The combination of this compound with other chemotherapeutic agents, radiotherapy, or immunotherapy could also be a promising strategy to enhance anticancer effects and overcome drug resistance.[3]
References
- 1. This compound as an anticancer agent with selectivity for cancer cells: possible mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. This compound and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Therapeutic concentrations of this compound inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonistic anticancer effect of paclitaxel and digoxin combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. europeanreview.org [europeanreview.org]
- 14. brieflands.com [brieflands.com]
- 15. This compound inhibits proliferation of multidrug-resistant HepG2 cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. trial.medpath.com [trial.medpath.com]
- 18. futura-sciences.com [futura-sciences.com]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. biocompare.com [biocompare.com]
The Foxglove's Gift: An In-depth Technical Guide to the Discovery and History of Digitoxin in Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
For centuries, the striking beauty of the purple foxglove (Digitalis purpurea) concealed a potent secret: a collection of cardiac glycosides with the power to both heal and harm. Among these, Digitoxin stands as a molecule of immense historical and pharmacological significance. This technical guide delves into the discovery, history, and foundational science of this compound, offering a detailed resource for researchers, scientists, and drug development professionals. From the pioneering clinical investigations of the 18th century to the elucidation of its molecular mechanism of action, the story of this compound is a compelling narrative of the evolution of medicine from empirical observation to molecular science.
The Dawn of Cardiac Glycoside Therapy: William Withering and the Treatment of Dropsy
The formal introduction of Digitalis into medicine is credited to the English physician and botanist William Withering.[1][2][3] In 1785, he published "An Account of the Foxglove and some of its Medical Uses," a seminal work that documented ten years of clinical observations on the use of foxglove preparations to treat "dropsy" (edema), a condition often associated with congestive heart failure.[1][2][4] Withering's work was revolutionary for its systematic approach, carefully detailing dosages, therapeutic effects, and toxic side effects.[4][5] He learned of the herbal remedy from a folk healer in Shropshire and astutely deduced that the foxglove was the active ingredient in a complex herbal mixture.[6]
Withering's clinical trials, though rudimentary by modern standards, were remarkably insightful. He treated 158 patients, of whom 101 showed significant improvement.[4] He established that a preparation of the dried, powdered leaf was most effective and advocated for careful dose titration, administering small, repeated doses until a therapeutic effect was achieved.[7][8]
Withering's Dosing and Preparations
Withering's primary method of preparation was an infusion. His recommended formulation was:
-
1 dram (approximately 3.9 grams) of dried foxglove leaves
-
Infused in a half-pint (approximately 284 ml) of boiling water for four hours
-
To which an ounce (approximately 30 ml) of a spirituous liquid was added
The typical adult dosage was one ounce of this infusion taken twice daily.[1]
The Isolation and Characterization of this compound
While Withering had established the therapeutic utility of the foxglove plant, the active principles remained unknown. It was not until the 19th and early 20th centuries that chemists began to isolate and characterize the cardiac glycosides responsible for its effects.
Early Isolation Methodologies: A Historical Perspective
The isolation of the active compounds from Digitalis purpurea was a significant challenge for early chemists. The process generally involved extraction with an alcohol-water mixture, followed by purification to remove tannins and other plant materials. A common, albeit historically simplified, procedure is outlined below:
Experimental Protocol: Historical Extraction and Isolation of this compound
-
Extraction: Dried and powdered Digitalis purpurea leaves are subjected to extraction with a hydroalcoholic solution (e.g., 60% ethanol). This dissolves the glycosides, including this compound.[9]
-
Precipitation of Impurities: Lead acetate (B1210297) is added to the aqueous alcoholic extract. This precipitates tannins and other vegetative materials, while this compound remains in solution.[9]
-
Removal of Excess Lead: The excess lead acetate is removed from the solution, often by precipitation.
-
Solvent Partitioning: The clarified extract is then partitioned with a water-immiscible organic solvent, such as chloroform (B151607). The more lipophilic this compound preferentially moves into the chloroform phase.[9]
-
Concentration and Crystallization: The chloroform extract is concentrated, and this compound is crystallized out of the solution, often with the addition of another solvent like ether. The resulting crystals are then collected and dried.[9]
This multi-step process, while effective for its time, was arduous and yielded a product of variable purity. Later advancements in chromatography and spectroscopy would be instrumental in obtaining highly purified this compound and elucidating its precise chemical structure.
Mechanism of Action: Inhibition of the Na+/K+-ATPase Pump
The cardiotonic effects of this compound are primarily mediated through its inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme present in the cell membrane of cardiac myocytes.[10][11][12] This inhibition sets off a cascade of events that ultimately leads to an increase in the force of cardiac contraction (positive inotropy).
Signaling Pathway of this compound's Inotropic Effect
Beyond its direct impact on ion exchange, the binding of cardiac glycosides to the Na+/K+-ATPase can also trigger intracellular signaling cascades, including the activation of Src tyrosine kinase, the Ras-ERK1/2 pathway, and the generation of reactive oxygen species (ROS), which can influence gene expression and cell survival.[13]
Experimental Evaluation: The Bioassay of Digitalis
Before the advent of modern analytical techniques, the potency of digitalis preparations was determined by bioassays on living animals. These assays, while crude, were essential for standardizing doses and ensuring some measure of safety and efficacy. The frog heart bioassay was a common method.
Experimental Workflow: Historical Frog Heart Bioassay for Digitalis Potency
Quantitative Data: Pharmacological Properties of this compound
The following tables summarize key quantitative data for this compound, providing a basis for comparison with other cardiac glycosides.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | 90-100% | |
| Protein Binding | 90-97% | |
| Volume of Distribution | 0.5-0.7 L/kg | |
| Elimination Half-life | 5-7 days | |
| Metabolism | Primarily hepatic | |
| Excretion | Primarily renal (as metabolites) |
Table 2: Therapeutic and Toxic Concentrations of this compound
| Concentration Range | Serum Level | Reference(s) |
| Therapeutic | 10-25 ng/mL | |
| Toxic | > 35 ng/mL |
Table 3: Results of William Withering's Clinical Observations (1775-1785)
| Outcome | Number of Patients | Percentage | Reference(s) |
| Total Patients Treated | 158 | 100% | [4] |
| Patients with Positive Outcome | 101 | ~64% | [4] |
| Patients with No Apparent Benefit | 57 | ~36% | [4] |
Conclusion
The journey of this compound from a folk remedy to a well-characterized pharmaceutical agent is a testament to the power of scientific inquiry. William Withering's meticulous observations laid the groundwork for the field of clinical pharmacology, demonstrating the importance of dose-response relationships and the careful documentation of therapeutic and adverse effects. The subsequent isolation and characterization of this compound by pioneering chemists provided a pure, standardized medication, and the elucidation of its mechanism of action at the molecular level has deepened our understanding of cardiac physiology. While the therapeutic landscape for heart failure has evolved significantly, the history of this compound remains a cornerstone of cardiovascular medicine and a powerful example of drug discovery from a natural source. This guide serves as a comprehensive resource for understanding the foundational science and historical context of this remarkable molecule.
References
- 1. cambridge.org [cambridge.org]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. William Withering | Discovery, Edema, Foxglove, & Facts | Britannica [britannica.com]
- 4. historyofinformation.com [historyofinformation.com]
- 5. serb.com [serb.com]
- 6. Bioassay of Digitalis, d-tubocurarine , Oxytocin | PPTX [slideshare.net]
- 7. Digitalis [ch.ic.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. US2449673A - Extraction and isolation of this compound - Google Patents [patents.google.com]
- 10. [Na,K-ATPase and cardiac glycosides: new functions of the known protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hekint.org [hekint.org]
- 12. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Digitoxin's effects on Na+/K+-ATPase pump
An In-depth Technical Guide on the Effects of Digitoxin on the Na+/K+-ATPase Pump
Executive Summary
This compound, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the treatment of heart failure and certain cardiac arrhythmias for centuries.[1][2] Its primary mechanism of action involves the specific inhibition of the Na+/K+-ATPase pump, an essential transmembrane protein found in all animal cells.[3][4] This inhibition triggers a cascade of intracellular events, most notably an increase in intracellular calcium, which accounts for its positive inotropic effect on the heart.[5][6] Beyond its cardiotonic effects, recent research has unveiled the role of the Na+/K+-ATPase as a signal transducer, where its interaction with this compound can modulate various signaling pathways implicated in cell growth, proliferation, and apoptosis, making it a promising candidate for anticancer therapies.[7][8][9] This guide provides a comprehensive technical overview of the molecular interactions between this compound and the Na+/K+-ATPase pump, the resultant downstream signaling cascades, quantitative data on its binding and inhibitory effects, and detailed experimental protocols for studying these interactions.
Core Mechanism of Action: Ion Gradient Disruption
The Na+/K+-ATPase, or sodium pump, is an integral membrane protein that actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process coupled with the hydrolysis of one molecule of ATP.[3][4] This action is fundamental for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.
This compound exerts its effect by binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, stabilizing the enzyme in its E2P phosphoenzyme conformation.[10] This binding event inhibits the pump's ion-translocating activity.[3] The consequences of this inhibition are sequential and profound:
-
Increased Intracellular Sodium [Na+]i: Inhibition of the pump leads to the accumulation of Na+ ions inside the cell as they can no longer be effectively extruded.[5][3]
-
Altered Na+/Ca2+ Exchanger (NCX) Function: The elevated [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger. This exchanger normally expels intracellular calcium ([Ca2+]i) from the cell.[1][11]
-
Increased Intracellular Calcium [Ca2+]i: With the reduced driving force for Ca2+ extrusion, intracellular calcium concentration rises.[6][11][12] In cardiac myocytes, this increased [Ca2+]i enhances the storage of calcium in the sarcoplasmic reticulum, leading to a more forceful contraction (positive inotropy) upon subsequent action potentials.[1][6]
The Na+/K+-ATPase as a Signalosome
Beyond its role as an ion pump, the Na+/K+-ATPase can function as a signal transducer. The binding of this compound can initiate intracellular signaling cascades independently of significant changes in bulk ion concentrations, particularly at nanomolar concentrations.[9] This "signalosome" function involves the interaction of the Na+/K+-ATPase with neighboring membrane proteins and intracellular kinases.[8]
Key signaling pathways activated by this compound binding include:
-
Src Kinase Activation: The this compound-bound Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src.[8][9]
-
EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to downstream signaling.[8]
-
Ras/ERK Pathway: EGFR activation triggers the Ras/Raf/MEK/ERK (MAPK) cascade, which is crucial in regulating gene expression related to cell proliferation and survival.[8][9]
-
PI3K/Akt and PLC Pathways: Evidence also suggests the activation of other signaling pathways, such as Phospholipase C (PLC) and Phosphatidylinositol 3-kinase (PI3K).[9]
-
Regulation of Transcription Factors: These signaling cascades converge on the nucleus to modulate the activity of transcription factors like NF-κB and AP-1, which control the expression of genes involved in the cell cycle (e.g., cyclin B1, cdc2) and survival (e.g., survivin).[8][9]
This signaling function is central to the investigation of this compound as an anti-cancer agent, as it can induce cell cycle arrest and apoptosis in various cancer cell lines.[8][13]
Quantitative Data: Binding Affinity and Inhibition
The potency of this compound is quantified by its binding affinity (dissociation constant, Kd) and its ability to inhibit the pump's enzymatic activity (inhibitory concentration, IC50 or Ki). These values can vary depending on the specific isoform of the Na+/K+-ATPase α-subunit (α1, α2, α3 being the most common) and the ionic conditions, particularly the concentration of extracellular potassium, which competes with cardiac glycosides for binding.[2][14]
Table 1: this compound Binding Affinity (Kd) for Human Na+/K+-ATPase Isoforms
| Cardiac Glycoside | Isoform | Kd (nM) (Absence of K+) | Kd (nM) (Presence of K+) | Reference |
| This compound | α1β1 | No significant difference | No significant difference | [2] |
| α2β1 | No significant difference | No significant difference | [2] | |
| α3β1 | No significant difference | No significant difference | [2] | |
| Digoxin (B3395198) | α1β1 | No significant difference | Lower affinity vs α2/α3 | [2] |
| α2β1 | No significant difference | Higher affinity vs α1 | [2] | |
| α3β1 | No significant difference | Higher affinity vs α1 | [2] |
Note: The study cited found that while digoxin showed isoform-specific affinity in the presence of K+, this compound did not under the tested conditions.[2]
Table 2: Inhibitory Concentrations (IC50/Ki) of this compound and Related Glycosides
| Compound | Target/Cell Line | Parameter | Value | Reference |
| This compound | Na+/K+-ATPase | EC50 | 0.78 µM | [13] |
| This compound | H1975 NSCLC Cells | CC50 | 0.19 ± 0.06 µM | [13] |
| Digoxin | Porcine Cerebral Cortex Na+/K+-ATPase (2 mM K+) | IC50 (High Affinity) | 7.06 x 10-7 M | [14] |
| Digoxin | Porcine Cerebral Cortex Na+/K+-ATPase (2 mM K+) | IC50 (Low Affinity) | 1.87 x 10-5 M | [14] |
| Digoxin | A549 Cells (kynurenine production) | IC50 | 40 nM | [15] |
| Digoxigenin | Na+/K+-ATPase (200 mM K+) | Kd (from activity) | 650 ± 400 nM | [10] |
Experimental Protocols
Protocol: Na+/K+-ATPase Activity Assay
This protocol is based on the principle of measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain (B1677812) or this compound.
Materials:
-
Enzyme source: Purified Na+/K+-ATPase, tissue homogenate (e.g., porcine cerebral cortex), or cell membrane fractions.[16][17]
-
Reaction Buffer: 130 mM NaCl, 5 mM KCl, 3 mM MgCl2, 25 mM Histidine (pH 7.4).[18]
-
Substrate: 1 mM ATP.[18]
-
Inhibitor: this compound at various concentrations; Ouabain (as a control).
-
Reagents for Pi detection (e.g., Malachite Green-based colorimetric assay).
-
Protein Precipitator (e.g., Trichloroacetic acid - TCA).
Procedure:
-
Enzyme Preparation: Prepare the enzyme source (e.g., tissue homogenate) and determine its protein concentration.
-
Reaction Setup: Prepare two sets of tubes for each sample: a "Total ATPase activity" tube and a "Na+/K+-ATPase inhibited" tube.
-
To all tubes, add the reaction buffer.
-
To the "inhibited" tubes, add a saturating concentration of this compound or ouabain.
-
To the "total" tubes, add a corresponding volume of vehicle (e.g., DMSO).
-
-
Pre-incubation: Pre-incubate the tubes at 37°C for 10-30 minutes to allow the inhibitor to bind.[18]
-
Initiate Reaction: Start the enzymatic reaction by adding ATP to all tubes.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be in the linear range.
-
Terminate Reaction: Stop the reaction by adding a protein precipitator like TCA.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Phosphate Detection: Transfer the supernatant to a new plate/tube and add the colorimetric reagent for Pi detection. Measure the absorbance at the appropriate wavelength (e.g., ~650 nm).
-
Calculation:
-
Create a standard curve using known concentrations of Pi.
-
Calculate the amount of Pi released in both "total" and "inhibited" tubes.
-
Na+/K+-ATPase activity = (Pi released in "total" tube) - (Pi released in "inhibited" tube).
-
Express activity as µmol Pi / mg protein / hour.
-
Protocol: [3H]-Ouabain Competition Binding Assay
This protocol determines the binding affinity of a non-radioactive ligand (this compound) by measuring its ability to compete with a radiolabeled ligand ([3H]-ouabain) for the same binding site on the Na+/K+-ATPase.
Materials:
-
Enzyme source (as above).
-
Binding Buffer: e.g., 4 mM MgCl2, 4 mM H3PO4, 20 mM Histidine (pH 7.0).[10]
-
Radioligand: [3H]-ouabain (e.g., 1-2 nM).
-
Competitor: this compound at a range of concentrations.
-
Non-specific binding control: High concentration of unlabeled ouabain.
-
Glass fiber filters and vacuum filtration manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup: In a series of tubes, combine the enzyme preparation, binding buffer, and a fixed, low concentration of [3H]-ouabain.
-
Add Competitor: Add increasing concentrations of unlabeled this compound to the tubes. Include a "total binding" tube (no competitor) and a "non-specific binding" tube (saturating concentration of unlabeled ouabain).
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtering the reaction mixture through glass fiber filters. The enzyme (and bound ligand) will be retained on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific [3H]-ouabain binding against the log concentration of this compound.
-
Fit the resulting competition curve using a one-site inhibition model to determine the Ki or IC50 value for this compound.
-
Protocol: Intracellular Calcium Measurement
This protocol measures changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.
Materials:
-
Live cells grown on glass-bottom dishes or coverslips.
-
Fluorescent Ca2+ indicator: Fura-2 AM (ratiometric) or Fluo-4 AM (single wavelength).
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
This compound stock solution.
-
Fluorescence microscope or plate reader equipped with appropriate filters and an environmental chamber (37°C, 5% CO2).
Procedure:
-
Cell Culture: Plate cells at an appropriate density on glass-bottom dishes 24-48 hours before the experiment.
-
Dye Loading: Wash the cells with warm HBSS. Incubate the cells with the Ca2+ indicator (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C. The "AM" ester allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells again with HBSS to remove excess dye. Incubate for another 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active dye inside the cells.
-
Imaging: Mount the dish on the microscope stage. Acquire a baseline fluorescence reading.
-
For Fura-2, alternately excite the cells at ~340 nm and ~380 nm and measure the emission at ~510 nm. The ratio of the emissions (F340/F380) is proportional to the intracellular Ca2+ concentration.
-
-
Stimulation: Add this compound to the dish at the desired final concentration while continuously recording the fluorescence.[19]
-
Data Analysis:
-
Plot the fluorescence ratio (or intensity for single-wavelength dyes) over time.
-
Quantify the change from baseline to the peak response to determine the effect of this compound on intracellular calcium levels.[19] The response can be characterized by its amplitude, duration, and the percentage of responding cells.[19]
-
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. droracle.ai [droracle.ai]
- 12. The effects of digitalis on intracellular calcium transients in mammalian working myocardium as detected with aequorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heart failure drug this compound induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacological Properties of Digitoxin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pharmacological properties of digitoxin, a cardiac glycoside with a long history of clinical use and renewed interest for its potential applications in oncology. This document details its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and provides detailed experimental protocols for its study.
Core Pharmacological Properties
This compound is a potent inhibitor of the plasma membrane Na+/K+-ATPase (sodium pump).[1] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane, which are essential for various cellular functions, including nerve impulse transmission and muscle contraction.
Mechanism of Action
The primary mechanism of action of this compound involves its binding to and inhibition of the Na+/K+-ATPase. This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium efflux and an increase in the intracellular calcium concentration.[2] In cardiac myocytes, this increase in intracellular calcium enhances the force of contraction (positive inotropic effect).[2] Additionally, this compound exhibits negative chronotropic and dromotropic effects, slowing the heart rate and conduction through the atrioventricular (AV) node, primarily through a parasympathomimetic action.[2]
Beyond its cardiotonic effects, the inhibition of Na+/K+-ATPase by this compound has been shown to trigger a cascade of intracellular signaling events that can lead to apoptosis in cancer cells.[3] The cytotoxic effects are observed at concentrations within or below the therapeutic range for cardiac conditions.[3]
Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties compared to the more commonly prescribed digoxin. It is characterized by a long half-life and is primarily eliminated by the liver.[1]
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Bioavailability | ~100% (oral) | [1] |
| Protein Binding | >90% (primarily albumin) | [1] |
| Volume of Distribution | ~0.6 L/kg | [1] |
| Elimination Half-life | ~7.6 days | [1] |
| Metabolism | Hepatic (major route, ~70%) | [1] |
| Excretion | Feces and Urine | [1] |
| Therapeutic Plasma Concentration | 15 - 25 ng/mL | [1] |
| Toxic Plasma Concentration | >35 - 40 ng/mL | [1] |
Pharmacodynamics
The pharmacodynamic effects of this compound are directly related to its mechanism of action. In the heart, it increases myocardial contractility. In other tissues, particularly cancerous cells, it can induce apoptosis.
Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| TK-10 | Renal Adenocarcinoma | 3 - 33 | [3] |
| K-562 | Leukemia | 6.4 ± 0.4 | [3] |
| MCF-7 | Breast Adenocarcinoma | 3 - 33 | [3] |
| A549 | Non-small cell lung cancer | 28 | [4] |
| MHCC97H | Hepatoma | 28 | [4] |
| HCT116 | Colon Cancer | 28 | [4] |
| HeLa | Cervical Cancer | 28 | [4] |
| SKOV-3 | Ovarian Cancer | 400 | [5] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by this compound's inhibition of the Na+/K+-ATPase.
Experimental Workflow: Cytotoxicity Assessment (MTT Assay)
The following diagram outlines a typical workflow for assessing the cytotoxic effects of this compound on cancer cell lines using an MTT assay.
Detailed Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol is a representative method for determining the inhibitory effect of this compound on Na+/K+-ATPase activity, based on measuring the release of inorganic phosphate (B84403) (Pi) from ATP.[6][7]
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human kidney).[7]
-
Reaction Buffer: 100 mM NaCl, 25 mM KCl, 3 mM MgCl2, 1 mM EGTA, 20 mM Tris–HCl (pH 7.4).[6]
-
ATP solution (2 mM).[6]
-
This compound stock solution (in DMSO).
-
Trichloroacetic acid (TCA) solution (8%).
-
Reagents for colorimetric phosphate determination (e.g., Fiske and Subbarow method).[7]
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the enzyme preparation to each well.
-
Add the this compound dilutions to the respective wells. Include control wells with buffer and DMSO (vehicle control) and wells with a known potent inhibitor like ouabain (B1677812) (positive control).[7]
-
Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.[7]
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes), ensuring less than 10% of the ATP is hydrolyzed.[7]
-
Stop the reaction by adding cold TCA solution.[7]
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and determine the amount of inorganic phosphate released using a colorimetric method.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each this compound concentration relative to the control and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound.
Materials:
-
Target cancer cell line.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Measurement of Intracellular Calcium Concentration
This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration following this compound treatment.[8][9][10]
Materials:
-
Adherent cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Fura-2 AM stock solution (in DMSO).
-
HEPES-buffered saline solution (HBS).
-
This compound solution.
-
Fluorescence microscopy system or plate reader capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm).
-
Pluronic F-127 (optional, to aid dye loading).[11]
-
Probenecid (B1678239) (optional, to prevent dye extrusion).[9]
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in HBS. Pluronic F-127 and probenecid can be included if necessary.[9][11]
-
Wash the cells with HBS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.[10]
-
Wash the cells with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.[10]
-
Mount the coverslip onto the microscope stage or place the 96-well plate into the plate reader.
-
Acquire a baseline fluorescence ratio (340nm/380nm excitation) for a few minutes.
-
Add the this compound solution to the cells while continuously recording the fluorescence ratio.
-
Record the changes in the fluorescence ratio over time to monitor the dynamics of intracellular calcium concentration.
-
At the end of the experiment, calibrate the Fura-2 signal using ionomycin (B1663694) in the presence of high and low calcium concentrations to determine the minimum (Rmin) and maximum (Rmax) ratios for calculating the absolute calcium concentrations.[10]
Western Blot Analysis
This protocol outlines the general steps for performing a Western blot to analyze the effect of this compound on the expression or phosphorylation status of specific proteins in a signaling pathway.[12][13][14][15]
Materials:
-
Cells treated with this compound for a specified time.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific to the target proteins.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging system.
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash the cells with ice-cold PBS and then lyse them using ice-cold lysis buffer.[12]
-
Scrape the cells and collect the lysate.[12]
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane multiple times with TBST.[15]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]
-
Wash the membrane again multiple times with TBST.[15]
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Analyze the band intensities to quantify changes in protein expression or phosphorylation.
In Vivo Assessment of Cardiac Effects in a Rodent Model
This protocol provides a representative framework for assessing the cardiac effects of this compound in rats, based on common practices in preclinical cardiac studies.[16][17][18]
Animals:
Drug Administration:
-
This compound can be administered via oral gavage or intravenous infusion.[16][17] Dosing will depend on the study's objective (e.g., therapeutic vs. toxic effects). For a chronic study, oral gavage might be used (e.g., 30 µg/kg/day).[17] For acute toxicity studies, a continuous intravenous infusion can be employed.[16]
Monitoring:
-
Anesthesia: An appropriate anesthetic regimen should be used (e.g., urethane (B1682113) or alpha-chloralose).[16] For chronic studies, measurements may be taken in conscious or lightly sedated animals.
-
Electrocardiogram (ECG): Subcutaneous electrodes can be placed to continuously monitor heart rate and rhythm for any arrhythmias, such as AV block or ventricular extrasystoles.[16]
-
Blood Pressure: A catheter can be inserted into an artery (e.g., carotid or femoral) to continuously monitor arterial blood pressure.[16]
-
Echocardiography: Transthoracic echocardiography can be performed at baseline and at various time points after this compound administration to assess cardiac structure and function, including left ventricular dimensions, ejection fraction, and fractional shortening.[17]
Procedure (Acute Toxicity Model):
-
Anesthetize the rat and ensure a stable plane of anesthesia.
-
Implant ECG electrodes and an arterial catheter for blood pressure monitoring.
-
Secure a venous line for drug infusion.
-
Record baseline ECG and blood pressure for a stabilization period.
-
Begin a continuous intravenous infusion of this compound at a set rate.[16]
-
Continuously monitor ECG and blood pressure, noting the time to onset of specific events such as AV dissociation, ventricular arrhythmias, and cardiac arrest.[16]
-
At the end of the experiment, blood samples can be collected to determine serum this compound concentrations.
Procedure (Chronic Model):
-
Administer this compound daily via oral gavage for a predetermined period (e.g., 60-75 days).[17]
-
Perform echocardiography and/or ECG recordings at regular intervals (e.g., weekly or bi-weekly) to assess progressive changes in cardiac function and structure.
-
At the end of the study period, animals can be euthanized, and hearts can be excised for histological analysis (e.g., to measure cardiomyocyte area) and biochemical assays.[17]
Conclusion
This compound remains a pharmacologically significant molecule with well-defined cardiotonic properties and emerging potential as an anti-cancer agent. Its distinct pharmacokinetic profile, characterized by a long half-life and hepatic clearance, differentiates it from other cardiac glycosides. A thorough understanding of its mechanism of action and the application of robust experimental protocols are essential for further elucidating its therapeutic potential and advancing its development for new clinical indications.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. This compound inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effects of Digoxin and this compound on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Digitalis Sensitivities of Na+/K+-ATPases from Human and Pig Kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. biomol.com [biomol.com]
- 16. Digoxin cardiotoxicity in aging anesthetized F344 rats [pubmed.ncbi.nlm.nih.gov]
- 17. Digoxin Induces Cardiac Hypertrophy Without Negative Effects on Cardiac Function and Physical Performance in Trained Normotensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Digitoxin Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Digitoxin, a cardiac glycoside historically used in the treatment of heart failure, has garnered renewed interest for its potential as an anticancer agent. Its mechanism of action, the inhibition of the Na+/K+-ATPase, triggers a cascade of downstream signaling events that can lead to apoptosis and cell growth inhibition in cancer cells. Understanding the intricate relationship between the structure of this compound and its biological activity is paramount for the development of novel analogs with improved therapeutic indices. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Structure-Activity Relationships
The biological activity of this compound and its analogs is typically quantified by their ability to inhibit the Na+/K+-ATPase and their cytotoxic effects on cancer cell lines. The following tables summarize key quantitative data from various SAR studies.
Table 1: Na+/K+-ATPase Inhibition by this compound Analogs
| Compound | Modification | Enzyme Source | Assay Method | Kᵢ (nM) |
| This compound | - | Human α1β1 | Inhibition of Na,K-ATPase activity | 3.2 ± 0.22 (µM) |
| Digoxin (B3395198) | 12β-OH | Human α1β1 | Inhibition of Na,K-ATPase activity | 1.95 ± 0.15 (µM) |
| Ouabain | Multiple hydroxylations | Human α1β1 | Inhibition of Na,K-ATPase activity | 0.9 ± 0.05 (µM) |
| Digitoxigenin | Aglycone | Beef cardiac | [³H]ouabain displacement | 980 ± 120 |
| Gitoxigenin | 16β-OH | Beef cardiac | [³H]ouabain displacement | 2300 ± 300 |
Table 2: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines
| Compound | Modification | Cell Line | Assay | IC₅₀ (nM) |
| This compound | - | TK-10 (Renal Adenocarcinoma) | Growth Inhibition | 3 |
| This compound | - | UACC-62 (Melanoma) | Growth Inhibition | 33 |
| This compound | - | NCI-H460 (Lung) | MTT Assay | 357 |
| α-L-Rhamnose analog | Monosaccharide substitution | NCI-H460 (Lung) | MTT Assay | 46.7 |
| α-L-Amicetose analog | Monosaccharide substitution | NCI-H460 (Lung) | MTT Assay | 55.7 |
| β-D-Digitoxose analog | Monosaccharide substitution | NCI-H460 (Lung) | MTT Assay | 74.8 |
Core Structure-Activity Relationship Insights
The biological activity of this compound is intrinsically linked to its three main structural components: the steroid nucleus, the unsaturated lactone ring at C-17, and the trisaccharide moiety at C-3.
-
Steroid Nucleus: The cis-trans-cis fusion of the A/B, B/C, and C/D rings is crucial for high affinity binding to the Na+/K+-ATPase. Modifications to the steroid backbone, such as the introduction of additional hydroxyl groups, can significantly impact activity. For instance, the additional 12β-hydroxyl group in digoxin results in a slightly different pharmacological profile compared to this compound.
-
Unsaturated Lactone Ring: The α,β-unsaturated lactone ring at the C-17 position is essential for inhibitory activity. Saturation of the double bond or opening of the lactone ring leads to a dramatic decrease in potency.
-
Sugar Moiety: The trisaccharide chain at the C-3 position plays a critical role in modulating the pharmacokinetic and pharmacodynamic properties of this compound. While the aglycone (digitoxigenin) retains inhibitory activity, the sugar moiety enhances binding affinity and influences isoform selectivity of the Na+/K+-ATPase. SAR studies have shown that modifications to the sugar chain, such as altering the number and type of sugar units, can significantly impact anticancer activity and selectivity. For example, certain monosaccharide analogs of this compound have demonstrated greater potency against cancer cell lines compared to the parent compound.
Experimental Protocols
Na+/K+-ATPase Inhibition Assay (Malachite Green Assay)
This assay spectrophotometrically quantifies the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The amount of Pi is a direct measure of the enzyme's activity.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer: 100 mM NaCl, 10 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl (pH 7.4)
-
ATP solution (100 mM)
-
This compound or analog solutions of varying concentrations
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water
-
Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 N HCl
-
Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v).
-
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound analog in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the this compound analog dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (a known potent inhibitor like ouabain).
-
Add 20 µL of the purified Na+/K+-ATPase enzyme preparation to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of ATP solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the Malachite Green working solution to each well.
-
Incubate for 15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Create a standard curve using the phosphate standard to determine the amount of Pi released in each well.
-
Calculate the percent inhibition for each concentration of the this compound analog and determine the IC₅₀ or Kᵢ value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cancer cell line of interest (e.g., NCI-H460)
-
Complete cell culture medium
-
This compound or analog solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of the this compound analog to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Mandatory Visualization
Signaling Pathways
The inhibition of Na+/K+-ATPase by this compound initiates a complex network of intracellular signaling events, particularly relevant to its anticancer effects.
Caption: Downstream signaling pathways activated by this compound-mediated Na+/K+-ATPase inhibition in cancer cells.
Experimental Workflow
The structure-activity relationship studies of this compound analogs follow a systematic workflow from chemical synthesis to biological evaluation.
Caption: General experimental workflow for this compound structure-activity relationship (SAR) studies.
Digitoxin's Role in Inducing Apoptosis in Tumor Cells: A Technical Guide
Abstract: Cardiac glycosides, traditionally used in the management of cardiac conditions, are gaining significant attention for their potent anticancer properties. Among them, digitoxin has emerged as a promising agent capable of inducing apoptosis in a wide range of tumor cells. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound-induced apoptosis, presents quantitative data on its efficacy, details key experimental protocols for its study, and visualizes the complex signaling pathways involved. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which triggers a cascade of downstream events including ionic imbalance, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of the caspase-dependent intrinsic apoptotic pathway. Furthermore, this compound modulates the expression of critical oncogenes such as c-MYC. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential as a cancer therapeutic.
Core Mechanisms of this compound-Induced Apoptosis
This compound's ability to trigger apoptosis in cancer cells is a multi-faceted process initiated primarily by its binding to and inhibition of the Na+/K+-ATPase pump on the cell membrane. This initial event sets off a complex signaling cascade leading to programmed cell death.
Inhibition of Na+/K+-ATPase and Disruption of Ion Homeostasis
The canonical function of the Na+/K+-ATPase is to maintain the electrochemical gradients of sodium and potassium ions across the cell membrane. This compound's inhibition of this pump leads to an accumulation of intracellular sodium and a decrease in intracellular potassium.[1] This disruption of ionic homeostasis results in a secondary increase in intracellular calcium (Ca2+) levels, largely through the action of the Na+/Ca2+ exchanger.[1][2] Elevated cytosolic Ca2+ is a critical trigger for apoptosis, as it can lead to mitochondrial stress and the activation of various calcium-dependent enzymes.[3]
Induction of the Intrinsic (Mitochondrial) Apoptosis Pathway
The increase in intracellular Ca2+ and the generation of reactive oxygen species (ROS) are key stressors that converge on the mitochondria, initiating the intrinsic pathway of apoptosis.[3][4]
-
Reactive Oxygen Species (ROS) Generation: Treatment with this compound leads to a rapid increase in intracellular ROS levels.[5] This oxidative stress contributes to mitochondrial membrane permeabilization (MMP).[4][6]
-
Mitochondrial Membrane Permeabilization (MMP): The combination of ionic stress and ROS disrupts the mitochondrial transmembrane potential (ΔΨm).[4][7] This loss of potential is a point-of-no-return in the apoptotic process, leading to the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors from the mitochondrial intermembrane space.[6][7]
-
Caspase Activation: Key proteins released from the mitochondria include cytochrome c, which associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3.[5][8] Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[5][9][10]
-
Modulation of Bcl-2 Family Proteins: The process is further regulated by the Bcl-2 family of proteins. This compound treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax, thereby shifting the cellular balance in favor of apoptosis.[11][12]
Modulation of Oncogenic Signaling Pathways
Beyond its effects on ion transport, the Na+/K+-ATPase also functions as a signal transducer. This compound's binding can activate downstream signaling kinases such as Src and EGFR, and pathways like PI3K/Akt and MAPK, which can paradoxically lead to apoptosis in cancer cells.[3][13] Furthermore, a significant mechanism involves the suppression of the transcription factor c-MYC. This compound has been shown to inhibit the nuclear factor of activated T-cells (NFAT), which is required for c-MYC transcription.[5][14] The rapid reduction in c-MYC mRNA and protein levels following this compound treatment is a key event preceding caspase activation and cell death.[5][14]
Quantitative Data on this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various human cancer cell lines. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) demonstrate its potency, which is often within the therapeutic range observed in cardiac patients (20-33 nM).[15]
Table 1: Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Source |
|---|---|---|---|---|
| BxPC-3 | Pancreatic | ~100 nM | 48 h | [16] |
| CFPAC-1 | Pancreatic | ~50 nM | 48 h | [16] |
| Panc-1 | Pancreatic | ~75 nM | 48 h | [16] |
| AsPC-1 | Pancreatic | ~60 nM | 48 h | [16] |
| Mean of 6 lines | Pancreatic | 124 nM | Not Specified | [3] |
| TK-10 | Renal Adenocarcinoma | 3 nM | 48 h | [15][17] |
| MCF-7 | Breast Adenocarcinoma | 33 nM | 48 h | [15][17] |
| K-562 | Leukemia | 6.4 nM | 48 h | [17] |
| HeLa | Cervical | 28 nM | 48 h | [4] |
| HeLa | Cervical | >300 nM (saturation) | 24 h |[5] |
Table 2: Induction of Apoptosis by this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound Conc. | Result | Source |
|---|---|---|---|---|
| BxPC-3 | Pancreatic | 100 nM | >90% of cells in early or late apoptosis | [3] |
| TK-10 | Renal Adenocarcinoma | 3 nM (IC50) | 41.3% of cells were apoptotic after 48h | [17] |
| HeLa | Cervical | 500 nM | Activation of Caspase-3 and PARP cleavage at 16h |[5] |
Experimental Protocols
Investigating the pro-apoptotic effects of this compound involves a suite of standard cell and molecular biology techniques. Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692), which is soluble and purple. The absorbance of this colored solution is proportional to the number of viable cells.
-
Cell Seeding: Seed cells (e.g., A549, H1299) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.[18]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-200 nM) and a vehicle control (DMSO) for a specified period (e.g., 24, 48 hours).[11][18]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 2-4 hours.[4]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5 minutes.[4]
-
Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC Flow Cytometry
This assay identifies one of the earliest hallmarks of apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore like FITC.
-
Cell Culture and Treatment: Culture cells in 6-well plates (10⁶ cells/well) to ~75% confluency and treat with the desired concentrations of this compound.[3]
-
Harvesting: After treatment, harvest the cells. For adherent cells, use trypsin and neutralize with complete medium. Collect both floating and adherent cells.[3]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, to distinguish necrotic from apoptotic cells).[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
TUNEL (TdT dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a later hallmark of apoptosis, by enzymatically labeling the free 3'-OH ends of DNA breaks with labeled dUTPs.[19][20]
-
Sample Preparation: Prepare cells grown on coverslips or tissue sections. Fix the samples with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[20][21]
-
Permeabilization: Wash the samples with PBS. For tissue sections, de-paraffinize and re-hydrate. Permeabilize the cells by incubating with Proteinase K (20 µg/mL) or 0.1% Triton X-100 in sodium citrate (B86180) for 2-15 minutes.[19][20]
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently-labeled dUTP (e.g., FITC-dUTP), in a humidified chamber at 37°C for 60 minutes, protected from light.[19][22]
-
Washing: Stop the reaction and wash the samples thoroughly with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain nuclei with a DNA dye like DAPI or Propidium Iodide to visualize all cells.
-
Analysis: Mount the coverslips and visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright green nuclear fluorescence.[22][23]
Western Blotting for Cleaved Caspase-3 and PARP
Western blotting allows for the detection and semi-quantification of specific proteins, providing direct evidence of the activation of the caspase cascade.
-
Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 12-15% SDS-polyacrylamide gel.[24][25]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[25]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[24][26]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., rabbit anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.[24][26]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) for 1-2 hours at room temperature.[24]
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[24] The appearance of the 17/19 kDa cleaved caspase-3 fragments and the 89 kDa cleaved PARP fragment are indicative of apoptosis.[10][26]
Conclusion and Future Directions
This compound induces apoptosis in tumor cells through a robust and multi-pronged mechanism initiated by the inhibition of Na+/K+-ATPase. This leads to disrupted ion homeostasis, ROS production, mitochondrial dysfunction, and the activation of the intrinsic caspase cascade. Concurrently, this compound suppresses key oncogenic drivers like c-MYC. The potency of this compound, often effective at concentrations found in cardiac patients, underscores its therapeutic potential.[15][17] The selectivity for cancer cells over normal cells, while not fully elucidated, may be linked to differences in Na+/K+-ATPase subunit expression or the altered metabolic state of tumors.[3][16]
Future research should focus on further delineating the complex signal transduction networks activated by this compound in different cancer types to identify biomarkers for patient stratification. Combination therapies, pairing this compound with conventional chemotherapeutics or targeted agents, may offer synergistic effects and overcome drug resistance.[4] The development of novel this compound analogs with an improved therapeutic index could further enhance its clinical applicability in oncology.[1] This guide provides a foundational understanding of the core mechanisms and methodologies essential for advancing the study of this compound as a viable anticancer agent.
References
- 1. This compound and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the assessment of mitochondrial membrane permeabilization in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. europeanreview.org [europeanreview.org]
- 12. Anti-proliferative effect of digoxin on breast cancer cells via inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. scholar.usuhs.edu [scholar.usuhs.edu]
- 15. This compound inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Affects Metabolism, ROS Production and Proliferation in Pancreatic Cancer Cells Differently Depending on the Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 19. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 20. antbioinc.com [antbioinc.com]
- 21. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Video: The TUNEL Assay [jove.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 25. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 26. media.cellsignal.com [media.cellsignal.com]
An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Digitoxin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of digitoxin, a cardiac glycoside with significant therapeutic applications and a narrow therapeutic index. Understanding these mechanisms is crucial for optimizing its clinical use, predicting drug-drug interactions, and developing novel therapeutic strategies.
Core Mechanisms of this compound's Cellular Interaction
This compound's journey into and out of cells is a multi-faceted process involving a primary intracellular target, passive diffusion, and active transport by membrane proteins. These mechanisms collectively determine its bioavailability, tissue distribution, and elimination.
Primary Pharmacodynamic Target: Na+/K+-ATPase
The principal mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1][2] By binding to the extracellular domain of the α-subunit of this pump, this compound blocks its function. This inhibition leads to an increase in intracellular sodium concentration. Consequently, the sodium-calcium (Na+/Ca2+) exchanger's activity is altered, leading to an increase in intracellular calcium levels. This elevation in cytoplasmic calcium enhances the contractility of cardiac muscle cells, which is the basis of this compound's therapeutic effect in heart failure.
Passive Diffusion
The intestinal absorption of this compound is partly governed by a passive, non-saturable diffusion process.[2] Being a relatively lipophilic molecule, this compound can traverse the lipid bilayer of cell membranes to some extent without the aid of transport proteins.
Active Transport: The Role of P-glycoprotein (P-gp)
A critical determinant of this compound's pharmacokinetics is its interaction with the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp; ABCB1).[3][4] P-gp is an efflux pump expressed in various tissues, including the intestines, liver, and kidneys, where it actively transports a wide range of xenobiotics out of cells.[5] this compound is a known substrate of P-gp, which significantly impacts its absorption and elimination.[6][7] P-gp-mediated efflux in the intestines limits the oral bioavailability of this compound, while its activity in the liver and kidneys contributes to its clearance from the body.[5][8] This interaction is a major source of drug-drug interactions, as co-administration of P-gp inhibitors can lead to increased this compound plasma concentrations and potential toxicity.[5]
The Emerging Role of Organic Anion-Transporting Polypeptides (OATPs)
While the role of P-gp in this compound efflux is well-established, the involvement of uptake transporters is an area of ongoing research. Organic Anion-Transporting Polypeptides (OATPs) are a family of uptake transporters that mediate the cellular influx of a broad range of compounds. While more extensively studied for the related cardiac glycoside digoxin (B3395198), there is evidence suggesting that OATPs may also play a role in the hepatic and renal uptake of this compound.[9][10][11] Specifically, rat oatp2 has been shown to be involved in the hepatic uptake of digoxin, and this interaction can be a site for drug-drug interactions.[10] Further research is needed to fully elucidate the specific OATP isoforms involved in this compound transport and their clinical significance.
An Alternative Hypothesis: Formation of Transmembrane Calcium Channels
A novel mechanism has been proposed wherein this compound molecules can self-assemble to form multimers that function as transmembrane calcium channels.[12][13] This would provide a direct pathway for calcium influx, independent of the Na+/K+-ATPase inhibition cascade. This hypothesis is supported by findings that this compound can induce calcium entry into cells and form ion-conducting channels in artificial phospholipid bilayers.[12][13]
Quantitative Data on this compound Transport and Binding
The following tables summarize key quantitative data related to the interaction of this compound with its primary target and transport proteins.
| Parameter | Value | Species/System | Reference |
| Ki (Inhibitory Constant) | |||
| Na+/K+-ATPase (Human Kidney) | 3.2 ± 0.22 µM | Human | [14] |
| Na+/K+-ATPase (Pig Kidney) | 1.95 ± 0.15 µM | Pig | [14] |
| KD (Dissociation Constant) | |||
| Na+/K+-ATPase α1β1 (Human, in the absence of K+) | No isoform specificity | Human | [15] |
| Na+/K+-ATPase α2β1 (Human, in the absence of K+) | No isoform specificity | Human | [15] |
| Na+/K+-ATPase α3β1 (Human, in the absence of K+) | No isoform specificity | Human | [15] |
Table 1: Binding Affinities of this compound to Na+/K+-ATPase.
| Cell Line | Transport Direction | Net Transport Rate (%) | Reference |
| Caco-2 | Basal-to-Apical | 15.0 ± 3.3 | [6] |
Table 2: P-glycoprotein-Mediated Net Transport of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying this compound transport.
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. Digitalis. An update of clinical pharmacokinetics, therapeutic monitoring techniques and treatment recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of digitalis-like compounds with p-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of P-glycoprotein in pharmacokinetics and drug interactions of digoxin and beta-methyldigoxin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. P-glycoprotein-mediated transport of this compound, alpha-methyldigoxin and beta-acetyldigoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of intestinal P-glycoprotein in the interaction of digoxin and rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unmasking the Role of Uptake Transporters for Digoxin Uptake Across the Barriers of the Central Nervous System in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic anion transporter oatp2-mediated interaction between digoxin and amiodarone in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Anion Transporting Polypeptide 1a4 is Responsible for the Hepatic Uptake of Cardiac Glycosides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heart failure drug this compound induces calcium uptake into cells by forming transmembrane calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heart failure drug this compound induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Digitalis Sensitivities of Na+/K+-ATPases from Human and Pig Kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
Digitoxin's Impact on Intracellular Calcium Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Digitoxin, a cardiac glycoside long utilized in the management of heart failure and certain cardiac arrhythmias, exerts its therapeutic and toxic effects primarily by modulating intracellular calcium ([Ca2+]i) levels. The canonical mechanism involves the inhibition of the Na+/K+-ATPase pump, leading to an increase in intracellular sodium and a subsequent rise in [Ca2+]i via the Na+/Ca2+ exchanger. However, emerging evidence suggests a more complex interplay of factors, including the formation of transmembrane calcium channels and direct interactions with sarcoplasmic reticulum calcium release channels. This guide provides an in-depth analysis of the molecular mechanisms underpinning this compound-induced calcium signaling, detailed experimental protocols for its investigation, and a quantitative summary of its effects.
Core Mechanisms of this compound-Induced Intracellular Calcium Elevation
This compound's influence on intracellular calcium homeostasis is multifaceted, involving at least two primary pathways:
1.1. Inhibition of Na+/K+-ATPase and Activation of the Na+/Ca2+ Exchanger:
The most well-established mechanism of action for this compound is its inhibition of the Na+/K+-ATPase pump in the plasma membrane of cardiomyocytes and other cell types.[1][2][3] This inhibition leads to an accumulation of intracellular sodium ([Na+]i).[1][4] The increased [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), reducing its efficiency in extruding calcium from the cell.[1][5] In some cases, the altered gradient can even reverse the direction of the NCX, leading to calcium influx.[4] The net result is an elevation of intracellular calcium concentration.[1][4] This rise in cytosolic calcium enhances the calcium load of the sarcoplasmic reticulum (SR), leading to more forceful contractions in cardiac muscle cells (positive inotropic effect).[1][6]
1.2. Formation of Transmembrane Calcium Channels:
A novel mechanism suggests that this compound molecules can self-assemble to form multimers that act as transmembrane calcium channels.[7][8] These channels allow for the direct influx of extracellular calcium into the cell.[7] This action is independent of the Na+/K+-ATPase inhibition and has been observed in both intact cells and artificial phospholipid bilayers.[7][8] These this compound-formed channels are reported to be blocked by trivalent cations like Al³⁺ and La³⁺ but not by classical L-type calcium channel blockers such as nitrendipine.[7][8]
1.3. Direct Modulation of Sarcoplasmic Reticulum Calcium Release:
Some studies suggest that cardiac glycosides like this compound and its analogue digoxin (B3395198) can directly interact with and activate the sarcoplasmic reticulum Ca2+-release channels (ryanodine receptors, RyR2).[9][10][11] This activation sensitizes the channels to calcium, leading to an increased probability of channel opening and subsequent release of calcium from the SR into the cytosol, further contributing to the overall increase in intracellular calcium.[9][10] This effect has been observed at therapeutically relevant concentrations.[10]
Quantitative Data on this compound's Effect on Intracellular Calcium
The following table summarizes quantitative data from a study investigating the dose-dependent effect of this compound on intracellular calcium levels in GT1–7 cells.
| This compound Concentration | Percentage of Responding Cells (%) | Peak Change in Intracellular Calcium (nM) |
| 0 nM (Control) | 0 | 0 |
| 50 nM | ~20 | ~50 |
| 100 nM | ~50 | ~100 |
| 200 nM | ~80 | ~175 |
| 500 nM | ~90 | ~250 |
| 1 µM | ~90 | ~275 |
Data adapted from a study by Arispe et al. (2008), where a response was defined as a change of at least 25 nM from the baseline intracellular calcium concentration.[7]
Experimental Protocols
Measurement of Intracellular Calcium using Fura-2 AM Fluorescence Microscopy
This protocol outlines a standard method for measuring this compound-induced changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.[12][13]
Materials:
-
Cells of interest (e.g., cultured cardiomyocytes, neuronal cells) plated on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable physiological buffer
-
This compound stock solution (in DMSO or ethanol)
-
Fluorescence microscope equipped for ratiometric imaging (with excitation filters for 340 nm and 380 nm and an emission filter around 510 nm)
-
Image analysis software capable of ratiometric calculations
Procedure:
-
Cell Preparation:
-
Seed cells on glass coverslips and culture until they reach the desired confluency.
-
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO (e.g., 1 mM).
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
For the loading solution, dilute the Fura-2 AM stock solution in HBS to a final concentration of 1-5 µM.
-
Add the Pluronic F-127 stock solution to the Fura-2 AM/HBS mixture to achieve a final concentration of ~0.02% to aid in dye solubilization.
-
-
Cell Loading:
-
Wash the cells once with HBS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.[14]
-
-
De-esterification:
-
Wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, trapping the active Fura-2 dye inside the cells.[12]
-
-
Imaging:
-
Mount the coverslip onto the fluorescence microscope stage.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Introduce this compound at the desired concentration to the imaging chamber.
-
Continuously record fluorescence images at both excitation wavelengths over the desired time course.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.[12]
-
Calibration can be performed using calcium ionophores (e.g., ionomycin) and buffers with known calcium concentrations to convert the ratio values to absolute calcium concentrations.
-
Signaling Pathways and Visualizations
Canonical Na+/K+-ATPase Inhibition Pathway
Caption: Canonical pathway of this compound-induced calcium increase.
Transmembrane Calcium Channel Formation Pathway
Caption: this compound forming transmembrane calcium channels.
Experimental Workflow for Calcium Imaging
Caption: Workflow for Fura-2 AM calcium imaging experiment.
Conclusion
This compound's impact on intracellular calcium is a cornerstone of its physiological effects. While the inhibition of Na+/K+-ATPase remains the principal and most widely accepted mechanism, a comprehensive understanding must also incorporate the direct formation of calcium channels and the modulation of sarcoplasmic reticulum calcium release. For researchers and drug development professionals, a thorough appreciation of these multiple mechanisms is crucial for the design of novel therapeutic strategies and the mitigation of this compound-related toxicity. The experimental protocols provided herein offer a robust framework for the continued investigation of these complex signaling pathways.
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Calcium Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconsidering Digoxin in Atrial Fibrillation: From Historical Controversy to Physiologically Guided and Personalized Rate Control [mdpi.com]
- 7. Heart failure drug this compound induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heart failure drug this compound induces calcium uptake into cells by forming transmembrane calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Digoxin activates sarcoplasmic reticulum Ca(2+)-release channels: a possible role in cardiac inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Digoxin activates sarcoplasmic reticulum Ca(2+)-release channels: a possible role in cardiac inotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of cardiac ryanodine receptors by cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Digitoxin's Impact on Cellular Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has a long history in the treatment of heart failure and certain cardiac arrhythmias. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] Beyond its well-established cardiotonic effects, a growing body of evidence reveals that this compound's interaction with the Na+/K+-ATPase initiates a cascade of intracellular signaling events, profoundly impacting cellular processes such as proliferation, apoptosis, and differentiation.[3][4] This has led to significant interest in repurposing this compound and related cardiac glycosides as potential anti-cancer agents.[5][6]
This technical guide provides an in-depth exploration of the key signal transduction pathways affected by this compound. It summarizes quantitative data on its effects, details relevant experimental methodologies, and provides visual representations of the signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Na+/K+-ATPase Inhibition and Downstream Consequences
The foundational event in this compound's signaling cascade is its binding to the α-subunit of the Na+/K+-ATPase.[4] This inhibition disrupts the normal outward transport of three sodium ions (Na+) and inward transport of two potassium ions (K+), leading to an increase in the intracellular Na+ concentration.[2] This altered ionic gradient subsequently affects the function of the Na+/Ca2+ exchanger, causing a decrease in Ca2+ efflux and a resultant increase in intracellular calcium concentration.[2] This elevation in intracellular Ca2+ is the primary mechanism for its positive inotropic effects in cardiomyocytes. However, this event also serves as a critical starting point for the modulation of various signaling pathways.
Key Signal Transduction Pathways Modulated by this compound
This compound's influence extends beyond simple ion gradient disruption, acting as a modulator of several critical signaling networks. The Na+/K+-ATPase itself can function as a signaling scaffold, and its perturbation by this compound can trigger a variety of downstream effects.[4][7]
The Na+/K+-ATPase Signalosome and Src Kinase Activation
The Na+/K+-ATPase exists in a complex with other proteins, forming a "signalosome" within caveolae, specialized lipid raft microdomains of the plasma membrane.[4] Upon this compound binding, a conformational change in the Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src.[1][4] Activated Src can then phosphorylate a multitude of downstream targets, initiating cascades that influence cell growth, survival, and migration.
Mitogen-Activated Protein Kinase (MAPK) Pathway
One of the key downstream effectors of Src activation is the Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway.[1] This pathway is a central regulator of cell proliferation, differentiation, and survival. This compound has been shown to induce the phosphorylation and activation of ERK1/2 in a time- and concentration-dependent manner in various cell types, including human umbilical vein endothelial cells (HUVECs).[1]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that governs cell survival, growth, and metabolism. This compound has been demonstrated to induce the phosphorylation and activation of Akt.[1] This activation is often Src-dependent and contributes to the pro-survival effects of this compound observed in some contexts.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Studies have shown that this compound and other cardiac glycosides can potently inhibit the activation of the NF-κB signaling pathway.[8] This inhibition can occur upstream, for instance, by blocking the TNF-α-dependent recruitment of TRADD to the TNF receptor.[8]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from various studies on the effects of this compound on cancer cell lines and relevant signaling proteins.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| TK-10 | Renal Adenocarcinoma | 3 | [9] |
| K-562 | Leukemia | 6.4 | [9] |
| MCF-7 | Breast Adenocarcinoma | 33 | [9] |
| BxPC-3 | Pancreatic Cancer | ~100 (significant cytotoxicity) | [3] |
| HUVEC | Endothelial Cells | >100 (no effect on viability) | [1] |
| SKOV-3 | Ovarian Cancer | 400 | [10] |
Table 2: Quantitative Effects of this compound on Signaling Protein Phosphorylation
| Cell Line | Protein | This compound Conc. | Effect | Reference |
| HUVEC | Src | 10 nM | Increased phosphorylation | [1] |
| HUVEC | ERK1/2 | 10 nM | Increased phosphorylation | [1] |
| HUVEC | Akt | 10 nM | Increased phosphorylation | [1] |
| A549 (Lung Cancer) | Src (Y418) | 50-500 nM (Digoxin) | Dose-dependent decrease in phosphorylation | [5] |
| A549 (Lung Cancer) | EGFR (Y1068) | 50-500 nM (Digoxin) | Dose-dependent decrease in phosphorylation | [5] |
| A549 (Lung Cancer) | STAT3 (Y705) | 50-500 nM (Digoxin) | Dose-dependent decrease in phosphorylation | [5] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to investigate the effects of this compound.
Cell Viability and Proliferation Assays (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
General Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
Following treatment, MTT solution is added to each well and incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
General Protocol:
-
Cells are treated with this compound or vehicle control.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are quantified.[11]
-
Western Blotting for Protein Phosphorylation
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
General Protocol for Phosphorylation Analysis:
-
Cells are treated with this compound for the desired time and concentration.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected.
-
To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[1]
-
NF-κB Reporter Assay
-
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB activity.
-
General Protocol:
-
Cells (e.g., HEK293 or HeLa) are co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After transfection, cells are treated with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.
-
Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.[8][12]
-
Visualizing the Pathways and Workflows
To further elucidate the complex interactions, the following diagrams created using Graphviz (DOT language) illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's multifaceted impact on key signaling pathways.
References
- 1. Therapeutic concentrations of this compound inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. utoledo.edu [utoledo.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Inhibitory Effects of Digoxin and this compound on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Digitoxin: A Renewed Focus on a Veteran Drug for Oncological Innovation
A Technical Guide for Researchers and Drug Development Professionals
Foreword
The trajectory of oncological research is increasingly focused on the strategic repurposing of established pharmaceuticals, seeking novel applications for drugs with well-characterized pharmacokinetic and safety profiles. Within this paradigm, the cardiac glycoside digitoxin has emerged as a compelling candidate for anti-cancer therapy. Historically prescribed for cardiac insufficiencies, a growing body of preclinical and clinical evidence now illuminates its potent cytotoxic and cytostatic effects against a spectrum of malignancies. This technical guide provides an in-depth exploration of the core mechanisms underpinning this compound's onco-suppressive activities, offering a comprehensive resource for the scientific community to foster further investigation and clinical translation. We will delve into the molecular signaling cascades modulated by this compound, present its efficacy through collated quantitative data, and provide detailed experimental methodologies to facilitate reproducible research in this promising field.
Mechanism of Action: Beyond Cardiotonicity
This compound's canonical mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis. In the context of oncology, this primary interaction triggers a cascade of downstream signaling events that collectively contribute to its anti-cancer effects.
1.1. Na+/K+-ATPase Inhibition and Ion Homeostasis Disruption
At concentrations between 0.5 - 5 μM, this compound binds to the α-subunit of the Na+/K+-ATPase, leading to an accumulation of intracellular sodium ions. This disrupts the sodium gradient, which in turn affects the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium concentration is a critical stress signal that can trigger apoptosis, or programmed cell death, in cancer cells.
1.2. Modulation of Key Signaling Pathways
Beyond its direct impact on ion transport, this compound, at nanomolar concentrations (10-100 nM), also functions as a signaling transducer through the Na+/K+-ATPase complex. This interaction activates a number of critical intracellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
-
Src Kinase, MAPK, and PI3K/Akt Pathways: this compound binding to the Na+/K+-ATPase can activate Src kinase, a non-receptor tyrosine kinase. This activation can subsequently trigger downstream pathways including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades[1]. While these pathways are often associated with cell proliferation, in the context of this compound treatment in cancer cells, their sustained activation can lead to cellular stress and apoptosis[1]. The PI3K/Akt/mTOR pathway, in particular, is a central regulator of cell growth and survival, and its modulation by this compound is a key aspect of its anti-cancer activity.
-
NF-κB and AP-1 Inhibition: this compound has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Both NF-κB and AP-1 are critical transcription factors that regulate the expression of genes involved in inflammation, cell survival, and proliferation. By suppressing their activity, this compound can impede cancer cell growth and survival.
-
c-MYC Suppression: A key target of this compound's anti-cancer activity is the proto-oncogene c-MYC. This compound has been demonstrated to suppress c-MYC expression by inhibiting the nuclear factor of activated T-cells (NFAT), a transcription factor that drives c-MYC transcription[2]. The downregulation of c-MYC is a significant contributor to the apoptotic effects of this compound.
-
HIF-1α Inhibition: this compound can also inhibit the synthesis of Hypoxia-Inducible Factor-1α (HIF-1α), a critical protein for tumor survival and angiogenesis in hypoxic environments[3].
The multifaceted signaling effects of this compound are visually summarized in the following diagram:
Caption: this compound's interaction with Na+/K+-ATPase initiates multiple downstream signaling cascades.
1.3. Induction of Apoptosis and Cell Cycle Arrest
The culmination of this compound's molecular perturbations is the induction of apoptosis and cell cycle arrest in cancer cells.
-
Apoptosis: this compound triggers apoptosis through both intrinsic and extrinsic pathways. The increase in intracellular calcium can activate caspases, key executioner proteins of apoptosis[1]. Furthermore, the modulation of signaling pathways like PI3K/Akt and the suppression of survival factors like c-MYC and Bcl-2 contribute to a pro-apoptotic cellular environment[2][4].
-
Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines[5]. This is often associated with the downregulation of key cell cycle regulatory proteins such as cdc2 and cyclin B1. In some instances, G0/G1 arrest has also been reported[6].
Quantitative Data on Anti-Cancer Efficacy
The in vitro cytotoxic and anti-proliferative activity of this compound has been evaluated across a wide range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values reported in the literature.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Leukemia | K-562 | 6.4 ± 0.4 | [1] |
| Renal Adenocarcinoma | TK-10 | 3 - 33 | [7][8] |
| Breast Adenocarcinoma | MCF-7 | 3 - 33 | [7][8] |
| Melanoma | UACC-62 | 3 - 33 | [7][8] |
| Pancreatic Cancer | BxPC-3 | 124 | [9] |
| Cervical Cancer | HeLa | 28 | [10] |
| Hepatocellular Carcinoma | HepG2/ADM | 132.65 ± 3.83 (24h) | [11] |
| 52.29 ± 6.26 (48h) | [11] | ||
| 9.13 ± 3.67 (72h) | [11] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Cancer Type | Animal Model | Treatment Dose | Tumor Growth Inhibition | Reference |
| Neuroblastoma | Nude Mouse Xenograft (SH-SY5Y) | Not specified | 44% inhibition | [12] |
| Non-Small Cell Lung Cancer | Nude Mouse Xenograft (A549) | 1.0 mg/kg/d | Significant inhibition | [13] |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed protocols for key in vitro assays used to evaluate the anti-cancer effects of this compound.
3.1. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3.2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
3.3. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle.
-
Principle: The amount of DNA in a cell is indicative of its phase in the cell cycle (G0/G1, S, G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing. Cells can be stored at -20°C for later analysis.
-
Before analysis, wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
3.4. Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins in a cell lysate.
-
Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary and secondary antibodies.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3.5. Protein Localization (Immunofluorescence)
Immunofluorescence is a technique used to visualize the subcellular localization of a specific protein.
-
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular targets. A primary antibody binds to the protein of interest, and a fluorescently labeled secondary antibody binds to the primary antibody, allowing for visualization by fluorescence microscopy.
-
Protocol:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS and mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the protein localization using a fluorescence microscope.
-
Mandatory Visualizations
4.1. Experimental Workflow for Evaluating this compound's Anti-Cancer Effects
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.
Caption: A streamlined workflow for the preclinical assessment of this compound's oncological potential.
4.2. This compound-Induced Apoptosis Pathway
This diagram depicts the key events in this compound-induced apoptosis.
References
- 1. scispace.com [scispace.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ID [thermofisher.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Inhibitory Effects of Digoxin and this compound on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. This compound inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Digitoxin in Neurodegenerative Diseases: An Early-Stage Research Compendium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common pathological thread among these disorders is the accumulation of misfolded proteins, chronic neuroinflammation, and progressive neuronal loss. Recent preclinical research has illuminated a potential therapeutic avenue in a class of compounds known as cardiac glycosides, with digitoxin and its analogue digoxin (B3395198) emerging as molecules of interest. Historically used in the treatment of heart failure, these compounds are potent inhibitors of the Na+/K+-ATPase ion pump. This inhibition triggers a cascade of downstream signaling events that appear to counteract key pathological processes in neurodegeneration. This technical guide provides a comprehensive overview of the early-stage research on this compound and related compounds in the context of neurodegenerative diseases, presenting quantitative data, detailed experimental protocols, and key signaling pathways to inform future research and development.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The primary molecular target of this compound is the Na+/K+-ATPase, an essential enzyme responsible for maintaining electrochemical gradients across the cell membrane.[1][2] Inhibition of this pump in neurons leads to an increase in intracellular sodium, which in turn alters the function of the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[3][4] This fundamental action is the origin of the downstream effects relevant to neurodegeneration.
Key Preclinical Findings in Neurodegenerative Disease Models
While much of the in vivo research has utilized digoxin, the shared mechanism of action provides a strong rationale for the investigation of this compound, which has a longer half-life and is primarily metabolized by the liver, making it potentially suitable for patients with renal impairment.[2]
Alzheimer's Disease and Tauopathies
Research suggests that cardiac glycosides can mitigate key aspects of Alzheimer's disease pathology. In a rat model of dementia induced by intracerebroventricular (ICV) streptozotocin (B1681764) (STZ), digoxin treatment demonstrated significant neuroprotective effects.[5][6] It rescued memory loss by reducing hippocampal cell death, decreasing neuroinflammation, and ameliorating cholinergic deficits.[5]
Another critical area of investigation is the role of astrocytes in tauopathies. Studies have shown that the α2-Na+/K+-ATPase (α2-NKA) is elevated in the brains of individuals with Alzheimer's and other tau-related disorders.[7] In genetically modified mouse models of tauopathy, treatment with digoxin was found to inhibit α2-NKA, suppress astrocyte-driven inflammation, reduce the accumulation of pathological tau tangles, and protect against brain atrophy.[7]
Parkinson's Disease
The link between cardiac glycosides and Parkinson's disease is less explored, but some studies suggest a potential connection. One study has postulated a model where dysfunctional isoprenoid pathways, which can influence endogenous digoxin levels, may be implicated in the pathogenesis of Parkinson's disease.[8] While direct preclinical evidence for this compound's efficacy in Parkinson's models is still needed, the compound's anti-inflammatory and pro-autophagy effects suggest a plausible therapeutic hypothesis.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies on cardiac glycosides in models relevant to neurodegenerative diseases.
Table 1: In Vitro Efficacy of Cardiac Glycosides
| Compound | Assay | Cell Type/System | Concentration/Dose | Result | Reference |
| This compound | Intracellular Calcium Uptake | Rat Neuronal PC12 Cells | k1/2,app = 178 ± 14 nM | Dose-dependent increase in intracellular Ca2+ | [9],[10] |
| Digoxin | Na+/K+-ATPase Inhibition (high affinity) | Rat Brain Microsomes | IC50 = 2.5 x 10⁻⁸ M | Inhibition of high-affinity isoform | [11] |
| Digoxin | Na+/K+-ATPase Inhibition (low affinity) | Rat Brain Microsomes | IC50 = 1.3 x 10⁻⁴ M | Inhibition of low-affinity isoform | [11] |
| Digoxin | Neuroprotection against Chemical Ischemia | Murine Neuroblastoma (N2a) | 150 nM | Increased Na+/K+-ATPase expression and activity | [12] |
Table 2: In Vivo Efficacy of Digoxin in a Rat Model of Dementia (ICV-STZ)
| Parameter | Control Group (STZ + Saline) | Treatment Group (STZ + Digoxin 0.1 mg/kg/day) | Outcome | Reference |
| Passive Avoidance Latency (s) | Significantly Shortened | Significantly Increased vs. Control | Digoxin rescued memory loss. | [5] |
| Brain TNF-α Levels | Increased | Significantly Reduced vs. Control | Digoxin decreased neuroinflammation. | [5] |
| Brain ChAT Activity | Decreased | Significantly Increased vs. Control | Digoxin restored cholinergic function. | [5] |
| Hippocampal Neuron Number (CA1/CA3) | Decreased | Significantly Increased vs. Control | Digoxin prevented hippocampal cell death. | [5] |
Table 3: In Vivo Efficacy of Digoxin in a Mouse Model of Tauopathy
| Parameter | Control Group (Tau-tg) | Treatment Group (Tau-tg + Digoxin) | Outcome | Reference |
| Pathological Tau (AT8+) % Area | Elevated | Significantly Decreased | Digoxin prevented pathological tau accumulation. | [7] |
| Brain Atrophy (Hippocampal Volume) | Reduced | Significantly Protected | Digoxin protected against brain atrophy. | [7] |
| Brain Atrophy (Ventricular Size) | Increased | Significantly Protected | Digoxin protected against ventricular enlargement. | [7] |
Key Signaling Pathways
This compound's therapeutic potential in neurodegenerative diseases appears to stem from its ability to modulate several critical signaling pathways downstream of Na+/K+-ATPase inhibition.
Modulation of Neuroinflammation via NF-κB Signaling
Chronic neuroinflammation is a key driver of neurodegeneration. Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has been shown to be a powerful inhibitor of this pathway, representing a significant aspect of its neuroprotective potential.
Induction of Autophagy via AMPK/mTOR Pathway
Autophagy is a cellular recycling process critical for clearing aggregated proteins, a hallmark of many neurodegenerative diseases. Defective autophagy is implicated in the pathogenesis of these disorders. Cardiac glycosides have been shown to induce autophagy, which may contribute to their neuroprotective effects.
Na+/K+-ATPase Inhibition and Calcium Dysregulation
The foundational mechanism of this compound involves the inhibition of Na+/K+-ATPase, leading to an increase in intracellular sodium and a subsequent rise in intracellular calcium via the Na+/Ca2+ exchanger. While essential for its cardiac effects, this alteration in calcium homeostasis is also critically important in the neuronal context, influencing neurotransmitter release and potentially contributing to excitotoxicity at high concentrations, but also activating various signaling cascades at therapeutic levels.
Experimental Protocols
This section provides an overview of key experimental methodologies cited in the preclinical evaluation of cardiac glycosides for neurodegenerative diseases.
Intracerebroventricular (ICV) Streptozotocin (STZ) Model of Sporadic Alzheimer's Disease in Rats
This model induces an insulin-resistant brain state, mimicking aspects of sporadic Alzheimer's disease.
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.[5][8]
-
Reagents: Streptozotocin (STZ), citrate (B86180) buffer (pH 4.5).[8]
-
Procedure:
-
Anesthetize rats according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a midline sagittal incision on the scalp to expose the skull.
-
Drill bilateral burr holes over the lateral ventricles using stereotaxic coordinates (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.6 mm from bregma).
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Slowly inject STZ (e.g., 3 mg/kg) into each lateral ventricle using a Hamilton syringe.[5]
-
Suture the incision and provide post-operative care, including hydration and analgesia.
-
Allow a recovery and disease development period (e.g., 3-4 weeks) before behavioral testing or terminal tissue collection.[8]
-
Passive Avoidance Learning (PAL) Test
This test assesses fear-motivated long-term memory.
-
Apparatus: A two-chambered box with one illuminated ("safe") compartment and one dark compartment, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.[1][13]
-
Procedure:
-
Acquisition/Training Trial:
-
Place the rat in the illuminated chamber.
-
After an acclimatization period (e.g., 60 seconds), open the guillotine door.
-
Record the latency for the rat to enter the dark chamber.
-
Once the rat fully enters the dark chamber, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).[13]
-
Return the animal to its home cage.
-
-
Retention/Test Trial:
-
24 or 48 hours after the acquisition trial, place the rat back in the illuminated chamber.
-
Open the guillotine door and record the step-through latency (the time it takes for the rat to enter the dark chamber). No shock is delivered.
-
A longer latency to enter the dark chamber indicates better memory retention. A maximum cut-off time (e.g., 600 seconds) is typically set.[13]
-
-
Measurement of Brain TNF-α Levels (ELISA)
This protocol quantifies the concentration of the pro-inflammatory cytokine TNF-α in brain tissue.
-
Workflow:
-
Tissue Homogenization:
-
ELISA Procedure:
-
Use a commercially available TNF-α ELISA kit.
-
Add standards, controls, and brain homogenate samples to the wells of a microplate pre-coated with a TNF-α capture antibody.
-
Incubate to allow TNF-α to bind to the antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the TNF-α concentration in the samples by comparing their absorbance to the standard curve.
-
-
Choline (B1196258) Acetyltransferase (ChAT) Activity Assay
This assay measures the activity of the enzyme responsible for synthesizing the neurotransmitter acetylcholine (B1216132), which is crucial for memory and cognition.
-
Principle: The assay measures the production of Coenzyme A (CoA), a product of the reaction catalyzed by ChAT, where acetyl-CoA and choline are converted to acetylcholine and CoA. The generated CoA reacts with a chromogenic agent, and the resulting color change is measured spectrophotometrically.[13][16][17]
-
Procedure:
-
Prepare brain tissue homogenate as described for the TNF-α ELISA.
-
Use a commercial ChAT activity assay kit.
-
Prepare a substrate working solution containing acetyl-CoA and choline.
-
Incubate the brain homogenate with the substrate solution at 37°C for a defined period (e.g., 20 minutes).[16]
-
Stop the reaction by heat inactivation (e.g., 100°C for 2 minutes).[16]
-
Centrifuge the samples to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and add the chromogenic reagent.
-
Incubate at room temperature to allow color development.
-
Measure the optical density (OD) at the specified wavelength (e.g., 324 nm or 412 nm, depending on the kit).[16][18]
-
Calculate ChAT activity based on the change in OD, normalized to the amount of tissue protein.
-
Conclusion and Future Directions
The early-stage research into this compound and related cardiac glycosides presents a compelling, mechanism-based rationale for their further investigation as potential therapeutics for neurodegenerative diseases. The ability of these compounds to inhibit Na+/K+-ATPase triggers a multifaceted response that includes the suppression of key neuroinflammatory pathways, the induction of protective autophagy, and the potential clearance of pathological protein aggregates.
While the majority of the promising in vivo data has been generated with digoxin, the similar mechanism of action and favorable pharmacokinetic profile of this compound underscore the urgent need for studies dedicated to its efficacy in animal models of Alzheimer's, Parkinson's, and other neurodegenerative disorders. Future research should focus on:
-
Direct, comparative in vivo studies of this compound and digoxin in various neurodegenerative models to assess their relative neuroprotective efficacy.
-
Dose-response studies to establish the therapeutic window for neuroprotection versus potential neurotoxicity related to calcium overload.
-
Elucidation of downstream effects on specific pathological proteins, such as amyloid-beta, phosphorylated tau, and alpha-synuclein.
-
Exploration of novel derivatives of this compound that may offer an improved therapeutic index with enhanced brain bioavailability and reduced cardiotoxicity.
The repurposing of well-characterized drugs like this compound offers an accelerated path toward potential clinical evaluation. The data and protocols summarized in this guide provide a foundational framework for the scientific community to build upon this promising area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Digoxin Exhibits Neuroprotective Properties in a Rat Model of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. Hypothalamic digoxin-mediated model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heart failure drug this compound induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dose-dependent reversal of digoxin-inhibited activity of an in vitro Na+K+ATPase model by digoxin-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of neuroprotective activity of digoxin and semisynthetic derivatives against partial chemical ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. TNF-α Pretreatment Improves the Survival and Function of Transplanted Human Neural Progenitor Cells Following Hypoxic-Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. Choline Acetyltransferase (ChAT) Activity Assay Kit - Profacgen [profacgen.com]
Investigating the Anti-Inflammatory Properties of Digitoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Digitoxin, a cardiac glycoside historically used in the treatment of heart failure, is emerging as a potent anti-inflammatory agent with therapeutic potential beyond cardiology. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways. The primary mechanism of action involves the potent inhibition of the NF-κB signaling cascade, a central regulator of inflammation. Additionally, this compound modulates other critical inflammatory pathways, including STAT3 signaling and the differentiation of pro-inflammatory Th17 cells. This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the repurposing of this compound for inflammatory and autoimmune diseases.
Introduction
Chronic inflammation is a key pathological feature of a wide range of human diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules.[1][2] Consequently, inhibitors of the NF-κB pathway are of significant therapeutic interest.
This compound, a well-characterized cardiac glycoside, has demonstrated significant anti-inflammatory properties in various preclinical studies.[3][4] Its ability to suppress inflammatory responses at concentrations relevant to therapeutic use in humans suggests its potential for repositioning as an anti-inflammatory drug. This guide synthesizes the current understanding of this compound's anti-inflammatory mechanisms, presenting key data and experimental approaches to facilitate further research and development.
Molecular Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The most well-documented anti-inflammatory mechanism of this compound is its potent inhibition of the NF-κB pathway.[2][4] this compound has been shown to block the activation of NF-κB induced by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1][3]
The inhibitory action of this compound appears to occur upstream of IκBα degradation, at the level of the IκB kinase (IKK) complex or higher.[3][5] One proposed mechanism is the blockade of the recruitment of TNF receptor-associated death domain (TRADD) to the TNF receptor 1 (TNFR1), a critical step in the TNF-α-mediated activation of NF-κB.[2] This inhibition leads to a downstream reduction in the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammatory responses. Some studies suggest that cardiac glycosides, including this compound, can inhibit the phosphorylation of STAT3, thereby preventing its activation and subsequent pro-inflammatory gene expression.[6]
Suppression of Th17 Cell Differentiation
T helper 17 (Th17) cells are a subset of T helper cells that play a critical role in the pathogenesis of autoimmune and inflammatory diseases through the production of pro-inflammatory cytokines such as IL-17 and IL-23. This compound's analog, digoxin (B3395198), has been shown to suppress the differentiation of Th17 cells, suggesting a potential immunomodulatory role for this compound as well.[7]
Activation of the PI3K/Akt Pathway
This compound has been observed to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in endothelial cells.[5] This pathway is known to have anti-apoptotic effects and can also modulate NF-κB activity, contributing to the overall vasoprotective and anti-inflammatory profile of this compound.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the available quantitative data on the inhibitory effects of this compound on various inflammatory markers and pathways.
Table 1: In Vitro Inhibition of NF-κB Activation by this compound
| Stimulus | Cell Line | Assay | This compound Concentration | % Inhibition of NF-κB Activation | Reference |
| TNF-α | HeLa | Luciferase Reporter | 100 nM | ~80% | [2] |
| TNF-α | - | Bla Assay | IC50 = 90 nM | 50% | [1] |
| IL-1β | - | Bla Assay | IC50 = 70 nM | 50% | [1] |
Table 2: In Vivo Inhibition of Pro-Inflammatory Cytokines by this compound in a Cotton Rat Model of Influenza
| Cytokine | This compound Dose | % Reduction | Reference |
| IFNγ | >10 µ g/100g | 68.9% | [8] |
| GRO/KC | >10 µ g/100g | 46.6% | [8] |
| MCP-1 | >10 µ g/100g | 54.9% | [8] |
| MIP2 | >10 µ g/100g | 32.2% | [8] |
| TNF-α | >10 µ g/100g | 38.4% | [8] |
| IL-1β | >10 µ g/100g | Not Significant | [8] |
| TGFβ | >10 µ g/100g | Not Significant | [8] |
Table 3: Effect of this compound on Adhesion Molecule Expression
| Molecule | Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| MCP-1 | Endothelial Cells | IL-1β | 3-30 nM | Potent Inhibition | [3] |
| VCAM-1 | Endothelial Cells | IL-1β | 3-30 nM | Potent Inhibition | [3] |
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to investigate the anti-inflammatory properties of this compound.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to this compound treatment.
-
Cell Culture and Transfection: Cells (e.g., HeLa or HEK293) are cultured in appropriate media. Cells are then transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a co-reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an NF-κB activator (e.g., TNF-α or IL-1β).
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Data Analysis: The percentage inhibition of NF-κB activity by this compound is calculated relative to the stimulated control.
Figure 2: Workflow for NF-κB Luciferase Reporter Assay.
Western Blot for IκBα Degradation and Protein Phosphorylation
This technique is used to assess the levels of specific proteins in the NF-κB and other signaling pathways.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound and/or an inflammatory stimulus as described above.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., IκBα, phospho-IκBα, phospho-STAT3, total STAT3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a quantitative immunoassay used to measure the concentration of secreted cytokines in cell culture supernatants or biological fluids.
-
Sample Collection: Cell culture supernatants are collected after treatment with this compound and an inflammatory stimulus.
-
Assay Procedure: A 96-well plate is coated with a capture antibody specific for the cytokine of interest. After blocking, the samples and a standard curve of known cytokine concentrations are added to the wells. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate.
-
Colorimetric Detection: A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product. The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The concentration of the cytokine in the samples is determined by interpolating their absorbance values on the standard curve.
Discussion of Conflicting Mechanistic Data
While the inhibitory effect of this compound on the NF-κB pathway is well-established, its role in other inflammatory pathways presents a more complex picture.
-
NLRP3 Inflammasome: Some studies have shown that cardiac glycosides, including this compound, can activate the NLRP3 inflammasome, leading to the release of the pro-inflammatory cytokine IL-1β.[1][9] This appears contradictory to a general anti-inflammatory profile. However, it is important to note that this activation may be concentration-dependent and cell-type specific. Further research is needed to delineate the conditions under which this compound may either activate or potentially inhibit this inflammasome.
-
Reactive Oxygen Species (ROS) and the Nrf2 Pathway: The relationship between this compound, ROS, and the Nrf2 antioxidant response pathway is not fully elucidated in the context of inflammation. While some cardiac glycosides have been reported to increase ROS production, which can be pro-inflammatory, the net effect of this compound on the cellular redox state during an inflammatory response requires more detailed investigation. Similarly, reports of Nrf2 inhibition by digoxin would suggest a pro-inflammatory action, which contrasts with the observed anti-inflammatory effects. It is possible that the potent NF-κB inhibition by this compound outweighs these other potential effects.
Figure 3: Dichotomous reported effects of this compound on inflammatory pathways.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties, primarily through the potent inhibition of the NF-κB signaling pathway. This leads to a marked reduction in the expression of key pro-inflammatory cytokines and adhesion molecules. The available data strongly support the potential for repurposing this compound as a therapeutic agent for a variety of inflammatory conditions.
Future research should focus on:
-
Dose-response studies: A more detailed characterization of the dose-dependent effects of this compound on a wider range of inflammatory mediators in different cell types is needed.
-
Clarification of conflicting mechanisms: Further investigation into the effects of this compound on the NLRP3 inflammasome, ROS production, and the Nrf2 pathway is crucial to fully understand its immunomodulatory profile.
-
In vivo studies: More extensive in vivo studies in relevant animal models of inflammatory diseases are required to validate the therapeutic potential of this compound.
-
Clinical trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in patients with inflammatory disorders.
This technical guide provides a solid foundation for the continued investigation of this compound as a promising anti-inflammatory agent. The wealth of existing knowledge on its pharmacology and safety profile as a cardiac drug should facilitate its development for new therapeutic indications.
References
- 1. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digoxin and its derivatives suppress TH17 cell differentiation by antagonizing RORγt activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digoxin and digoxin-like immunoreactive factors (DLIF) modulate the release of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound elicits anti-inflammatory and vasoprotective properties in endothelial cells: Therapeutic implications for the treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Digoxin ameliorates autoimmune arthritis via suppression of Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Digitoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitoxin, a cardiac glycoside historically used in the treatment of heart failure, has garnered significant interest for its potent anticancer properties. It exerts its cytotoxic effects through the inhibition of the Na+/K+-ATPase pump, a mechanism that disrupts cellular ion homeostasis and activates a cascade of signaling events culminating in apoptosis.[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to evaluate its therapeutic potential against various cancer cell lines.
Data Presentation
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. The IC50 values for this compound can vary depending on the cell line and the assay conditions.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| BxPC-3 | Pancreatic Cancer | 18.2 |
| PANC-1 | Pancreatic Cancer | 25.6 |
| MIA PaCa-2 | Pancreatic Cancer | 33.1 |
| U-937 | Lymphoma | 20 |
| K-562 | Leukemia | 30 |
| A-549 | Lung Carcinoma | 20 |
| HT-29 | Colon Carcinoma | 40 |
| TK-10 | Renal Adenocarcinoma | 3 - 33 |
| HCCC9810 (72h) | Intrahepatic Cholangiocarcinoma | 77.9 ± 10.9 |
| HuCCT1 (72h) | Intrahepatic Cholangiocarcinoma | 98.5 ± 4.2 |
Note: IC50 values are approximate and can vary based on experimental conditions such as incubation time, cell density, and the specific cytotoxicity assay used.[3]
Experimental Protocols
Two common and reliable methods for assessing this compound-induced cytotoxicity in vitro are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells, ensuring viability is above 95%.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various this compound concentrations to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[4][5]
Materials:
-
This compound (dissolved in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium (low serum, e.g., 1%, is recommended to reduce background)[5]
-
LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, dye solution, and lysis solution)
-
Sterile 96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the this compound dilutions to the corresponding wells.[5]
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Maximum LDH Release Control: Add 10 µL of the lysis solution provided in the kit to the maximum release control wells 45 minutes before the end of the incubation period.[5]
-
At the end of the incubation, centrifuge the plate at 600 x g for 10 minutes (optional, but recommended).[5]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
Add 100 µL of the prepared LDH reaction mixture to each well of the new plate.[6]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from no-cell control wells) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Signaling cascade of this compound-induced apoptosis in cancer cells.
Conclusion
This compound demonstrates significant cytotoxic activity against a variety of cancer cell lines in vitro. The MTT and LDH assays are robust methods for quantifying this effect and determining key parameters such as IC50 values. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which initiates a signaling cascade leading to apoptotic cell death.[7][8] These protocols and the accompanying information provide a solid foundation for researchers investigating the potential of this compound as a novel anticancer therapeutic.
References
- 1. This compound and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. tiarisbiosciences.com [tiarisbiosciences.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Curve Analysis of Digitoxin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing a dose-response curve analysis for the cardiac glycoside Digitoxin. This document outlines the underlying principles, detailed experimental protocols for assessing cell viability and apoptosis, and methods for investigating the associated signaling pathways.
Introduction
This compound is a cardiac glycoside historically used in the treatment of heart failure.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, enhancing myocardial contractility.[2][3] Beyond its cardiotonic effects, this compound has garnered interest for its potential as an anti-cancer agent.[4][5] It has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines at concentrations found in cardiac patients.[4][6]
A dose-response analysis is crucial for determining the concentration at which this compound elicits a biological response, typically quantified by the IC50 value (the concentration at which 50% of the maximum inhibitory effect is observed). This analysis is fundamental in preclinical drug development to understand a compound's potency and therapeutic window.
Principle of Dose-Response Analysis
A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of the resulting biological effect. For this compound, this often involves measuring its cytotoxic or anti-proliferative effects on cultured cells. By exposing cells to a range of this compound concentrations and measuring a specific endpoint (e.g., cell viability), a sigmoidal curve can be generated. From this curve, key parameters like the IC50 value can be derived, providing a quantitative measure of the drug's potency.
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
The potency of this compound can vary significantly across different cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| TK-10 | Renal Adenocarcinoma | 3 - 33 | [2][4] |
| K-562 | Leukemia | 6.4 ± 0.4 | [6] |
| UACC-62 | Melanoma | 3 - 33 | [5] |
| MCF-7 | Breast Cancer | 3 - 33 | [5] |
| HeLa | Cervical Cancer | 28 | [1] |
| A549 | Lung Cancer | Not specified, but cytotoxic | [1] |
| MHCC97H | Hepatoma | Not specified, but cytotoxic | [1] |
| HCT116 | Colon Cancer | Not specified, but cytotoxic | [1] |
| SKOV-3 | Ovarian Cancer | 400 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid in water)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1-5 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained cells to set the baseline fluorescence.
-
Use cells stained with only Annexin V-FITC and only PI to set up compensation.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of this compound on apoptosis.
-
Visualization of Signaling Pathways and Workflows
This compound Signaling Pathway
This compound's primary target is the Na+/K+-ATPase. Inhibition of this pump leads to a cascade of intracellular events that can result in apoptosis. The binding of this compound to the Na+/K+-ATPase can activate Src, a non-receptor tyrosine kinase. Activated Src can then trigger downstream signaling pathways, including the MAPK (mitogen-activated protein kinase) cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Caption: this compound-induced signaling cascade leading to apoptosis.
Experimental Workflow for Dose-Response Analysis
The following diagram illustrates the overall workflow for conducting a dose-response analysis of this compound, from initial cell culture to final data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Effects of Digoxin and this compound on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Standard Operating Procedure for Digitoxin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Digitoxin is a cardiac glycoside historically used in the treatment of heart failure.[1] In recent years, it has garnered significant interest in oncology for its potent anti-cancer properties.[2][3] this compound exerts its effects primarily by inhibiting the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][4][5] This inhibition leads to a cascade of downstream events, including increased intracellular calcium, induction of apoptosis, and cell cycle arrest, making it a valuable tool for in vitro studies, particularly in cancer cell lines.[2][6][7] These application notes provide a standard operating procedure for the use of this compound in a cell culture setting, covering its mechanism of action, protocols for key experiments, and quantitative data for various cell lines.
Mechanism of Action
This compound's primary molecular target is the α-subunit of the Na+/K+-ATPase ion pump.[1] Its binding inhibits the pump's activity, leading to an increase in intracellular sodium concentration. This disrupts the function of the Na+/Ca2+ exchanger, causing a subsequent rise in intracellular calcium levels.[4][5]
Beyond its ion pump inhibitory role, the Na+/K+-ATPase also functions as a signal transducer.[2][8] At nanomolar concentrations, this compound can activate this "signalosome," triggering several downstream signaling cascades, including Src kinase, MAPK, and PI3K/Akt pathways.[2] In cancer cells, the activation of these pathways paradoxically leads to apoptosis and inhibition of proliferation, a differential effect that may be linked to the overexpression of Na+/K+-ATPase subunits in malignant cells.[2][8]
Caption: Signaling pathways modulated by this compound in cancer cells.
Data Presentation: In Vitro Efficacy
This compound exhibits potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The IC50 values for this compound are typically in the nanomolar range, often within or below the therapeutic plasma concentrations observed in cardiac patients (10-40 nM).[9][10][11]
| Cell Line | Cancer Type | IC50 (nM) | Assay Time (h) | Reference |
| TK-10 | Renal Adenocarcinoma | 3 | 72 | [9][10] |
| K-562 | Leukemia | 6.4 | 72 | [10] |
| HeLa | Cervical Cancer | 28 | 48 | [12] |
| MCF-7 | Breast Adenocarcinoma | 33 | 72 | [10] |
| A549 | Non-small Cell Lung Cancer | 100 | 24 | [13] |
| H1299 | Non-small Cell Lung Cancer | 120 | 24 | [13] |
| BxPC-3 | Pancreatic Cancer | ~25-50 | 48 | [8][14] |
| PANC-1 | Pancreatic Cancer | ~40-50 | 48 | [8][14] |
| SKOV-3 | Ovarian Cancer | 61 | 48 | [15] |
| HepG2/ADM | Adriamycin-resistant Hepatoma | ~100-500 | 48 | [16] |
Note: IC50 values can vary depending on the specific assay conditions, cell passage number, and laboratory techniques.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder (e.g., Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution (10 mM):
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the powder in DMSO to create a 10 mM stock solution. For example, dissolve 7.65 mg of this compound (MW: 764.95 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock aliquot.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (MTS/MTT Protocol)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical cell viability assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to attach and resume proliferation by incubating for 24 hours at 37°C, 5% CO2.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound. Include wells for a vehicle control (medium with the same DMSO concentration as the highest drug dose) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[15]
-
Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.[14][15]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance of the formazan (B1609692) product at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from the no-cell control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
Cell Harvesting: After treatment, collect the culture medium (containing floating/apoptotic cells). Wash the adherent cells with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Caption: Workflow for cell cycle analysis using PI staining.
Procedure:
-
Cell Culture: Seed approximately 1 x 10^6 cells in a 10 cm dish and treat with this compound for the desired time (e.g., 24, 48, 72 hours).[15]
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells for at least 2 hours (or overnight) at -20°C.[15]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[17]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. This compound has been shown to induce G0/G1 arrest in SKOV-3 cells and G2/M arrest in other cell lines like Panc-1.[14][15]
Safety Precautions
This compound is a highly toxic compound. Always handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Prepare stock solutions in a chemical fume hood or biological safety cabinet. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. Digitalis - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Therapeutic concentrations of this compound inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
- 14. This compound Affects Metabolism, ROS Production and Proliferation in Pancreatic Cancer Cells Differently Depending on the Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory Effects of Digoxin and this compound on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Digitoxin Treatment for Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitoxin, a cardiac glycoside, has demonstrated significant anti-cancer properties in various malignancies, including pancreatic cancer.[1][2] It primarily acts by inhibiting the Na+/K+-ATPase pump, leading to an increase in intracellular calcium, which in turn can trigger apoptosis and affect cellular proliferation.[2][3] Pancreatic cancer cells have shown varying degrees of sensitivity to this compound treatment, suggesting that its efficacy may be dependent on the specific phenotype and genotype of the tumor cells.[4][5] These application notes provide a summary of the effects of this compound on various pancreatic cancer cell lines and detailed protocols for assessing its impact in a laboratory setting.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on pancreatic cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | Reduction in Viable Cells (%) |
| BxPC-3 | 10 | 48 | 11.9% |
| CFPAC-1 | 25-40 | 48 | 22.8% |
| Panc-1 | 10 | 48 | 12.6% |
| Panc-1 | 40 | 48 | 42.8% |
| AsPC-1 | 25 | 48 | 9.7% |
| AsPC-1 | 100 | 48 | 22.0% |
Data compiled from a study by Johansson et al. (2022).[4]
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | Fold Increase in Caspase 3/7 Activity |
| BxPC-3 | 25 | 48 | 2.9 |
| CFPAC-1 | 40 | 48 | 2.6 |
| Panc-1 | 25 | 48 | 3.7 |
| AsPC-1 | Up to 100 | 48 | No significant change |
Data from a 2022 study on this compound's effects on pancreatic cancer cell metabolism and proliferation.[4]
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | Effect on Cell Cycle Phase | Percentage of Cells in Altered Phase |
| BxPC-3 | 25 | 48 | Increase in G0/G1 | 40.5% |
| CFPAC-1 | 25 | 48 | Increase in G0/G1 | 64.5% |
| CFPAC-1 | 40 | 48 | Increase in G0/G1 | 73.0% |
| Panc-1 | 25 | 48 | Increase in S/G2 | 84.0% |
| Panc-1 | 40 | 48 | Increase in S/G2 | 87.0% |
| Panc-1 | 100 | 48 | Increase in S/G2 | 81.0% |
Quantitative data on cell cycle changes following this compound treatment.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in pancreatic cancer cells and a general experimental workflow for its evaluation.
Caption: Proposed signaling cascade of this compound in pancreatic cancer cells.
Caption: General workflow for assessing this compound's effects.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies for determining viable cell numbers.[3]
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, BxPC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range is 1 nM to 100 nM.[3]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard methods for detecting apoptosis by flow cytometry.[6][7]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Harvest cells (including any floating cells in the medium) after the 48-hour this compound treatment.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol provides a method for analyzing cell cycle distribution using propidium iodide.[8]
Materials:
-
Treated and control cells
-
Cold PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample after this compound treatment.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathways
This is a general protocol for assessing the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and Raf/MEK/ERK.[9][10]
Materials:
-
Treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. diva-portal.org [diva-portal.org]
- 4. This compound Affects Metabolism, ROS Production and Proliferation in Pancreatic Cancer Cells Differently Depending on the Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effects of Digoxin and this compound on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes: In Vivo Models for Studying Digitoxin's Anticancer Effects
Introduction
Digitoxin, a cardiac glycoside historically used in the treatment of heart conditions, is gaining significant attention for its potential as an anticancer agent.[1] A growing body of preclinical evidence from both in vitro and in vivo studies has highlighted its ability to inhibit the growth of various cancer cell lines, including lung, breast, pancreatic, and cervical cancers.[2][3] The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which disrupts cellular ion homeostasis and activates downstream signaling pathways leading to apoptosis and cell cycle arrest.[1] In vivo animal models are indispensable for validating these anticancer effects in a complex biological system, assessing therapeutic efficacy, determining optimal dosing, and evaluating potential toxicity before any clinical application. This document provides a summary of key findings from in vivo studies and detailed protocols for establishing and utilizing xenograft models to investigate the anticancer properties of this compound.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize quantitative data from various preclinical in vivo studies investigating the anticancer effects of this compound and the related cardiac glycoside, digoxin.
Table 1: Efficacy of Cardiac Glycosides in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Compound | Dosage | Key Outcomes | Reference |
|---|---|---|---|---|---|---|
| Non-Small Cell Lung Cancer | A549 | Nude Mouse | Digoxin | 1.0 mg/kg/day (i.p.) | Significantly inhibited tumor growth. Enhanced the antitumor effects of adriamycin. | [4] |
| Non-Small Cell Lung Cancer | A549 | Zebrafish | Digoxin | Not specified | Potently inhibited A549 tumor growth. | [5][6] |
| Neuroblastoma | SH-SY5Y | Nude Mouse | Digoxin | Not specified | Tumor growth inhibited by 44% (p=0.008). | [7][8] |
| Neuroblastoma | Neuro-2a | Mouse (Syngeneic) | Digoxin | Not specified | Tumor growth inhibited by 19% (p=0.007). | [7][8] |
| Gastric Cancer | MKN45 | Nude Mouse (Orthotopic) | Digoxin | Not specified (i.p.) | Significantly reduced the number of circulating cancer cells (from 31.3/ml to 7.6/ml). Inhibited liver metastasis. | [9] |
| Cervical Cancer | HeLa | Nude Mouse | this compound | Not specified | Confirmed in vivo anticancer effect. |[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are generalized protocols based on common practices described in the literature for studying this compound's effects using a human cancer xenograft model.
Protocol 1: Human Cancer Xenograft Model in Immunodeficient Mice
Objective: To establish a subcutaneous tumor model using human cancer cells to evaluate the in vivo anticancer efficacy of this compound.
Materials:
-
Human cancer cell line (e.g., A549, HeLa, SH-SY5Y)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
4-6 week old female immunodeficient mice (e.g., BALB/c nude, SCID)
-
This compound
-
Vehicle solution (e.g., DMSO, saline)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Preparation: Culture cancer cells under standard conditions (37°C, 5% CO2). Harvest cells at 80-90% confluency using Trypsin-EDTA. Wash the cells twice with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Viability: Assess cell viability using a Trypan Blue exclusion assay. Ensure viability is >95%.
-
Injection Preparation: Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5-10 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 10^6 cells) into the right flank of each mouse.
-
Tumor Development: Monitor the mice daily for tumor formation. Tumor growth is typically palpable within 1-2 weeks. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
Protocol 2: Drug Administration and Efficacy Assessment
Objective: To administer this compound to tumor-bearing mice and monitor its effect on tumor growth.
Procedure:
-
Animal Grouping: Once tumors reach the target volume, randomly assign mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose). A typical group size is 5-10 mice.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. For daily administration, dilute the stock solution to the final desired concentration with sterile saline.
-
Administration: Administer this compound to the treatment groups via intraperitoneal (i.p.) injection. A common dosage from related studies is 1.0 mg/kg/day.[4] The control group should receive an equivalent volume of the vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions (length and width) every 2-3 days using digital calipers. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[4]
-
Monitoring: Monitor the body weight of the mice and their general health status (activity, posture, fur condition) throughout the experiment as an indicator of systemic toxicity.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice, and carefully excise, weigh, and photograph the tumors.
Protocol 3: Immunohistochemical (IHC) Analysis of Tumors
Objective: To analyze tumor tissues for markers of proliferation and DNA damage to elucidate the mechanism of this compound's action.
Procedure:
-
Tissue Processing: Fix the excised tumors in 10% neutral buffered formalin for 24 hours. Process the tissues and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks and mount them on charged glass slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with primary antibodies overnight at 4°C. Key antibodies include:
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
-
-
Imaging and Analysis: Acquire images using a light microscope. Quantify the percentage of positive-staining cells in multiple fields of view for each tumor sample.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathways for this compound's anticancer effects.
Caption: General experimental workflow for a xenograft mouse model study.
Considerations and Limitations
-
Toxicity: this compound has a narrow therapeutic window, and cardiotoxicity is a significant concern.[1][10] Careful monitoring of animal health is essential. The therapeutic range is typically 0.5-2.0 ng/mL, with toxicity beginning at concentrations greater than 2.0 ng/mL.[10][11]
-
Species Variability: Different species exhibit wide variability in susceptibility to cardiac glycosides.[12][13] Therefore, extrapolating effective and non-toxic doses from animal models to humans must be done with caution.
-
Pharmacokinetics: this compound is eliminated primarily through hepatic metabolism, with a half-life of approximately 7-8 days in humans, which can vary significantly between individuals and species.[14] These differences must be considered when designing in vivo experiments.
-
Digoxin vs. This compound: Much of the recent in vivo cancer research has utilized digoxin.[4][5][6][7] While both are cardiac glycosides with similar mechanisms, there are pharmacokinetic differences that may influence their efficacy and toxicity profiles.
In vivo models, particularly patient-derived or cell-line-derived xenografts in immunodeficient mice, are powerful tools for evaluating the anticancer potential of this compound.[3][15] These models have been instrumental in demonstrating this compound's ability to inhibit tumor growth and metastasis across various cancer types.[4][9] The provided protocols offer a foundational framework for researchers to design and execute rigorous preclinical studies. By combining robust in vivo experimentation with detailed mechanistic analysis, the full therapeutic potential of this compound as a novel anticancer agent can be systematically explored.
References
- 1. This compound and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Digoxin inhibits neuroblastoma tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. coreem.net [coreem.net]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. scispace.com [scispace.com]
- 13. This compound medication and cancer; case control and internal dose-response studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. This compound induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
Methods for measuring Digitoxin concentration in plasma samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of digitoxin in plasma samples. This compound, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has a narrow therapeutic window, necessitating precise and reliable monitoring of its plasma concentrations to ensure efficacy and prevent toxicity.[1] This guide covers the most common analytical techniques employed for this purpose: Immunoassays, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Introduction to Analytical Techniques
The choice of analytical method for this compound quantification depends on various factors, including the required sensitivity and specificity, sample throughput, and available instrumentation.
-
Immunoassays are widely used in clinical settings for therapeutic drug monitoring.[2] These methods are typically rapid and can be automated. However, they may suffer from cross-reactivity with structurally similar compounds, such as digoxin (B3395198) and metabolites, which can lead to inaccuracies.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of small molecules in complex biological matrices.[3][4] Its high selectivity and sensitivity allow for accurate measurement of this compound, even at low concentrations, and can distinguish it from other cardiac glycosides.[1]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a more accessible chromatographic technique. While generally less sensitive than LC-MS/MS, it can be a reliable and cost-effective method for this compound analysis, particularly for samples with higher concentrations.[5]
Comparative Summary of Methods
The following table summarizes the key quantitative parameters for the different analytical methods used to measure this compound concentration in plasma.
| Parameter | Immunoassay | LC-MS/MS | HPLC-UV |
| Lower Limit of Quantification (LLOQ) | Varies by assay, typically in the low ng/mL range | 0.01 - 0.4 ng/mL[6] | ~0.05 µg/mL |
| Linear Range | Assay-dependent, often narrower than chromatographic methods | 0.1 - 10.0 ng/mL[7] | 0.05 - 12.5 µg/mL[5] |
| Precision (%CV) | < 15% | < 15%[3][7] | < 6.3%[5] |
| Accuracy (%RE) | Within ± 20% | Within ± 15%[7] | Within ± 15% |
| Recovery | Not applicable | > 85%[7] | ~80-86%[5] |
| Specificity | Can have cross-reactivity with digoxin and metabolites[1] | High, can distinguish between this compound and digoxin | Moderate, potential for interference from co-eluting compounds |
Experimental Protocols
This section provides detailed protocols for sample preparation and analysis using various methods.
Immunoassay (General Protocol)
Immunoassays for this compound are typically available as commercial kits. The following is a general protocol for a competitive binding immunoassay.
Principle: Unlabeled this compound in the plasma sample competes with a labeled form of this compound (e.g., enzyme-labeled or fluorescent-labeled) for a limited number of binding sites on a specific anti-digitoxin antibody. The amount of bound labeled this compound is inversely proportional to the concentration of this compound in the sample.
Materials:
-
Immunoassay kit (containing anti-digitoxin antibody-coated microplates, labeled this compound conjugate, calibrators, and controls)
-
Patient plasma samples
-
Precision pipettes
-
Microplate reader (specific to the label, e.g., spectrophotometer or fluorometer)
-
Wash buffer
Protocol:
-
Sample Preparation: Centrifuge the collected blood sample to separate the plasma. No extensive sample cleanup is typically required.
-
Assay Procedure:
-
Add a specific volume of plasma sample, calibrators, or controls to the antibody-coated microplate wells.
-
Add the labeled this compound conjugate to each well.
-
Incubate the plate for a specified time and temperature to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
If using an enzyme-labeled conjugate, add a substrate solution to develop a colorimetric signal.
-
Read the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Construct a standard curve by plotting the signal from the calibrators against their known concentrations. Determine the this compound concentration in the patient samples by interpolating their signal on the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol describes a highly sensitive and specific method for the quantification of this compound in plasma using LC-MS/MS.
Principle: The plasma sample is first processed to remove proteins and other interfering substances. The extracted this compound is then separated from other components using high-performance liquid chromatography and subsequently ionized and detected by a tandem mass spectrometer.
Materials:
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
C18 analytical column
-
Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Formic Acid (FA)
-
Internal Standard (IS) (e.g., this compound-d3)
-
Plasma samples, calibrators, and quality control (QC) samples
-
Protein precipitation or solid-phase extraction (SPE) materials
This is a rapid and simple method for sample cleanup.
Protocol:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
SPE provides a cleaner extract compared to protein precipitation.
Protocol:
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of plasma sample (pre-treated with the internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: e.g., m/z 782.5 → 635.5
-
This compound-d3 (IS): e.g., m/z 785.5 → 638.5
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for maximum signal intensity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a method for this compound quantification using HPLC with UV detection.
Principle: Similar to LC-MS/MS, this method uses HPLC to separate this compound from other compounds in the plasma extract. Detection is achieved by measuring the absorbance of UV light by this compound at a specific wavelength.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
Acetonitrile, Water
-
Plasma samples, calibrators, and QC samples
-
Solid-phase extraction materials
Sample preparation is critical for HPLC-UV to minimize interference from endogenous plasma components. Solid-phase extraction, as described in section 2.2, is the recommended method.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v)[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20-50 µL
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. simm.cas.cn [simm.cas.cn]
- 4. Sensitive and robust LC-MS/MS analysis of digoxin in human plasma through optimization of in-source adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shd.org.rs [shd.org.rs]
- 6. academic.oup.com [academic.oup.com]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
Application of Digitoxin in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has a long history in the treatment of heart failure and certain cardiac arrhythmias.[1] Its primary mechanism of action is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, enhancing myocardial contractility.[2]
Beyond its cardiotonic effects, there is growing interest in repurposing this compound and other cardiac glycosides as potential anticancer agents.[3][4] Numerous studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines at nanomolar concentrations, often within the therapeutic range observed in cardiac patients.[3] This has spurred the development and application of high-throughput screening (HTS) assays to identify and characterize the anticancer effects of this compound and its analogs, as well as to screen for novel modulators of the Na+/K+-ATPase signaling pathway.
These application notes provide an overview of the use of this compound in HTS assays, including its mechanism of action, relevant screening protocols, and quantitative data to guide researchers in their drug discovery and development efforts.
Mechanism of Action in a High-Throughput Screening Context
The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump by this compound disrupts the sodium and potassium gradients across the cell membrane, leading to a cascade of downstream signaling events that can be harnessed for HTS applications.
Key Downstream Effects for HTS:
-
Increased Intracellular Calcium: The rise in intracellular sodium inhibits the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium.[2][5] This change in calcium concentration can be readily detected using fluorescent calcium indicators in a high-throughput format.[5]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines.[3][6] HTS assays can be employed to measure markers of apoptosis, such as caspase activation or changes in cell membrane composition.
-
Inhibition of Cell Proliferation: The cytotoxic effects of this compound lead to the inhibition of cancer cell growth.[3][7] Cell viability assays are a common and straightforward method for screening the antiproliferative effects of this compound in a high-throughput manner.
-
Modulation of Signaling Pathways: The Na+/K+-ATPase also functions as a signal transducer.[8] this compound binding can trigger intracellular signaling cascades, including the activation of Src kinase, transactivation of the epidermal growth factor receptor (EGFR), and modulation of transcription factors like NF-κB and AP-1.[1][8] Reporter gene assays can be designed to screen for compounds that modulate these pathways.
Data Presentation: Quantitative Data for this compound in HTS Assays
The following tables summarize key quantitative data for this compound from various studies, providing a reference for assay development and data interpretation.
Table 1: IC50 Values of this compound for Cell Viability/Proliferation in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Method | IC50 Value | Reference |
| TK-10 | Renal Adenocarcinoma | Not Specified | 3 - 33 nM | [3] |
| SKOV-3 | Ovarian Cancer | MTT Assay | 4.0 x 10⁻⁷ M (400 nM) | [7] |
| HepG2/ADM | Multidrug-Resistant Hepatocellular Carcinoma | MTT Assay | 132.65 ± 3.83 nM (24h), 52.29 ± 6.26 nM (48h), 9.13 ± 3.67 nM (72h) | [9] |
| Myeloma, Lymphoma, Leukemia Cells (Panel) | Hematological Malignancies | Not Specified | 12 - 76 nM | [10] |
| HeLa | Cervical Cancer | LDH Assay | ~300 nM (24h) | [6] |
Table 2: Inhibition of Na+/K+-ATPase Activity by this compound
| Enzyme Source | Subunit Composition | Assay Method | Ki Value | Reference |
| Human Recombinant | α1β1 | Not Specified | 250 nM | [10] |
| Human Recombinant | α2β2 | Not Specified | 63 nM | [10] |
| Human Recombinant | α3β1 | Not Specified | 136 nM | [10] |
Table 3: Effect of this compound on Intracellular Calcium
| Cell Line | Assay Method | Parameter | Value | Reference |
| GT1-7 | FURA-2 a.m. fluorescent probe | k 1/2,app (apparent half-maximal effective concentration) | 178 ± 14 nM | [11] |
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cellular Effects
Caption: Signaling cascade initiated by this compound's inhibition of the Na+/K+-ATPase.
Experimental Workflow for a Cell Viability HTS Assay
Caption: A generalized workflow for a high-throughput cell viability screening assay.
Experimental Protocols
The following are detailed protocols for key HTS assays relevant to the study of this compound. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability HTS Assay (MTT-Based)
This protocol is adapted for screening compounds like this compound for their antiproliferative effects.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well or 384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired density (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of the microplate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in complete medium. A typical concentration range for this compound would be from 1 nM to 10 µM.
-
Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: High-Throughput Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
96-well or 384-well white-walled, clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Cell Seeding and Compound Addition:
-
Follow steps 1 and 2 from the Cell Viability HTS Assay protocol, using white-walled plates suitable for luminescence measurements.
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent only).
-
Normalize the data to the vehicle control wells.
-
Express the results as fold-change in caspase activity relative to the control.
-
Plot the fold-change against the compound concentration to determine the dose-response relationship.
-
Protocol 3: High-Throughput Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels in response to this compound.
Materials:
-
Cell line of interest
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-5 Assay Kit)
-
This compound and other test compounds
-
96-well or 384-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR)
Procedure:
-
Cell Seeding:
-
Seed cells into black-walled, clear-bottom microplates and incubate overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This may involve dissolving the AM ester form of the dye in DMSO and then diluting it in the assay buffer.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.
-
Wash the cells with assay buffer to remove excess extracellular dye.
-
-
Compound Addition and Data Acquisition:
-
Prepare this compound and control compounds in the assay buffer at a higher concentration (e.g., 2X or 5X the final desired concentration).
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Use the instrument's automated injector to add the compound solutions to the wells.
-
Immediately begin kinetic reading of the fluorescence signal for a period of several minutes to capture the calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is indicative of the change in intracellular calcium concentration.
-
Quantify the response by measuring parameters such as the peak fluorescence, the area under the curve, or the rate of fluorescence change.
-
Normalize the data to the baseline fluorescence and/or vehicle control.
-
Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Conclusion
This compound's well-defined mechanism of action and its demonstrated efficacy in various disease models, particularly cancer, make it a valuable tool for high-throughput screening. The assays described in these notes provide a framework for researchers to explore the therapeutic potential of this compound and other cardiac glycosides, as well as to discover novel compounds that modulate Na+/K+-ATPase signaling. Careful assay design, optimization, and data analysis are crucial for obtaining reliable and reproducible results in HTS campaigns.
References
- 1. Digoxin and its Na+/K+-ATPase-targeted actions on cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heart failure drug this compound induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Digoxin and this compound on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Biochemicals - CAT N°: 27825 [bertin-bioreagent.com]
- 11. researchgate.net [researchgate.net]
Protocol for Assessing Apoptosis after Digitoxin Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Digitoxin, a cardiac glycoside, has demonstrated potent anti-cancer activity by inducing apoptosis in various cancer cell lines.[1][2] Understanding the mechanisms and quantifying the extent of apoptosis are crucial for evaluating its therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for assessing apoptosis in cells treated with this compound.
The induction of apoptosis by this compound is a multifaceted process. One key mechanism involves the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium levels and the generation of reactive oxygen species (ROS). This can trigger downstream signaling cascades that initiate apoptosis.
Another significant pathway involves the suppression of c-MYC expression, a critical regulator of cell proliferation and survival.[1][2] this compound has been shown to reduce the binding of the transcription factor NFAT (Nuclear Factor of Activated T-cells) to the c-MYC promoter, leading to decreased c-MYC transcription and subsequent apoptosis.[1] This process is often accompanied by the activation of the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, and the release of cytochrome c.
The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. This compound treatment has been shown to activate initiator caspases, such as caspase-9, and executioner caspases, including caspase-3.[3] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.
This document outlines four key experimental protocols to investigate and quantify this compound-induced apoptosis:
-
Annexin V/PI Staining: To detect early and late-stage apoptosis by identifying the externalization of phosphatidylserine (B164497) and loss of membrane integrity.
-
Caspase Activity Assays: To quantify the activity of key executioner caspases like caspase-3 and initiator caspases like caspase-9.
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blotting: To analyze the expression and cleavage of key apoptotic proteins.
By employing these methods, researchers can gain a detailed understanding of the pro-apoptotic effects of this compound on cancer cells.
Data Presentation
The following tables summarize quantitative data from studies on this compound-induced apoptosis in different cancer cell lines. These tables are intended to serve as a reference for designing experiments.
Table 1: Effective Concentrations of this compound for Inducing Apoptosis
| Cell Line | This compound Concentration | Treatment Duration (hours) | Observed Effect |
| HeLa (Cervical Cancer) | 100 - 300 nM | 24 | Dose-dependent increase in cytotoxicity.[1] |
| HepG2/ADM (Multidrug-Resistant Hepatocellular Carcinoma) | 4 - 500 nM | 24 - 48 | Significant increase in apoptotic cells.[3] |
| TK-10 (Renal Adenocarcinoma) | 3 - 33 nM | Not Specified | Hypersensitive to this compound-induced apoptosis.[4] |
| A549 (Non-Small Cell Lung Cancer) | Various concentrations | 24 | Induction of apoptosis.[5] |
| MM231 (Breast Cancer) | 50, 125, 200 nM | 48 | Down-regulation of Bcl-2 and up-regulation of Bax.[6] |
Table 2: Quantitative Analysis of Apoptosis after this compound Treatment
| Cell Line | This compound Concentration | Treatment Duration (hours) | Assay | Result |
| HepG2/ADM | 4, 20, 100, 500 nM | 24 | Annexin V-FITC/PI | Apoptotic ratio increased from 5.68% to 43.15%.[3] |
| HepG2/ADM | 4, 20, 100, 500 nM | 48 | Annexin V-FITC/PI | Apoptotic ratio increased from 5.71% to 73.74%.[3] |
| HeLa | Not Specified | 16 | Western Blot | Loss of c-MYC protein.[1] |
| MM231 | 50, 125, 200 nM | 48 | Western Blot | Increased Bax/Bcl-2 ratio.[6] |
Experimental Protocols
Protocol for Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol details the detection of early and late apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.[7][8][9]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., as indicated in Table 1) for the desired duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and combine them with the collected culture medium.
-
For suspension cells, directly collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7][11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples on a flow cytometer within one hour of staining.[7]
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[7][9]
-
Protocol for Fluorometric Caspase-3/9 Activity Assay
This protocol describes the measurement of caspase-3 and caspase-9 activity using a fluorogenic substrate.
Materials:
-
This compound-treated and control cell lysates
-
Caspase-3/9 Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and fluorogenic substrates Ac-DEVD-AMC for caspase-3 and Ac-LEHD-AFC for caspase-9)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates from this compound-treated and control cells according to the assay kit manufacturer's instructions. Typically, this involves washing cells with cold PBS and then lysing them with the provided lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50-200 µg of protein from each cell lysate to individual wells.
-
Adjust the volume to 50 µL with the cell lysis buffer.
-
Prepare a 2x reaction buffer containing DTT as per the kit's instructions.
-
Add 50 µL of the 2x reaction buffer to each well.
-
Add 5 µL of the respective caspase substrate (Ac-DEVD-AMC for caspase-3 or Ac-LEHD-AFC for caspase-9) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/420-460 nm for AMC and Ex/Em = 400/505 nm for AFC).[12]
-
Subtract the background fluorescence from a blank well (containing all reagents except the cell lysate).
-
Normalize the fluorescence readings to the protein concentration of each lysate.
-
Calculate the fold-increase in caspase activity by comparing the normalized readings of the this compound-treated samples to the control samples.
-
Protocol for TUNEL Assay by Fluorescence Microscopy
This protocol outlines the detection of DNA fragmentation in apoptotic cells using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.[13][14]
Materials:
-
Cells cultured on coverslips or chamber slides
-
This compound
-
PBS
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton X-100 in PBS (Permeabilization Reagent)
-
TUNEL Assay Kit (containing Equilibration Buffer, TdT Enzyme, and a fluorescently labeled dUTP, e.g., FITC-dUTP)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips or in chamber slides.
-
Treat cells with this compound and include a control group.
-
A positive control can be prepared by treating cells with DNase I.
-
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Incubate the cells with the Equilibration Buffer for 10 minutes at room temperature.
-
Prepare the TUNEL reaction mixture by adding the TdT enzyme to the labeled dUTP solution in the reaction buffer, as per the kit's instructions.
-
Remove the Equilibration Buffer and add the TUNEL reaction mixture to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[15]
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
-
Protocol for Western Blotting of Apoptotic Markers
This protocol describes the detection of key apoptotic proteins, such as cleaved caspase-3 and cleaved PARP, by Western blotting.[16][17]
Materials:
-
This compound-treated and control cell lysates
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of the target proteins. The appearance of cleaved forms of caspase-3 (e.g., 17/19 kDa fragments) and PARP (e.g., 89 kDa fragment) is indicative of apoptosis.[17] A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing apoptosis.
References
- 1. This compound induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. sileks.com [sileks.com]
- 15. genscript.com [genscript.com]
- 16. m.youtube.com [m.youtube.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Utilizing Digitoxin as a Synergistic Agent in Chemotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Digitoxin, a cardiac glycoside historically used in the treatment of heart failure, has garnered significant attention for its potential as an anti-cancer agent. Emerging research indicates that this compound can exhibit synergistic cytotoxicity when used in combination with conventional chemotherapy drugs. These application notes provide a summary of key findings and detailed protocols for investigating the synergistic effects of this compound with various chemotherapeutic agents. The primary mechanisms of action include the induction of apoptosis, inhibition of critical survival signaling pathways, and overcoming multi-drug resistance.
Synergistic Combinations and Mechanisms of Action
This compound has been shown to enhance the efficacy of several chemotherapy agents across various cancer cell lines. The synergistic effects are often attributed to this compound's ability to modulate cellular pathways that are crucial for cancer cell survival and proliferation.
-
With Sorafenib (B1663141) in Hepatocellular Carcinoma (HCC): The combination of this compound and sorafenib has been observed to synergistically inhibit the viability of HCC cell lines, such as HepG2 and BEL-7402.[1][2] This effect is mediated through the suppression of the ERK and hypoxia signaling pathways.[1][2] Specifically, the combination treatment leads to a synergistic downregulation of phosphorylated-ERK, HIF-1α, HIF-2α, and VEGF.[1][2]
-
With Paclitaxel (B517696) in Breast Cancer: this compound enhances the growth-inhibitory effects of paclitaxel in breast cancer cells, particularly those overexpressing Her2.[3][4] The mechanism involves the upregulation of stress response genes like EGR-1 and the tumor suppressor p21.[3] However, it is crucial to note that some studies have reported an antagonistic effect between paclitaxel and digoxin (B3395198) (a related cardiac glycoside) in HeLa cells, highlighting that the outcome can be cell-type dependent.[4][5]
-
With Gemcitabine (B846) in Pancreatic Cancer: Digoxin, a compound closely related to this compound, has been shown to reverse gemcitabine resistance in pancreatic cancer cells by inhibiting the Nrf2 signaling pathway.[6] This suggests a potential application for this compound in overcoming chemoresistance. A clinical trial is currently investigating the combination of this compound and chemotherapy in patients with inoperable pancreatic cancer.[7][8]
-
With TRAIL in Glioblastoma: In non-cytotoxic doses, this compound can sensitize TRAIL-resistant glioblastoma cells to TRAIL-mediated apoptosis.[9] This sensitization occurs through the upregulation of death receptor 5 (DR5) and downregulation of the anti-apoptotic protein survivin.[9]
-
With Doxorubicin (Adriamycin) in Non-Small Cell Lung Cancer (NSCLC): The combination of digoxin and adriamycin has demonstrated synergistic antiproliferative effects in NSCLC cell lines (A549 and H1299).[10][11][12] The proposed mechanism involves increased DNA damage through the promotion of reactive oxygen species (ROS) generation and inhibition of DNA repair pathways.[10][11][12]
-
With Cisplatin (B142131): Digoxin has been shown to increase the anticancer effect of cisplatin in a mouse model of breast cancer, with the proposed mechanism being the direct inhibition of glycolysis in tumor cells.[13]
-
With 5-Fluorouracil (5-FU) in Doxorubicin-Resistant Breast Cancer: A combination of digoxin and 5-FU has demonstrated a synergistic cytotoxic effect in doxorubicin-resistant breast cancer cell lines.[14] This effect is partly attributed to the inhibition of HIF-1α and P-glycoprotein (P-gP), suggesting a role in overcoming multidrug resistance.[14]
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values reported in various studies for this compound and its combination partners.
Table 1: IC50 Values of this compound and Chemotherapy Agents in Cancer Cell Lines
| Cell Line | Cancer Type | Agent | IC50 Value | Incubation Time | Citation |
| A549 | Non-Small Cell Lung | Digoxin | 0.10 µM | 24 h | [11] |
| H1299 | Non-Small Cell Lung | Digoxin | 0.12 µM | 24 h | [11] |
| A549 | Non-Small Cell Lung | Adriamycin | 0.14 µM | 48 h | [11] |
| H1299 | Non-Small Cell Lung | Adriamycin | 0.95 µM | 48 h | [11] |
| A549 | Human Lung Cancer | Digoxin | 31 nM | 48 h | [5] |
| HeLa | Cervical Cancer | Digoxin | 151 nM | 48 h | [5] |
| HeLa | Cervical Cancer | Paclitaxel | 1 nM | 48 h | [5] |
| SKOV-3 | Ovarian Cancer | Digoxin | 0.25 µM | Not Specified | [15] |
| SKOV-3 | Ovarian Cancer | This compound | 0.40 µM | Not Specified | [15] |
| HepG2/ADM | Doxorubicin-Resistant | This compound | 52.29 nM | 48 h | [16] |
| TK-10 | Renal Adenocarcinoma | This compound | 3-33 nM | Not Specified | [17] |
Table 2: Concentrations Used in Combination Studies
| Cell Line | Cancer Type | This compound/Digoxin Conc. | Chemotherapy Agent | Chemotherapy Conc. | Outcome | Citation |
| HepG2, BEL-7402 | Hepatocellular Carcinoma | 10 nM | Sorafenib | 8 µM | Synergistic Inhibition | [2][18] |
| MDA-MB-453 | Breast Cancer | 0.01 µg/ml | Paclitaxel | 1 nM | Moderate Synergy | [4] |
| U87MG | Glioblastoma | 20 nmol/l | TRAIL | Not Specified | Increased Apoptosis | [9] |
| SW1990/Gem, Panc-1/Gem | Gemcitabine-Resistant Pancreatic Cancer | 20, 40, 80 nM | Gemcitabine | Not Specified | Enhanced Chemosensitivity | [6] |
| A549, H1299 | Non-Small Cell Lung | 1/2 IC50 (A549), IC50 (H1299) | Adriamycin | IC50 | Synergistic Antiproliferation | [10][19] |
| MCF-7/DoxR, MDA-231/DoxR | Doxorubicin-Resistant Breast Cancer | Sub-IC50 | 5-Fluorouracil | Not Specified | Synergistic Cytotoxicity | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound, a chemotherapy agent, or their combination on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent in culture medium. Add the desired concentrations of single agents or combinations to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values can be determined by plotting cell viability against drug concentration.
Protocol 2: Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This protocol allows for the visualization of live, apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and/or chemotherapy agent
-
Acridine Orange (AO) stock solution (1 mg/mL in PBS)
-
Ethidium Bromide (EB) stock solution (1 mg/mL in PBS)
-
AO/EB staining solution (1 µL of AO stock and 1 µL of EB stock in 1 mL of PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired drug concentrations in a suitable culture vessel (e.g., 6-well plate with coverslips).
-
Staining: After the treatment period, wash the cells once with PBS. Add 100 µL of the AO/EB staining solution to the cells and incubate for 5 minutes at room temperature, protected from light.
-
Visualization: Immediately visualize the cells under a fluorescence microscope using a blue filter.
-
Live cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange-to-red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange-to-red nucleus with intact structure.
-
-
Quantification: Count the number of live, apoptotic, and necrotic cells in several random fields to determine the percentage of apoptotic cells.
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the drug combination.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, HIF-1α, DR5, survivin, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synergistic inhibition of HCC by this compound and Sorafenib.
Caption: this compound sensitizes glioblastoma cells to TRAIL.
Caption: Workflow for analyzing drug synergy.
References
- 1. This compound synergizes with sorafenib to inhibit hepatocelluar carcinoma cell growth without inhibiting cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound activates EGR1 and synergizes with paclitaxel on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonistic anticancer effect of paclitaxel and digoxin combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digoxin sensitizes gemcitabine-resistant pancreatic cancer cells to gemcitabine via inhibiting Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. news-medical.net [news-medical.net]
- 9. This compound sensitizes glioma cells to TRAIL-mediated apoptosis by upregulation of death receptor 5 and downregulation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Digoxin is a selective modifier increasing platinum drug anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Inhibitory Effects of Digoxin and this compound on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Experimental Design for Studying Digitoxin Resistance in Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitoxin, a cardiac glycoside, has demonstrated potent anti-cancer properties by inhibiting the Na+/K+-ATPase pump, leading to a cascade of intracellular events that culminate in apoptosis.[1] However, as with many chemotherapeutic agents, the development of drug resistance remains a significant clinical challenge. Understanding the molecular mechanisms underpinning this compound resistance is crucial for developing strategies to overcome it and improve its therapeutic efficacy.
These application notes provide a comprehensive experimental framework to investigate this compound resistance in cancer cells. The protocols detailed below will guide researchers in establishing this compound-resistant cancer cell lines and characterizing the associated molecular alterations.
Experimental Workflow
The overall experimental design is depicted in the workflow diagram below. The process begins with the development of this compound-resistant cell lines, followed by a series of experiments to compare the phenotype and molecular characteristics of the resistant cells to their parental, sensitive counterparts.
Experimental Protocols
Development of this compound-Resistant Cancer Cell Lines
Objective: To generate cancer cell lines with acquired resistance to this compound.
Principle: Resistance is induced by exposing cancer cells to gradually increasing concentrations of this compound over a prolonged period. This selects for cells that can survive and proliferate in the presence of the drug.[2][3]
Protocol:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cancer cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform an MTT assay (see Protocol 2.2) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate resistance induction:
-
Culture the parental cells in a flask until they reach 70-80% confluency.
-
Treat the cells with this compound at a concentration equal to the IC50 for 2-3 days.[4]
-
Wash the cells with PBS and replace the medium with fresh, drug-free medium.
-
Allow the cells to recover and proliferate.
-
-
Gradual dose escalation:
-
Once the cells are proliferating steadily, passage them and re-introduce this compound at the same or a slightly increased concentration (e.g., 1.5-2 fold increase).[2]
-
Repeat this cycle of treatment and recovery, gradually increasing the this compound concentration with each passage. This process may take several months.[4][5]
-
-
Maintenance and verification of the resistant phenotype:
-
Once the desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50), maintain the resistant cell line in a medium containing a selective pressure of this compound (the final concentration used for selection).[4]
-
Regularly perform MTT assays to confirm the stability of the resistant phenotype by comparing the IC50 of the resistant line to the parental line.
-
Cell Viability Assay (MTT Assay)
Objective: To quantify the cytotoxic effect of this compound and determine the IC50 values.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, and the absorbance of this product is proportional to the number of viable cells.[6][7]
Protocol:
-
Cell Seeding:
-
Seed cells (parental and resistant) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubate for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the extent of apoptosis induced by this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8][9]
Protocol:
-
Cell Treatment:
-
Seed parental and resistant cells in 6-well plates and treat with this compound at their respective IC50 concentrations for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[1]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[1]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Drug Efflux Assay (Rhodamine 123)
Objective: To assess the activity of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1).
Principle: Rhodamine 123 is a fluorescent substrate for P-gp. Increased efflux of Rhodamine 123 from the cells, resulting in lower intracellular fluorescence, indicates higher P-gp activity.[10]
Protocol:
-
Cell Seeding:
-
Seed parental and resistant cells in a 24-well plate and allow them to adhere overnight.
-
-
Rhodamine 123 Loading:
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM Rhodamine 123 in serum-free medium for 1 hour at 37°C.
-
-
Efflux:
-
Wash the cells three times with ice-cold PBS.
-
Add fresh, drug-free medium and incubate for 1 hour at 37°C to allow for efflux.
-
-
Cell Lysis and Fluorescence Measurement:
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells with 1% Triton X-100.
-
Measure the fluorescence of the cell lysate using a fluorometer with excitation and emission wavelengths of 485 nm and 538 nm, respectively.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the total protein concentration of each sample.
-
Compare the intracellular Rhodamine 123 concentration between parental and resistant cells.
-
Na+/K+-ATPase Activity Assay
Objective: To measure the enzymatic activity of the Na+/K+-ATPase pump.
Principle: The Na+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi). The activity of the enzyme is determined by measuring the amount of Pi released.[11][12]
Protocol:
-
Sample Preparation:
-
Prepare cell lysates from parental and resistant cells.
-
-
Reaction Setup:
-
Prepare two sets of reaction tubes for each sample: one for total ATPase activity and one for ouabain-insensitive ATPase activity. Ouabain is a specific inhibitor of Na+/K+-ATPase.
-
The reaction mixture typically contains buffer, MgCl2, KCl, NaCl, ATP, and the cell lysate. The ouabain-insensitive tubes will also contain ouabain.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).[13]
-
-
Data Analysis:
-
Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.
-
Normalize the activity to the total protein concentration.
-
Compare the Na+/K+-ATPase activity between parental and resistant cells.
-
Gene Expression Analysis (qPCR for ABC Transporters)
Objective: To quantify the mRNA expression levels of key ABC transporter genes implicated in multidrug resistance.
Principle: Quantitative real-time PCR (qPCR) is a sensitive method to measure the amount of a specific transcript in a sample. The expression levels of target genes are normalized to a housekeeping gene.[14][15]
Protocol:
-
RNA Isolation:
-
Isolate total RNA from parental and resistant cells using a commercially available kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP), and a housekeeping gene (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method.[16]
-
Compare the expression levels of the ABC transporter genes in resistant cells to those in parental cells.
-
Protein Expression Analysis (Western Blot)
Objective: To analyze the protein levels of key molecules involved in apoptosis and signaling pathways.
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.[4]
Protocol:
-
Protein Extraction:
-
Lyse parental and resistant cells (both untreated and treated with this compound) in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key proteins to investigate include:
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Compare the protein expression levels between parental and resistant cells, and between treated and untreated cells.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound in Parental and Resistant Cancer Cell Lines
| Cell Line | IC50 (nM) ± SD | Resistance Index (RI) |
| Parental | [IC50 value] ± [SD] | 1.0 |
| This compound-Resistant | [IC50 value] ± [SD] | [RI value] |
| Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental) |
Table 2: Effect of this compound on Apoptosis in Parental and Resistant Cancer Cell Lines
| Cell Line | Treatment | % Early Apoptosis ± SD | % Late Apoptosis/Necrosis ± SD |
| Parental | Vehicle | [Value] ± [SD] | [Value] ± [SD] |
| This compound (IC50) | [Value] ± [SD] | [Value] ± [SD] | |
| This compound-Resistant | Vehicle | [Value] ± [SD] | [Value] ± [SD] |
| This compound (IC50) | [Value] ± [SD] | [Value] ± [SD] |
Table 3: Relative mRNA Expression of ABC Transporters in this compound-Resistant Cells
| Gene | Fold Change (Resistant vs. Parental) ± SD |
| ABCB1 (MDR1) | [Value] ± [SD] |
| ABCC1 (MRP1) | [Value] ± [SD] |
| ABCG2 (BCRP) | [Value] ± [SD] |
| Data are normalized to a housekeeping gene and presented as fold change relative to the parental cell line. |
Signaling Pathways
This compound exerts its anti-cancer effects by modulating several key signaling pathways. Resistance can arise from alterations in these pathways that promote cell survival and evade apoptosis.
This compound-Induced Apoptotic Signaling
Potential Mechanisms of this compound Resistance
Conclusion
This document provides a detailed guide for establishing and characterizing this compound-resistant cancer cell lines. By following these protocols, researchers can systematically investigate the molecular mechanisms of resistance, which may involve altered drug targets, increased drug efflux, evasion of apoptosis, and the rewiring of cellular signaling pathways. The insights gained from these studies will be invaluable for the development of novel strategies to overcome this compound resistance and enhance its therapeutic potential in cancer treatment.
References
- 1. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. edspace.american.edu [edspace.american.edu]
- 6. This compound Affects Metabolism, ROS Production and Proliferation in Pancreatic Cancer Cells Differently Depending on the Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genome-Wide Identification, Function, and Expression Analysis of the ABC Transporter Gene Family in Forest Musk Deer (Moschus berezovskii) Under Musk Secretion Stage [mdpi.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Digitoxin Stability and Storage in Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitoxin is a cardiac glycoside historically used in the treatment of heart conditions. In the research setting, it is a valuable tool for studying the Na+/K+-ATPase pump and investigating its potential as an anticancer agent.[1][2] The integrity of experimental results relies heavily on the stability of this compound under typical laboratory storage and handling conditions. These application notes provide a comprehensive overview of this compound's stability profile, recommended storage conditions, and protocols for assessing its stability. While specific quantitative stability data for this compound in various laboratory solvents is limited, much can be inferred from studies on the closely related compound, digoxin (B3395198), due to their structural similarities.
Physicochemical Properties and Stability Profile
This compound is a crystalline powder that is practically insoluble in water but soluble in alcohol and chloroform.[3] As a solid, it is stable when stored under recommended conditions.[4] However, in solution, its stability is influenced by several factors, including temperature, pH, light, and the solvent used.
General Storage Recommendations for Solid this compound
For optimal stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[4] It should be kept in its original, tightly sealed container and protected from light and incompatible materials such as strong oxidizing agents, acids, and bases.
Stability of this compound in Solution
Table 1: Inferred Stability of this compound Solutions Based on Digoxin Data
| Storage Condition | Solvent System | Inferred Stability (this compound) | Reference (Digoxin Data) |
| Temperature | |||
| -20°C | DMSO, Ethanol (B145695) | Expected to be stable for ≥ 1 year (Standard practice for long-term storage of organic compounds in solution) | General laboratory practice |
| 4°C (Refrigerated) | Aqueous buffers, Ethanol | Expected to be stable for several months | [5][6] |
| 25°C (Room Temp) | Aqueous buffers, Ethanol | Stable for at least 180 days | [5][6] |
| pH | |||
| Acidic (e.g., pH 1.3) | Aqueous | Prone to hydrolysis of the glycosidic bonds, leading to significant degradation.[7] | [7] |
| Neutral (pH ~7) | Aqueous | Generally stable. | [5] |
| Alkaline | Aqueous | Susceptible to degradation. | [5] |
| Light Exposure | |||
| Ambient Light | Various | Potential for degradation; protection from light is recommended. | [5] |
| Solvent | |||
| DMSO | Not specified | Commonly used for stock solutions; long-term stability at -20°C is expected but not quantitatively documented for this compound. | General laboratory practice |
| Ethanol | Aqueous solutions | Stable for extended periods.[3] | [3] |
Note: The stability data presented for this compound in solution is largely inferred from studies on digoxin due to a lack of direct quantitative studies on this compound under these specific conditions. Researchers should independently validate the stability of their specific this compound solutions.
Degradation Pathways
The primary degradation pathway for this compound, like other cardiac glycosides, is the hydrolysis of the trisaccharide chain attached to the steroid core. This reaction is particularly accelerated under acidic conditions and leads to the stepwise loss of the digitoxose (B191001) sugar units, ultimately forming the aglycone, digitoxigenin.
Experimental Protocols
Protocol for Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate this compound powder to room temperature before opening the container.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial or tube securely and vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials or tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and initials of the preparer.
-
Store the stock solution aliquots at -20°C for long-term storage.
Protocol for Stability Testing of this compound Using HPLC-UV
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and monitor the formation of degradation products.
Equipment and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Incubators or water baths for temperature studies
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent and at the concentration to be tested.
-
Dispense aliquots of this solution into several amber vials for each storage condition to be evaluated (e.g., -20°C, 4°C, 25°C, 40°C).
-
For pH stability, adjust the pH of the aqueous solution using dilute HCl or NaOH.
-
For photostability, expose samples in clear vials to a controlled light source, while wrapping control samples in aluminum foil.
-
-
Time Points:
-
Analyze one vial from each condition at predetermined time points (e.g., 0, 7, 14, 30, 60, 90, and 180 days).
-
-
HPLC Analysis:
-
Data Analysis:
-
Prepare a calibration curve using freshly prepared this compound standards of known concentrations.
-
Calculate the concentration of this compound remaining in each sample at each time point by comparing its peak area to the calibration curve.
-
Express the stability as the percentage of the initial concentration remaining.
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[10]
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 105°C for 48 hours. Also, reflux a this compound solution at 80°C for 24 hours.
-
Photodegradation: Expose a this compound solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.
For each condition, a control sample (un-stressed) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.[7]
Signaling Pathway
This compound primarily exerts its biological effects by inhibiting the Na+/K+-ATPase pump.[8] In the context of cancer research, this inhibition triggers a cascade of downstream signaling events that can lead to apoptosis.[1]
References
- 1. This compound and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Instability of digoxin in acid medium using a nonisotopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shd.org.rs [shd.org.rs]
- 9. HPLC analysis of digoxin and this compound : development of methods for dosage form assay and separation of potential impurities and metabolites - UBC Library Open Collections [open.library.ubc.ca]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Preparing Digitoxin Stock Solutions for Cell Culture Experiments
Application Note and Protocols for Researchers
This document provides detailed protocols and application notes for the preparation and use of digitoxin stock solutions in cell culture experiments. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a cardiac glycoside derived from the foxglove plant (Digitalis purpurea). It is a potent inhibitor of the plasma membrane Na+/K+-ATPase (sodium-potassium pump)[1][2][3]. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels[2]. This mechanism underlies its historical use in treating heart failure. In recent years, this compound and other cardiac glycosides have garnered interest for their potential anticancer properties, as they can induce apoptosis in various cancer cell lines[4][5]. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in cell culture-based assays.
Safety Precautions
This compound is a highly toxic compound and must be handled with extreme care. Always consult the Safety Data Sheet (SDS) before use[6][7].
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves[6][8][9]. Ensure lab coat sleeves are of sufficient length to prevent skin exposure[9].
-
Ventilation: Work with solid this compound and concentrated stock solutions in a certified chemical fume hood or a glove box to avoid inhalation of dust or aerosols[6][9].
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes[8][9]. Do not eat, drink, or smoke when handling this compound[8].
-
Spills: In case of a spill, immediately clean the area following established laboratory procedures for hazardous materials. Use a dust respirator and appropriate PPE during cleanup[8][10].
-
Waste Disposal: Dispose of all this compound-containing waste (e.g., tips, tubes, media) as hazardous chemical waste according to your institution's guidelines[9].
Materials and Equipment
-
This compound powder (CAS 71-63-6)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE) as described above
Quantitative Data Summary
The following tables summarize key quantitative information for the preparation and use of this compound solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL, 100 mg/mL | [11][12] |
| Ethanol | ~5 mg/mL | [11] |
| Chloroform | ~20 mg/mL | [11] |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | [11] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [11] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solution Type | Storage Temperature | Duration | Reference |
| This compound Powder | -20°C | 3 years | [12] |
| Stock in DMSO | -80°C | 1 year | [12] |
| Aqueous working solutions | Not Recommended for Storage | Prepare Fresh | [5][11] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 764.94 g/mol .
-
Preparation: In a chemical fume hood, weigh out 7.65 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed this compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of cell culture grade DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be required to facilitate dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year[12].
Protocol for Preparing Working Solutions and Treating Cells
This protocol provides a general procedure for diluting the this compound stock solution and treating cells in culture. The final concentration of this compound will depend on the specific cell line and experimental design. For example, IC50 values for some cancer cell lines range from 12 to 76 nM[11], and concentrations used in studies can range from 1 nM to 1 µM[4].
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere and stabilize overnight.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT), apoptosis assays, or cell cycle analysis[13].
Visualization of Workflow and Mechanism
Experimental Workflow for this compound Stock and Working Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions for cell culture.
This compound's Signaling Pathway Leading to Apoptosis
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. carlroth.com [carlroth.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. research.uga.edu [research.uga.edu]
- 10. hmdb.ca [hmdb.ca]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound | ATPase | TargetMol [targetmol.com]
- 13. Inhibitory Effects of Digoxin and this compound on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Digitoxin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Digitoxin, a cardiac glycoside, has demonstrated potent anti-cancer properties in various preclinical studies. One of its key mechanisms of action is the induction of cell cycle arrest, a critical process for inhibiting tumor growth. This application note provides a detailed overview and protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action
This compound can induce cell cycle arrest at different phases depending on the cell type. In several cancer cell lines, including multidrug-resistant hepatocellular carcinoma (HepG2/ADM) and cervical cancer (HeLa), this compound has been shown to cause G2/M phase arrest.[1][2][3] This arrest is often mediated through the activation of the ATR-CHK2-CDC25C signaling pathway, which can be triggered by DNA double-stranded breaks.[1][2][3][4] In other cell types, such as ovarian cancer cells (SKOV-3), this compound has been observed to induce a G0/G1 phase arrest.[5][6][7] Flow cytometry is a powerful technique to quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M), providing robust data on the cytostatic effects of compounds like this compound.
Data Presentation
The following tables summarize quantitative data from studies on this compound-induced cell cycle arrest in different cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in HepG2/ADM Cells (24h treatment)
| This compound Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Control) | 60.13 | 16.23 | 23.64 |
| 4 | 54.21 | 15.39 | 30.40 |
| 20 | 48.75 | 10.85 | 40.40 |
| 100 | 41.40 | 17.20 | 41.40 |
Data adapted from a study on multidrug-resistant hepatocellular carcinoma cells.[2]
Table 2: Time-Course Effect of 20 nM this compound on Cell Cycle Distribution in HepG2/ADM Cells
| Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Control) | 60.13 | 16.23 | 23.61 |
| 12 | 52.17 | 13.58 | 34.25 |
| 24 | 48.75 | 10.85 | 40.40 |
| 36 | 38.54 | 14.59 | 46.87 |
Data adapted from a study on multidrug-resistant hepatocellular carcinoma cells.[2]
Table 3: Effect of this compound on Cell Cycle Distribution in SKOV-3 Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (24h) | ~65% | Not specified | Not specified |
| IC50 this compound (24h) | ~77% | Not specified | Not specified |
| 10⁻⁶ M this compound (24h) | ~74% | Not specified | Not specified |
| Control (48h) | ~65% | Not specified | Not specified |
| IC50 this compound (48h) | ~73% | Not specified | Not specified |
| 10⁻⁶ M this compound (48h) | ~78% | Not specified | Not specified |
Data adapted from a study on human ovarian cancer cells. Note that the primary effect reported was G0/G1 arrest.[5][6]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HepG2/ADM or SKOV-3) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80% confluency by the end of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 4, 20, 100 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 36, or 48 hours).
Protocol 2: Cell Preparation for Flow Cytometry
This protocol is for the analysis of DNA content using propidium iodide (PI) staining.[8][9]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
5 ml flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash once with PBS, and detach the cells using trypsin-EDTA.
-
Collect the cells and transfer them to a 15 ml conical tube.
-
For suspension cells, directly collect the cells into a 15 ml conical tube.
-
-
Cell Counting: Count the cells to ensure approximately 1 x 10⁶ cells per sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.
-
Fixation:
-
While gently vortexing the cell suspension, add 4 ml of ice-cold 70% ethanol dropwise to the tube. This prevents cell clumping.
-
Incubate the cells for at least 30 minutes on ice or at -20°C for overnight fixation. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Rehydration and Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense fixed cells.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 ml of PBS and centrifuge again at 850 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 200 µl of RNase A solution (100 µg/mL).
-
Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Add 200 µl of PI staining solution (50 µg/mL) to the cell suspension.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to a flow cytometry tube.
-
Analyze the samples on a flow cytometer. PI is typically excited by a 488 nm laser, and its emission is detected in the red channel (e.g., PE-Texas Red or a similar channel, ~610 nm).
-
Collect at least 10,000 events per sample.
-
Use a low flow rate for better resolution of the DNA content peaks.
-
Analyze the data using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway of this compound-Induced G2/M Arrest
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits proliferation of multidrug-resistant HepG2 cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits HeLa cell growth through the induction of G2/M cell cycle arrest and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effects of Digoxin and this compound on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes: Western Blot Analysis of Signaling Pathways Modulated by Digitoxin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Digitoxin is a cardiac glycoside historically used in the treatment of heart failure.[1] Accumulating evidence highlights its potential as an anticancer agent, demonstrating cytotoxic effects across various cancer cell lines.[1][2][3] The primary molecular target of this compound is the Na+/K+-ATPase, an essential ion pump that also functions as a signal transducer.[3][4] Upon binding, this compound modulates the Na+/K+-ATPase signalosome, initiating multiple downstream signaling cascades that can influence cell proliferation, apoptosis, and cell cycle progression.[4][5]
Western blotting is an indispensable technique for elucidating these mechanisms, allowing for the detection and semi-quantification of specific proteins and their post-translational modifications, such as phosphorylation. These application notes provide detailed protocols and guidance for using Western blot analysis to investigate the key signaling pathways modulated by this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by impacting several critical intracellular signaling networks.
1. The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and autophagy. In many cancer types, it is aberrantly activated. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway by decreasing the phosphorylation of key components like Akt, mTOR, and the mTOR substrate p70S6K.[6][7] This inhibition contributes to the anti-proliferative and pro-autophagic effects of the drug.[6]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
2. The MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is crucial for cell proliferation and survival. The interaction of this compound with the Na+/K+-ATPase can trigger the activation of Src kinase, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent stimulation of the ERK1/2 cascade.[3][4][8] While often a pro-survival signal, sustained activation of this pathway can also lead to apoptosis, indicating a context-dependent role.[4]
Caption: this compound activates the MAPK/ERK signaling pathway via the Na+/K+-ATPase.
3. Apoptosis Induction: this compound is a potent inducer of apoptosis in cancer cells.[2][9] This occurs through multiple mechanisms, including the suppression of the c-MYC oncogene by inhibiting the binding of the transcription factor NFAT to the c-MYC promoter.[2][10] Additionally, this compound can trigger the intrinsic mitochondrial apoptosis pathway, characterized by an altered Bax/Bcl-2 ratio, the release of cytochrome c, and the activation of caspase-9 and the executioner caspase-3.[9][11]
Caption: this compound induces apoptosis via c-MYC suppression and caspase activation.
4. Cell Cycle Arrest: this compound can halt cancer cell proliferation by inducing cell cycle arrest, most commonly at the G2/M phase.[9][12] This arrest is often initiated by DNA double-stranded breaks, which activate the ATM/ATR signaling cascade.[9] This leads to the phosphorylation of checkpoint kinases CHK1 and CHK2, which in turn inhibit Cdc25C. The inhibition of Cdc25C prevents the activation of the CDK1/Cyclin B1 complex, a key regulator required for entry into mitosis, thereby causing cells to arrest in G2/M.[9]
Caption: this compound induces G2/M cell cycle arrest via the DNA damage response.
Experimental Workflow and Protocols
A typical Western blot experiment to analyze the effects of this compound involves cell culture, treatment, protein extraction, protein quantification, electrophoresis, transfer to a membrane, and immunodetection.
Caption: Standard experimental workflow for Western blot analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., A549, HeLa, HepG2) in 6-well plates or 10 cm dishes. Allow cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 nM). Note: The IC50 value can be highly cell-line dependent.[1][9]
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equal to that in the highest this compound dose.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Protein Extraction and Quantification
-
Cell Wash: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-150 µL for a 6-well plate).[13]
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new clean tube.
-
Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
Protocol 3: SDS-PAGE and Immunoblotting
-
Sample Preparation: Based on the quantification results, dilute the protein lysates with 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (SDS-PAGE). Also, load a protein molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14] This can be done using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with 1X Tris-Buffered Saline containing 0.1% Tween 20 (TBST). Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.[14][15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer as per the manufacturer's recommendation, overnight at 4°C with gentle agitation.[13][15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[15]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.[16]
-
Imaging: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with another antibody (e.g., for a loading control like β-actin or GAPDH) to ensure equal protein loading.
Data Presentation and Analysis
The tables below summarize key proteins to analyze by Western blot and their expected modulation by this compound. Densitometry analysis should be used to quantify the band intensities, which should then be normalized to a loading control.
Table 1: Summary of this compound's Effects on Key Signaling Proteins
| Pathway | Target Protein | Expected Change upon this compound Treatment | Function |
| PI3K/Akt | p-Akt (Ser473) | Decrease[6][7] | Pro-survival, proliferation |
| p-mTOR (Ser2448) | Decrease[6][7] | Cell growth, protein synthesis | |
| p-p70S6K (Thr389) | Decrease[6][7] | Protein synthesis, cell growth | |
| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) | Increase (often rapid and transient)[8] | Proliferation, differentiation |
| p-Src (Tyr416) | Increase[8] | Upstream signal transducer | |
| Apoptosis | Cleaved Caspase-3 | Increase[11] | Executioner caspase |
| Cleaved Caspase-9 | Increase[11] | Initiator caspase | |
| Cleaved PARP | Increase[9] | Marker of apoptosis | |
| Bcl-2 | Decrease[11][17] | Anti-apoptotic protein | |
| Bax | No change or Increase[9] | Pro-apoptotic protein | |
| c-MYC | Decrease[2][11] | Transcription factor, proliferation | |
| Cell Cycle | p-CDK1 (Thr14) | Decrease[12] | G2/M transition regulator |
| Cyclin B1 | Increase / Accumulation[12] | Mitotic cyclin | |
| p21 | Increase[11] | Cell cycle inhibitor |
Table 2: Example Primary Antibodies for Western Blot Analysis
| Target Protein | Pathway | Example Supplier | Recommended Dilution Range |
| Phospho-Akt (Ser473) | PI3K/Akt | Cell Signaling Technology | 1:1000 - 1:2000 |
| Akt (pan) | PI3K/Akt | Cell Signaling Technology | 1:1000 - 1:2000 |
| Phospho-ERK1/2 | MAPK/ERK | Cell Signaling Technology | 1:2000 |
| ERK1/2 | MAPK/ERK | Cell Signaling Technology | 1:1000 |
| Cleaved Caspase-3 | Apoptosis | Cell Signaling Technology | 1:1000 |
| c-MYC | Apoptosis | Abcam | 1:1000 |
| Cyclin B1 | Cell Cycle | Cell Signaling Technology | 1:1000 |
| β-Actin (Loading Control) | Housekeeping | Sigma-Aldrich | 1:5000 - 1:10000 |
| GAPDH (Loading Control) | Housekeeping | Cell Signaling Technology | 1:1000 - 1:10000 |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic concentrations of this compound inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits HeLa cell growth through the induction of G2/M cell cycle arrest and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cardiotoxicity of Digitoxin Analogs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to assess the cardiotoxicity of digitoxin and its analogs. The following sections detail experimental designs, key methodologies, and data interpretation to guide researchers in preclinical safety and efficacy studies.
Introduction to this compound Cardiotoxicity
This compound, a cardiac glycoside, exerts its therapeutic effect in heart failure by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in enhanced cardiac contractility. However, this mechanism is also responsible for its cardiotoxic effects, which can manifest as various arrhythmias, conduction blocks, and in severe cases, cardiac arrest.[1][2] The evaluation of the cardiotoxic potential of new this compound analogs is a critical step in their preclinical development.
Choosing an Animal Model
The selection of an appropriate animal model is crucial for the accurate assessment of this compound-induced cardiotoxicity. Different species exhibit varying sensitivities to cardiac glycosides.
-
Rodents (Rats and Mice): Rats and mice are commonly used due to their cost-effectiveness and ease of handling. However, it is important to note that rodents are generally more resistant to the toxic effects of digitalis compounds compared to more sensitive species like guinea pigs.[3] Despite this, they are valuable for initial screening and mechanistic studies.[4][5]
-
Guinea Pigs: Guinea pigs are a more sensitive species to cardiac glycoside toxicity and can be a valuable model for assessing arrhythmogenic potential.[3]
-
Canine Models: Dogs have a cardiovascular system that closely resembles that of humans, making them a highly relevant model for cardiotoxicity studies. They are particularly useful for evaluating electrocardiogram (ECG) changes and monitoring cardiac function.[6][7][8]
-
Zebrafish (Danio rerio): The zebrafish model is increasingly used for high-throughput screening of drug-induced cardiotoxicity.[9] Their transparent embryos allow for real-time visualization of cardiac development and function, and their ECGs exhibit similarities to humans.[10][11]
Experimental Protocols
Rodent Models (Rat)
This protocol describes a study to determine the arrhythmogenic and lethal doses of a this compound analog in rats.
3.1.1 Materials
-
Adult female Wistar rats (200-250 g)
-
This compound analog
-
Vehicle (e.g., saline, DMSO)
-
Anesthetic (e.g., pentobarbital)
-
ECG recording system with needle electrodes
-
Syringes and needles for subcutaneous injection
3.1.2 Procedure
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Anesthesia: Anesthetize the rats with an appropriate dose of pentobarbital.
-
ECG Electrode Placement: Insert subcutaneous needle electrodes for continuous ECG monitoring.
-
Drug Administration: Administer varying doses of the this compound analog subcutaneously. A control group should receive the vehicle alone.
-
ECG Monitoring: Continuously monitor the ECG for at least four and a half hours following drug administration.[4]
-
Endpoint Determination: Record the time to onset of arrhythmias and the time of death. The arrhythmogenic dose 50 (AD50) and lethal dose 50 (LD50) can be calculated using statistical methods like the Litchfield and Wilcoxon method.[4]
Canine Model
This protocol outlines the evaluation of cardiotoxicity in dogs, focusing on ECG and cardiac biomarker analysis.
3.2.1 Materials
-
Beagle dogs
-
This compound analog
-
Vehicle
-
ECG recording system with appropriate leads
-
Blood collection tubes (for serum)
-
Centrifuge
-
Assay kits for cardiac troponin I (cTnI)
3.2.2 Procedure
-
Baseline Measurements: Before drug administration, record baseline ECGs and collect blood samples for baseline cTnI levels.
-
Drug Administration: Administer the this compound analog orally or intravenously at different dose levels.
-
Serial ECG Monitoring: Record ECGs at multiple time points after drug administration (e.g., 1, 2, 4, 8, 24 hours). Analyze for changes in PR interval, QT interval, ST-segment, and the presence of arrhythmias.[6][7]
-
Serial Blood Sampling: Collect blood samples at the same time points as ECG monitoring.
-
Cardiac Troponin I Analysis: Separate serum and measure cTnI levels using a validated assay. An increase in cTnI indicates myocardial injury.[12]
-
Data Analysis: Compare post-dose ECG parameters and cTnI levels to baseline values and to a control group.
Zebrafish Model
This protocol details a high-throughput screening method for assessing cardiotoxicity in zebrafish embryos.
3.3.1 Materials
-
Wild-type zebrafish embryos
-
Multi-well plates (96-well)
-
Embryo medium (E3)
-
This compound analog dissolved in DMSO
-
Microscope with a camera for imaging
-
Image analysis software
3.3.2 Procedure
-
Embryo Collection and Staging: Collect zebrafish embryos and raise them to the desired developmental stage (e.g., 48 hours post-fertilization).
-
Drug Exposure: Place individual embryos in the wells of a 96-well plate containing embryo medium. Add the this compound analog at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the embryos at 28.5°C.
-
Phenotypic Assessment: At specific time points (e.g., 24, 48, 72 hours post-treatment), visually assess the embryos under a microscope for signs of cardiotoxicity, including pericardial edema, reduced heart rate, arrhythmias, and changes in blood circulation.[9]
-
QT Interval Measurement (Optional): For more detailed analysis, ECGs can be recorded from larval zebrafish to measure parameters like the QT interval.[9]
-
Data Analysis: Quantify the percentage of embryos exhibiting cardiotoxic phenotypes at each concentration.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different doses and analogs.
Dose-Response of Digoxin-Induced Cardiotoxicity in Rodents
| Animal Model | Parameter | Dose (mg/kg, s.c.) | Result | Reference |
| Adult Rat | AD50 | 13.0 ± 1.0 | - | [4] |
| LD50 | 30.0 ± 1.9 | - | [4] | |
| Newborn Rat | AD50 | 2.9 ± 0.3 | - | [4] |
| LD50 | 5.0 ± 0.2 | - | [4] | |
| Guinea Pig | AD50 | 0.60 ± 0.04 | - | [3] |
| LD50 | 0.60 ± 0.04 | - | [3] |
Effect of Digoxin (B3395198) on Serum Troponin Levels in Rats
| Treatment Group | Dose (mg/kg, oral gavage for 90 days) | Serum Troponin Level (Mean ± SD) | Reference |
| Control (G1) | 0 | 0.02 ± 0.005 | [13] |
| Low Dose (G2) | 1.5 | 0.04 ± 0.007 | [13] |
| Intermediate Dose (G3) | 3 | 0.07 ± 0.009 | [13] |
| High Dose (G4) | 6 | 0.15 ± 0.01 | [13] |
Histopathological Findings in Mice after Digoxin Administration
| Dose (oral) | Duration | Histopathological Findings in the Heart | Reference |
| 5 mg/kg/day | 7 days | Myocardial necrosis and cellular infiltration | [5] |
| 1 and 5 mg/kg/day | 7 days | Increased expression of NF-kB and CaV1.2 | [5] |
| 5 and 10 mcg/kg | 21 days | Hemorrhage with edema and hyalinization of the myocardium | [14] |
Visualization of Key Pathways and Workflows
Experimental Workflow for Cardiotoxicity Assessment
Caption: General workflow for in vivo evaluation of this compound analog cardiotoxicity.
Signaling Pathway of this compound-Induced Cardiotoxicity
Caption: Simplified signaling cascade of this compound-induced cardiotoxicity.
Conclusion
The selection of an appropriate animal model and a comprehensive set of experimental protocols are essential for the thorough evaluation of the cardiotoxic potential of this compound analogs. By combining in vivo studies in relevant species with detailed ECG analysis, cardiac biomarker monitoring, and histopathological examination, researchers can gain a robust understanding of the safety profile of novel cardiac glycoside candidates. Furthermore, an understanding of the underlying molecular pathways provides a basis for the development of safer and more effective therapeutic agents.
References
- 1. Heart failure drug this compound induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. Comparison of digoxin-induced cardiac toxicity in resistant and sensitive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac toxicity of digoxin in newborn and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High doses of digoxin increase the myocardial nuclear factor-kB and CaV1.2 channels in healthy mice. A possible mechanism of digitalis toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digoxin for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 7. ijvm.ut.ac.ir [ijvm.ut.ac.ir]
- 8. Digoxin- and this compound-induced changes in monophasic action potential of the right ventricle of the dog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo recording of adult zebrafish electrocardiogram and assessment of drug-induced QT prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac physiological changes induced by cardiovascular drugs from different chemical classes in zebrafish mirrored in mice: A predictive tool for comprehensive risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical Cardiac Markers--Cardiac Troponin I - WSAVA2005 - VIN [vin.com]
- 13. researchgate.net [researchgate.net]
- 14. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Digitoxin Precipitation in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with digitoxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound is a hydrophobic molecule with very low solubility in water.[1][2] Precipitation commonly occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This can be triggered by several factors, including improper initial dissolution, high final concentrations in aqueous buffers or cell culture media, changes in temperature, or the presence of other substances that reduce its solubility.
Q2: What is the best solvent to dissolve this compound initially?
A2: Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent.[3] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used and effective solvents for creating a concentrated stock solution.[3][4]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A3: While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, with many cell lines tolerating up to 1%.[5] However, primary cells can be more sensitive, and it is always best to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.[5]
Q4: Can I store my this compound solution once it's prepared?
A4: Concentrated stock solutions of this compound in DMSO or ethanol are stable and can be stored for extended periods. For instance, a stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6] However, aqueous working solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[3]
Troubleshooting Guides
Issue 1: Precipitation observed immediately after adding this compound stock solution to an aqueous buffer or cell culture medium.
This is a common issue and usually indicates that the solubility limit of this compound in the final aqueous solution has been exceeded.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: My this compound solution was initially clear but developed a precipitate over time.
This can be due to temperature fluctuations, evaporation, or interactions with components in the medium.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 3.9 mg/L (at 25 °C) | [1] |
| Ethanol | ~5 g/mL | [3] |
| Chloroform | ~20 mg/mL | [3] |
| DMSO | ~20 mg/mL | [3] |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | [3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Table 2: Factors Influencing this compound Stability and Solubility
| Factor | Effect on this compound | Recommendations | References |
| pH | Hydrolysis can occur at acidic pH, affecting stability. | Maintain a neutral to slightly alkaline pH for aqueous solutions. | [7] |
| Temperature | Storage at room temperature can decrease aqueous solubility over time. | Store stock solutions at -20°C or -80°C. Prepare aqueous dilutions fresh. | [8] |
| Light | This compound is light-sensitive. | Store solutions in amber vials or protected from light. | [2][9] |
| Freeze-Thaw Cycles | Repeated cycles can promote precipitation. | Aliquot stock solutions into single-use volumes. | [10][11] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions for Cell Culture
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO and its subsequent dilution for use in cell culture experiments.
Materials:
-
This compound powder (MW: 764.95 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, nuclease-free pipette tips
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 7.65 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. The solution should be clear. Gentle warming to 37°C can aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
To minimize precipitation, it is recommended to perform serial dilutions. For example, to prepare a 10 µM working solution, first create a 100 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium.
-
Gently mix the intermediate solution by pipetting up and down.
-
Further dilute the 100 µM intermediate solution into pre-warmed complete cell culture medium to achieve the desired final concentration for your experiment. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium for a final concentration of 10 µM.
-
Important: When diluting the DMSO stock into the aqueous medium, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.[5]
-
-
Vehicle Control:
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is crucial to differentiate the effects of this compound from any potential effects of the solvent.
-
Mandatory Visualization
Signaling Pathway of this compound's Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in the cell membrane. This leads to a cascade of events resulting in an increase in intracellular calcium concentration.
Caption: this compound's inhibition of Na+/K+-ATPase and downstream signaling.
References
- 1. This compound | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Digoxin [chembk.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics of digoxin stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential thermal, solubility, and aging studies on various sources of digoxin and this compound powder: biopharmaceutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Digitoxin in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of digitoxin in cell culture media. Our goal is to equip researchers with the necessary information and protocols to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound is a hydrophobic molecule with very low aqueous solubility.[1] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO or ethanol (B145695), is introduced into the aqueous environment of cell culture media, the solvent is rapidly diluted. This sudden change in solvent polarity significantly reduces this compound's solubility, causing it to "crash out" or precipitate.[2]
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol are the most common and effective solvents for preparing this compound stock solutions.[3][4] this compound is highly soluble in both. The choice between them may depend on the specific cell line's tolerance. For maximum solubility in aqueous buffers, it is often recommended to first dissolve this compound in a suitable organic solvent before diluting it with the aqueous buffer.[3]
Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
A3: The tolerance to organic solvents is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v), and ideally below 0.1%, to avoid cytotoxicity.[2][5] Similarly, for ethanol, it is advisable to keep the final concentration below 1% (v/v), with concentrations between 0.15% and 2.5% being well-tolerated by many cell lines.[6][7] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: Can I pre-dissolve this compound directly in a serum-containing medium?
A4: While serum proteins can sometimes help to stabilize hydrophobic compounds, it is not a reliable method for dissolving this compound. It is best practice to first create a high-concentration stock solution in an appropriate organic solvent and then dilute it into the complete cell culture medium.
Q5: My this compound solution is clear at room temperature but becomes cloudy in the incubator. Why?
A5: This phenomenon, known as thermal precipitation, can occur with some compounds. Changes in temperature can affect the solubility of the compound or other components in the media, leading to precipitation over time.[8] Ensuring the final concentration is well below the solubility limit at 37°C can help mitigate this.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Problem: A visible precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of media causes a rapid solvent shift, leading to precipitation.[2] | Perform a stepwise (serial) dilution of the stock solution in pre-warmed (37°C) culture media. Add the this compound stock solution drop-wise to the medium while gently swirling.[2] |
| Low Temperature of Media | The solubility of this compound decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C.[2] |
| High Solvent Concentration in Final Solution | While necessary for the stock solution, a high final concentration of the organic solvent can still contribute to precipitation upon dilution and can be toxic to cells. | Keep the final solvent concentration in the culture medium as low as possible, ideally ≤ 0.1% (v/v).[2] |
Issue 2: Delayed Precipitation in the Incubator
Problem: The this compound-containing medium is initially clear but a precipitate forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time in the culture medium, leading to the formation of less soluble byproducts. | Prepare fresh this compound-containing media for each experiment, especially for long-term studies. Avoid storing diluted this compound solutions in aqueous buffers for more than a day.[3] |
| Media Component Interaction | This compound may interact with components in the cell culture medium, such as salts or proteins, leading to the formation of insoluble complexes. | If possible, test the solubility of this compound in a simpler buffered solution (e.g., PBS) to see if media components are a contributing factor. |
| pH Shift | Cellular metabolism can alter the pH of the medium, which may affect the solubility of this compound. | Monitor the pH of your cell culture. If a significant pH change is observed, consider changing the medium more frequently or using a different buffering system. |
Advanced Solubilization Strategies
For experiments requiring higher concentrations of this compound than can be achieved with simple solvent dilution, the following methods can be employed.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming water-soluble inclusion complexes.[9] Beta-cyclodextrins (β-CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[10]
Quantitative Data Summary: Cyclodextrin-based Solubilization
| Parameter | Description | Typical Values & Considerations |
| Cyclodextrin (B1172386) Type | Commonly used derivatives. | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Methyl-β-cyclodextrin (M-β-CD). HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to the parent β-cyclodextrin.[10] |
| Molar Ratio (this compound:Cyclodextrin) | The ratio of drug to cyclodextrin molecules. | Typically ranges from 1:1 to 1:10. A molar excess of cyclodextrin is generally used to ensure efficient complexation.[11] |
| Toxicity | Potential for cell membrane disruption. | The toxicity of cyclodextrins is concentration-dependent and cell-type specific. Methylated β-cyclodextrins can be more toxic due to their strong interaction with membrane cholesterol.[10][12][13] It is crucial to determine the non-toxic concentration range for your specific cell line. |
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is a general guideline and may require optimization for your specific experimental needs.
-
Prepare a this compound Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or a mixture of water and a water-miscible solvent).[14]
-
Prepare a Cyclodextrin Aqueous Solution: Dissolve the desired amount of β-cyclodextrin or its derivative in your cell culture medium or a buffered solution (e.g., PBS) to achieve the desired molar ratio.
-
Complex Formation: While vigorously stirring the cyclodextrin solution, slowly add the this compound stock solution drop-wise.
-
Incubation: Continue to stir the mixture at room temperature for a specified period (e.g., 1-24 hours) to allow for the formation of the inclusion complex.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
-
Cell Treatment: The resulting solution can then be further diluted in cell culture medium to achieve the desired final concentration of this compound for your experiment.
Workflow for Preparing this compound-Cyclodextrin Complex
Nanoparticle Formulation
Encapsulating this compound into biodegradable polymeric nanoparticles can significantly improve its solubility and cellular uptake.[15][16] This method is more complex but can be highly effective for achieving stable, high concentrations of hydrophobic drugs in aqueous media.
Quantitative Data Summary: Nanoparticle-based Solubilization
| Parameter | Description | Typical Values & Considerations |
| Polymer Type | Biodegradable polymers commonly used for nanoparticle formulation. | Poly(lactic-co-glycolic acid) (PLGA), Polylactic acid (PLA), Polycaprolactone (PCL). |
| Preparation Method | Common techniques for nanoparticle synthesis. | Solvent displacement/nanoprecipitation, emulsification-solvent evaporation.[15] |
| Particle Size | The average diameter of the nanoparticles. | Typically in the range of 100-300 nm for efficient cellular uptake. |
| Encapsulation Efficiency | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. | Can be optimized to be >90%.[15] |
Experimental Protocol: Preparation of this compound-Loaded Nanoparticles (Solvent Displacement Method)
This is a generalized protocol and requires specialized equipment and expertise.
-
Organic Phase Preparation: Dissolve this compound and a suitable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) to prevent nanoparticle aggregation.
-
Nanoprecipitation: Under moderate stirring, inject the organic phase into the aqueous phase. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, encapsulating the this compound.
-
Solvent Evaporation: Continue stirring the suspension, often under reduced pressure, to evaporate the organic solvent.
-
Nanoparticle Collection and Purification: Collect the nanoparticles by ultracentrifugation and wash them several times with deionized water to remove the excess stabilizer and unencapsulated drug.
-
Resuspension and Sterilization: Resuspend the purified nanoparticles in cell culture medium or a desired buffer and sterilize by filtration through a 0.22 µm filter.
Workflow for Preparing this compound-Loaded Nanoparticles
This compound's Mechanism of Action: Na+/K+-ATPase Signaling Pathway
This compound exerts its biological effects primarily by inhibiting the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[17] This inhibition triggers a cascade of downstream signaling events.
Signaling Pathway of this compound via Na+/K+-ATPase Inhibition
References
- 1. This compound | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.who.int [cdn.who.int]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Cyclodextrins [sigmaaldrich.com]
- 10. Cytotoxicity of β-Cyclodextrins in Retinal Explants for Intravitreal Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CA1222742A - INCLUSION COMPLEX OF .beta.-CYCLODEXTRIN AND DIGOXIN - Google Patents [patents.google.com]
- 12. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications | MDPI [mdpi.com]
- 14. US4555504A - Inclusion complex of β-cyclodextrin and digoxin - Google Patents [patents.google.com]
- 15. Transport of digoxin-loaded polymeric nanoparticles across BeWo cells, an in vitro model of human placental trophoblast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of Nanoparticles of Digoxin Solid Lipid | Chemical Engineering Transactions [cetjournal.it]
- 17. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
Technical Support Center: Optimizing Digitoxin for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Digitoxin in in vitro settings. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound's primary mechanism is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, an enzyme present on the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium ion concentration.[3][4] Consequently, the sodium-calcium (Na+/Ca2+) exchanger reverses its function, causing an influx of calcium ions and raising intracellular calcium levels.[3][5] This cascade affects various downstream signaling pathways and cellular processes, including contractility in cardiac cells and apoptosis in cancer cells.[3][6]
Q2: What is a typical effective concentration range for this compound in in vitro cancer studies?
A2: The effective concentration of this compound can vary significantly depending on the cell line. However, numerous studies report anti-cancer effects, such as growth inhibition and apoptosis, in the low nanomolar (nM) range. IC50 values (the concentration required to inhibit a biological process by 50%) for various human cancer cell lines typically fall between 3 nM and 40 nM.[6][7] Notably, these concentrations are often within or below the therapeutic plasma levels observed in cardiac patients (20-33 nM), suggesting clinical relevance.[6][8]
Q3: How should I prepare and store a this compound stock solution?
A3: this compound has very low solubility in water.[9] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[7][10] For example, a 10 mM stock in DMSO can be prepared and stored at -20°C for extended periods.[11] When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the key signaling pathways affected by this compound that I should consider investigating?
A4: Beyond its primary effect on ion exchange, this compound binding to the Na+/K+-ATPase can trigger intracellular signaling cascades. Key pathways reported to be modulated by this compound include:
-
Src/EGFR/MAPK Pathway: Activation of Src kinase, which can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the stimulation of the Ras-Raf-MEK-ERK cascade.[12][13]
-
PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway in several cancer cell lines.[12][14]
-
NF-κB Pathway: Studies indicate that this compound can suppress the NF-κB signaling pathway, which is critical for cell survival and inflammation.[15]
-
Apoptosis Pathways: this compound induces apoptosis through mechanisms involving the activation of caspases (like caspase-3 and -9), cleavage of PARP, and modulation of Bcl-2 family proteins.[6][16][17] It has also been shown to reduce the expression of the oncoprotein c-MYC.[16]
Troubleshooting Guide
Problem: I am not observing any cytotoxic effect after treating my cells with this compound.
-
Possible Cause 1: Sub-optimal Concentration. The effective concentration of this compound is highly cell-line dependent.
-
Solution: Perform a dose-response experiment using a wide range of concentrations (e.g., 1 nM to 1 µM) to determine the IC50 value for your specific cell line.[18]
-
-
Possible Cause 2: Insufficient Incubation Time. The cytotoxic effects of this compound may require a longer duration to manifest.
-
Possible Cause 3: Solubility Issues. If the this compound is not fully dissolved, its effective concentration in the medium will be lower than intended.
-
Solution: Ensure your stock solution is fully dissolved before diluting it into the culture medium. Gentle warming or sonication can aid dissolution in DMSO.[11] Always vortex the diluted solution before adding it to the cells.
-
-
Possible Cause 4: Serum Protein Binding. this compound is known to bind to serum proteins, which can reduce its bioavailability and potency in vitro.[20][21]
-
Solution: Consider performing initial experiments in low-serum (e.g., 1% FBS) or serum-free medium to maximize this compound's effect.[20] If serum is required, be aware that higher concentrations of this compound may be necessary.
-
Problem: I am observing high variability in my results between experiments.
-
Possible Cause 1: Stock Solution Instability. Repeated freeze-thaw cycles can lead to the degradation of the compound.
-
Solution: Aliquot your high-concentration stock solution into single-use vials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C.[11]
-
-
Possible Cause 2: Inconsistent Cell Seeding. Variations in the initial number of cells can significantly impact the final readout.
-
Solution: Ensure you have a homogenous cell suspension before seeding. Always perform a cell count to seed a consistent number of cells per well for each experiment.
-
-
Possible Cause 3: Vehicle Control Issues. The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations.
-
Solution: Include a vehicle control in all experiments (cells treated with the same final concentration of DMSO as your highest this compound dose). Ensure the final DMSO concentration does not exceed 0.5%, and is ideally at or below 0.1%.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (nM) | Incubation Time (h) | Assay Method |
| TK-10 | Renal Adenocarcinoma | 3 | 48 | Not Specified |
| BxPC-3 | Pancreatic Cancer | 18.2 | Not Specified | Not Specified |
| A-549 | Lung Carcinoma | 20 | Not Specified | Not Specified |
| U-937 | Lymphoma | 20 | Not Specified | Not Specified |
| PANC-1 | Pancreatic Cancer | 25.6 | Not Specified | Not Specified |
| K-562 | Leukemia | 30 | 48 | Not Specified |
| MIA PaCa-2 | Pancreatic Cancer | 33.1 | Not Specified | Not Specified |
| HT-29 | Colon Carcinoma | 40 | Not Specified | Not Specified |
| SKOV-3 | Ovarian Cancer | 400 | Not Specified | MTT |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell density, serum concentration, and the specific assay used. Data compiled from multiple sources for illustrative purposes.[6][7][19]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[22][23]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all collected cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of changes in protein expression and phosphorylation status.[13]
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency at the time of harvesting. Treat with this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, collect it, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to your target protein (e.g., phospho-ERK, total-ERK, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Digitalis - Wikipedia [en.wikipedia.org]
- 6. This compound inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound | ATPase | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic concentrations of this compound inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Affects Metabolism, ROS Production and Proliferation in Pancreatic Cancer Cells Differently Depending on the Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits ICC cell properties via the NF‑κB/ST6GAL1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. europeanreview.org [europeanreview.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inhibitory Effects of Digoxin and this compound on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. Heart failure drug this compound induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 23. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Digitoxin Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of digitoxin to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: The main factors contributing to this compound degradation are exposure to acidic conditions, light, and high temperatures. Strong oxidizing agents can also lead to its degradation.[1][2]
Q2: What is the recommended way to store this compound to ensure its stability?
A2: To maintain its stability, this compound should be stored in a tightly closed container, in a dry, cool, and well-ventilated area.[1][3] It should be protected from light. For long-term storage, refrigeration at 2-8°C is recommended.[4]
Q3: How does pH affect the stability of this compound?
A3: this compound is susceptible to acid-catalyzed hydrolysis. In acidic environments, the glycosidic bonds are cleaved, leading to the stepwise loss of the three digitoxose (B191001) sugar moieties.[5][6] This results in the formation of digitoxigenin-bis-digitoxoside, digitoxigenin-mono-digitoxoside, and finally the aglycone, digitoxigenin (B1670572).[5]
Q4: Is this compound sensitive to light?
A4: While specific studies on the photodegradation of this compound are not as common as for digoxin (B3395198), cardiac glycosides as a class can be sensitive to light. It is recommended to protect this compound from light to prevent potential photodegradation.[1]
Q5: Can this compound degrade at room temperature?
A5: this compound is considered relatively stable at room temperature under normal ambient conditions if stored in a dry, dark place in a tightly sealed container.[2] However, prolonged storage at elevated temperatures can lead to a decrease in its dissolution rate and potential degradation.[7] For optimal long-term stability, refrigeration is advised.[4]
Q6: What are the known degradation products of this compound?
A6: The primary degradation products of this compound, resulting from acid hydrolysis, are:
-
Digitoxigenin-bis-digitoxoside
-
Digitoxigenin-mono-digitoxoside
-
Digitoxigenin[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency in this compound standard solution | Acidic pH of the solvent, exposure to light, or high temperature. | Prepare fresh solutions using a neutral, high-purity solvent. Store stock solutions in amber vials at 2-8°C. Before use, allow the solution to equilibrate to room temperature. |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of this compound. | Confirm the identity of the degradation products by comparing their retention times with known standards of digitoxigenin and its glycosides. Review storage conditions and handling procedures to identify the source of degradation. |
| Inconsistent experimental results | Instability of this compound during the experiment. | Ensure that all experimental buffers and solutions are at a neutral pH. Protect the experimental setup from direct light, especially if the experiment is lengthy. |
| Precipitation of this compound from solution | Low solubility in the chosen solvent or temperature fluctuations. | Ensure the solvent has sufficient solubilizing power for the desired concentration. If using aqueous solutions, consider the use of a co-solvent. Store solutions at a constant temperature to avoid precipitation due to temperature changes. |
Quantitative Data on this compound Degradation
Table 1: Effect of pH and Temperature on this compound Hydrolysis
| pH | Temperature (°C) | Incubation Time | Remaining this compound (%) | Reference |
| 1 | 37 | 10 min | 38.6 | [5] |
| 1 | 37 | 60 min | 5.9 | [5] |
| 1 | 22 | 120 min | 55 | [5] |
| 2 | 22 | 120 min | 84 | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a high-performance liquid chromatography (HPLC) method to separate this compound from its primary degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Digitoxigenin reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Water:Acetonitrile (65:35 v/v)[8]
-
Flow Rate: 1.5 mL/min[8]
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 30-500 µg/mL.[8]
4. Sample Preparation (for stability studies):
-
Subject this compound samples to stress conditions (e.g., acid, base, heat, light).
-
Dilute the stressed samples with the mobile phase to a suitable concentration within the calibration range.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the separation of this compound from its degradation products. The retention time for this compound is expected to be around 9.2 minutes under these conditions.[8]
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to perform a forced degradation study to understand the stability of this compound under various stress conditions.
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a specified period.
-
Withdraw aliquots at different time points and dilute with the mobile phase for HPLC analysis.
4. Photodegradation:
-
Dissolve this compound in a suitable solvent (e.g., methanol:water).
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
5. Thermal Degradation:
-
Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. Evaluation of photochemical degradation of digoxin by Na,K-ATPase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 71-63-6 [chemicalbook.com]
- 5. Quantitative studies on acid hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Differential thermal, solubility, and aging studies on various sources of digoxin and this compound powder: biopharmaceutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Digitoxin in Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of digitoxin in animal studies.
Troubleshooting Guides
This section addresses common issues encountered during preclinical research with this compound, offering potential causes and solutions in a clear question-and-answer format.
Issue 1: Unexpectedly High Toxicity or Mortality
Q1: We observed a higher-than-expected rate of toxicity (e.g., arrhythmias, lethargy, mortality) in our animal cohort. What could be the cause?
A1: Several factors can contribute to increased this compound toxicity. Consider the following possibilities:
-
Species Sensitivity: There are significant species-specific differences in sensitivity to cardiac glycosides.[1] Rodents, for instance, are generally more resistant to the cardiotoxic effects of drugs like this compound compared to larger animals.[1] The susceptibility of different mammalian species to this compound toxicity is inversely related to the liver microsomal P450 IIIA activity.[2] For example, guinea pigs are much more sensitive to cardiac glycoside toxicity than rats.[3]
-
Animal Age: The age of the animals can influence their sensitivity to this compound. For example, newborn rats are more sensitive to digoxin (B3395198) toxicity and develop lethal arrhythmias more readily than adult rats.[4]
-
Electrolyte Imbalances: Low potassium (hypokalemia), low magnesium (hypomagnesemia), and high calcium (hypercalcemia) levels can increase the myocardium's sensitivity to this compound, leading to toxicity even at therapeutic doses.[5] Diuretic co-administration is a common cause of potassium loss.[6]
-
Renal or Hepatic Impairment: Although this compound is primarily eliminated by the liver, any impairment in renal or hepatic function can affect its metabolism and excretion, leading to drug accumulation and toxicity.[7]
-
Formulation and Dosing Errors: Inaccurate preparation of the dosing solution or errors in calculating the dose volume can lead to unintentional overdoses. It is crucial to ensure the homogeneity of the formulation, especially for suspensions.
Troubleshooting Steps:
-
Verify Dosing Calculations and Formulation: Double-check all calculations for dose concentration and administration volume. If using a suspension, ensure it is uniformly mixed before each administration.
-
Assess Animal Health Status: Ensure that the animals are healthy and free from underlying conditions that might affect renal or hepatic function.
-
Monitor Electrolyte Levels: If feasible, monitor serum electrolyte levels (potassium, magnesium, and calcium) to rule out imbalances.
-
Review Literature for Species-Specific Dosing: Consult literature for established toxic and therapeutic dose ranges for the specific species and strain you are using.
Issue 2: Poor Solubility and Formulation Challenges
Q2: We are having difficulty dissolving this compound for our in vivo experiments. What are the recommended solvents and formulation strategies?
A2: this compound is known for its poor water solubility, which can present a significant challenge for formulation.[8]
-
Solvent Selection: While this compound is poorly soluble in water, its solubility can be increased using co-solvents. Ethanol is often a good starting point for increasing the solubility of cardiac glycosides like digoxin.[4] A mixture of DMSO, PEG300, Tween 80, and saline or PBS can also be used to prepare a vehicle for in vivo administration.
-
Complexation: The use of cyclodextrins can significantly improve the oral bioavailability of digitalis glycosides by enhancing their solubility.[9]
-
Particle Size Reduction: Techniques like trituration can sometimes improve dissolution rates, although this may not always enhance the apparent equilibrium solubility.[4]
Troubleshooting Steps:
-
Optimize Co-solvent System: Experiment with different ratios of co-solvents to find the optimal balance between solubility and vehicle tolerability for the chosen administration route.
-
Consider Alternative Formulations: If oral bioavailability is a concern, explore formulations with solubility enhancers like cyclodextrins.[9]
-
Ensure Solution Stability: After preparation, visually inspect the solution for any precipitation before each use. Store the formulation under appropriate conditions to maintain its stability.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of this compound toxicity in laboratory animals?
A1: The toxic effects of this compound are similar to those of digoxin and can manifest as both cardiac and extracardiac symptoms.[7] Common signs include:
-
Cardiac: Arrhythmias (such as premature ventricular contractions and AV block), bradycardia, and in severe cases, ventricular tachycardia.[10][11]
-
Gastrointestinal: Anorexia, nausea, vomiting, and diarrhea.[6][11]
-
Neurological: Lethargy, confusion, and visual disturbances.[6][11]
Q2: How should this compound be administered in rodent studies?
A2: The route of administration depends on the experimental design.
-
Oral Gavage: This is a common method for oral administration in rodents. It requires proper technique to avoid aspiration and esophageal injury.[12][13][14]
-
Intravenous (IV) Injection: For rapid and complete bioavailability, IV injection via the tail vein in mice or rats is often used.[7]
-
Subcutaneous (SC) Injection: This route can also be used, but absorption may be slower and more variable compared to IV administration.[4]
Q3: Are there known species differences in the metabolism of this compound?
A3: Yes, the metabolism of this compound varies significantly across species, which is a critical factor in the observed differences in toxicity.[2] The rate of this compound metabolism can vary as much as 90-fold among different mammalian species.[2] This is largely attributed to differences in the activity of cytochrome P450 IIIA enzymes in the liver.[2] For example, hamsters exhibit a very high rate of this compound metabolism and are consequently highly resistant to its toxicity.[2]
Quantitative Data Summary
Table 1: Comparative Toxicity of Digoxin in Different Animal Species (Used as a proxy for this compound)
| Species | Route | LD50 (mg/kg) | AD50 (mg/kg) | Reference |
| Adult Rat | SC | 30.0 ± 1.9 | 13.0 ± 1.0 | [3] |
| Newborn Rat | SC | 5.0 ± 0.2 | 2.9 ± 0.3 | [4] |
| Guinea Pig | SC | 0.60 ± 0.04 | 0.60 ± 0.04 | [3] |
| Rat (Heat-Exposed) | - | 8.8 ± 1.8 | - | [15] |
Note: Data for digoxin is presented due to the limited availability of comprehensive comparative LD50 data for this compound. Given their similar mechanisms, these values can serve as a cautious reference.
Table 2: Comparative Pharmacokinetics of Digoxin in Different Animal Species (Used as a proxy for this compound)
| Species | Half-life (hours) | Volume of Distribution (L/kg) | Reference |
| Rat | 2.5 | 3.6 | [16] |
| Cat | 10.4 | 2.05 | [17] |
| Cattle | 7.8 | - | [18] |
| Turkey | 11.03 | - | [19] |
| Human | 23.5 (9.2-38.6) | - | [20] |
Note: This table presents pharmacokinetic data for digoxin, which can provide a general understanding of cardiac glycoside disposition. This compound generally has a much longer half-life than digoxin in humans (mean of 138 hours).[20]
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Rats for Cardiotoxicity Studies
Objective: To induce and monitor cardiotoxicity following intravenous administration of this compound in rats.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)
-
Anesthetic (e.g., urethane (B1682113) or alpha-chloralose)[9]
-
ECG monitoring equipment
-
Catheter for intravenous infusion
-
Syringe pump
Procedure:
-
Animal Preparation: Anesthetize the rat according to an approved institutional protocol.[9]
-
Catheterization: Surgically place a catheter in a suitable vein (e.g., jugular or femoral vein) for continuous infusion.
-
ECG Monitoring: Attach ECG leads to the animal to continuously monitor heart rate and rhythm.[9]
-
This compound Infusion: Prepare a solution of this compound in the chosen vehicle. Infuse the this compound solution at a constant rate (e.g., starting at a low dose and escalating, or a fixed rate such as 2.5 µg/kg/min).[7]
-
Monitoring: Continuously record the ECG throughout the infusion period.[9] Monitor for the onset of arrhythmias, such as AV block or ventricular tachycardia.[10]
-
Endpoint: The experiment can be terminated upon the appearance of specific cardiac events, after a predetermined duration of infusion, or at the point of cardiac arrest, depending on the study's objectives.
Protocol 2: Oral Gavage Administration of this compound in Mice
Objective: To administer a defined dose of this compound orally to mice.
Materials:
-
This compound
-
Vehicle suitable for oral administration
-
Oral gavage needle (20-22 gauge for most adult mice)[12]
-
Syringe
Procedure:
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line.[12]
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate into the esophagus. The mouse should swallow the tube as it is advanced.[12]
-
Substance Administration: Once the needle is correctly positioned in the esophagus (pre-measured to the level of the stomach), slowly inject the this compound solution. The maximum recommended volume is typically 10 mL/kg.[13]
-
Needle Removal: Slowly withdraw the gavage needle.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, for at least 10 minutes after the procedure.[12]
Visualizations
Caption: Mechanism of this compound-Induced Myocardial Contraction.
Caption: Workflow for this compound-Induced Cardiotoxicity Studies.
Caption: Troubleshooting Logic for Unexpected this compound Toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Species differences in the toxicity and cytochrome P450 IIIA-dependent metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of digoxin-induced cardiac toxicity in resistant and sensitive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac toxicity of digoxin in newborn and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Digoxin & cardiac glycosides: toxicity & therapeutic use - EMCrit Project [emcrit.org]
- 6. Open Veterinary Journal [openveterinaryjournal.com]
- 7. Intravenous application of an anticalin dramatically lowers plasma digoxin levels and reduces its toxic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Digoxin cardiotoxicity in aging anesthetized F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. Toxicity of digoxin in acutely and chronically heat-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of digoxin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the pharmacokinetics of digoxin and dihydrodigoxin in cats in single-dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of digoxin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of digoxin in the turkey and comparison with other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interindividual differences in the pharmacokinetics of this compound and digoxin during long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
Technical Support Center: Interpreting Unexpected Results in Digitoxin Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Digitoxin cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no cytotoxicity at expected therapeutic concentrations of this compound?
A1: Several factors can contribute to lower-than-expected cytotoxicity:
-
Cell Line Resistance: Different cancer cell lines exhibit varying sensitivity to this compound. Some cell lines may have inherent resistance mechanisms.[1] IC50 values can range from nanomolar to micromolar concentrations depending on the cell type.[1][2][3][4]
-
Short Incubation Time: The cytotoxic effects of this compound may require a longer exposure time to manifest. Effects on cell viability can take 24 to 72 hours to become apparent.
-
High Cell Density: A high density of cells can reduce the effective concentration of this compound per cell, leading to diminished cytotoxic effects. It is crucial to optimize cell seeding density for your specific cell line and assay.
-
Serum Protein Binding: this compound is known to bind to serum proteins, particularly albumin.[5] The presence of serum in the culture medium can reduce the free concentration of this compound available to interact with the cells, thus lowering its apparent potency.[5]
-
Compound Inactivity: Ensure the integrity and purity of your this compound stock. Improper storage or handling can lead to degradation.
Q2: My results show that at very low concentrations, this compound appears to increase cell proliferation. Is this an artifact?
A2: Not necessarily. This phenomenon, known as a biphasic or hormetic effect, has been observed with cardiac glycosides. At low, sub-saturating concentrations, these compounds can sometimes promote cell proliferation, while higher concentrations induce cytotoxicity.[6] This is thought to be related to the complex signaling pathways initiated by the Na+/K+-ATPase, which can have dual roles in cell survival and death.
Q3: The IC50 value for this compound in my assay is highly variable between experiments. What could be the cause?
A3: High variability in IC50 values is a common challenge and can stem from several sources:
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency at the time of seeding, and media composition can all affect cellular response to this compound.
-
Differences in Cell Seeding Density: As mentioned, the number of cells per well is a critical parameter that must be kept consistent.
-
Assay Method and Calculation: Different methods for calculating IC50 values (e.g., using efflux ratio vs. net secretory flux) can yield different results.[7][8][9] It's important to use a consistent and appropriate calculation method for your experimental setup.
-
Inter-laboratory Variability: Significant variability in IC50 values has been reported between different laboratories even when using the same cell lines, highlighting the sensitivity of these assays to minor protocol differences.[8][9]
Q4: Can the type of cytotoxicity assay I use affect the results with this compound?
A4: Yes, the choice of assay is critical.
-
MTT/XTT Assays: These assays measure metabolic activity via mitochondrial dehydrogenases. This compound can affect mitochondrial function and energy metabolism, potentially leading to an overestimation of cytotoxicity that is not directly correlated with cell death.[10][11] You might observe a decrease in metabolic activity that doesn't correspond to a proportional increase in membrane permeability (a marker of necrosis).
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity (necrosis). It is a direct measure of cytotoxicity but will not detect apoptosis if it occurs without significant membrane rupture.
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays are crucial for understanding the mode of cell death induced by this compound, which is primarily apoptosis in many cancer cells.[4][12][13] Using an apoptosis assay in conjunction with an LDH assay can provide a more complete picture of this compound's effects.
Troubleshooting Guides
Problem 1: High Background Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Media Components: Phenol (B47542) red or other components in the cell culture medium can interfere with colorimetric or fluorometric readings. | Test your assay with medium alone (no cells) to determine the background signal. If high, consider using a medium without phenol red for the duration of the assay. |
| Compound Interference: this compound itself might interact with the assay reagents. | Run controls with this compound in cell-free wells to check for direct interference with the assay's chemistry. |
| Contamination: Microbial contamination can lead to high metabolic activity or cell lysis, causing a false positive signal. | Regularly check cell cultures for contamination. Ensure aseptic techniques are followed. |
Problem 2: Inconsistent Dose-Response Curve
| Possible Cause | Troubleshooting Step |
| Solubility Issues: this compound may precipitate out of solution at higher concentrations, especially in media with low serum. | Visually inspect your dilution series for any signs of precipitation. Ensure your stock solution is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in media. Keep the final DMSO concentration low (typically <0.5%). |
| Pipetting Errors: Inaccurate serial dilutions can lead to a non-linear or shifted dose-response curve. | Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a fresh dilution series for each experiment. |
| Biphasic Effect: As noted in the FAQs, very low concentrations may stimulate proliferation, leading to a U-shaped curve. | Extend your concentration range to lower doses to fully characterize this effect if observed. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| TK-10 | Renal Adenocarcinoma | 3 - 33 | Not Specified |
| K-562 | Leukemia | 6.4 | Not Specified |
| HeLa | Cervical Cancer | 28 | 48 hours |
| HepG2/ADM (Doxorubicin-resistant) | Hepatocellular Carcinoma | 52.29 | 48 hours |
| HepG2/ADM (Doxorubicin-resistant) | Hepatocellular Carcinoma | 9.13 | 72 hours |
| BxPC-3 | Pancreatic Cancer | 124 | 48 hours |
Note: These values are compiled from various studies and should be used as a reference.[1][2][13][14] Actual IC50 values can vary significantly based on experimental conditions.
Experimental Protocols
MTT Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10³ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (e.g., DMSO-treated cells) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is essential to include a "maximum LDH release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the final step.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's kit) to each well.
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (as per the manufacturer's kit).
-
Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.
Annexin V-FITC Apoptosis Assay
-
Cell Culture and Treatment: Culture cells in 6-well plates to about 75% confluency. Treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within 1 hour.
Visualizations
References
- 1. Cytotoxicity of this compound and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heart failure drug this compound induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity [frontiersin.org]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Analogues with Improved Anticytomegalovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Digitalis and Na/Ca exchange: Old dog learns new mitochondrial tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Digitoxin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the therapeutic index of Digitoxin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the therapeutic index of this compound?
This compound, a cardiac glycoside, has a narrow therapeutic index, meaning the dose required for therapeutic effect is very close to the dose that causes toxicity.[1] Key challenges include:
-
High risk of toxicity: Manifestations include cardiac arrhythmias, gastrointestinal issues (nausea, vomiting), and neurological symptoms (confusion, visual disturbances).[2][3][4]
-
Inter-individual variability: Patient responses to this compound can vary significantly due to factors like renal function, electrolyte balance, and drug-drug interactions.[2][4]
-
Difficult dose optimization: Finding the optimal dose that maximizes therapeutic benefit while minimizing toxicity is a significant clinical challenge.[5]
Q2: What are the main strategies being explored to enhance the therapeutic index of this compound?
Current research focuses on three primary strategies:
-
Development of Novel Analogs: Synthesizing new versions of the this compound molecule with improved safety profiles.[6][7]
-
Advanced Drug Delivery Systems: Utilizing nanoformulations to improve targeted delivery and reduce systemic toxicity.[8][9][10]
-
Combination Therapies: Using this compound in conjunction with other drugs to achieve synergistic effects at lower, less toxic doses.[11][12][13]
Q3: How does Therapeutic Drug Monitoring (TDM) help in managing this compound's therapeutic index?
Therapeutic Drug Monitoring is crucial for safely administering this compound. Regular monitoring of serum concentrations allows for dose adjustments to maintain levels within the therapeutic range and avoid toxicity.[14][15] Blood samples should be taken at least 6-8 hours after the last dose to ensure accurate measurement.[16]
Troubleshooting Guides
Novel Analog Synthesis and Screening
Issue: Synthesized this compound analogs show lower than expected potency or no improvement in selectivity.
-
Possible Cause 1: Ineffective structural modification.
-
Troubleshooting: The sugar moiety of this compound is a critical determinant of its activity.[6][17] Modifications to the sugar type and length can significantly impact potency and selectivity.[6][17] Consider synthesizing analogs with L-sugars instead of D-sugars, as this has been shown to improve anti-viral and potentially anti-cancer activity.[6]
-
-
Possible Cause 2: Inappropriate screening assay.
-
Troubleshooting: Ensure the cell lines and assays used for screening are relevant to the intended therapeutic application (e.g., specific cancer cell lines if developing an anti-cancer agent).[7] Compare the cytotoxicity of the analogs in cancer cell lines versus normal, non-tumorigenic cell lines to determine selectivity.[7]
-
Nanoformulation Development
Issue: Poor encapsulation efficiency of this compound in nanoparticles.
-
Possible Cause 1: Suboptimal nanoparticle formulation.
-
Troubleshooting: The choice of polymer and preparation method are critical. Polycaprolactone (PCL) and poly(lactic-co-glycolic acid) (PLGA) are biodegradable polymers that have been used successfully.[8][9] The nanoprecipitation or solvent diffusion methods are common techniques.[8][18] Experiment with the drug-to-polymer ratio and the concentration of surfactants to optimize encapsulation.
-
-
Possible Cause 2: Interaction between this compound and the polymer matrix.
-
Troubleshooting: Characterize the interaction between this compound and the nanoparticle components using techniques like spectrofluorimetry and size exclusion chromatography.[8] The formation of a this compound-lecithin ion complex prior to incorporation into solid lipid nanoparticles has been shown to achieve high encapsulation efficiency.[18]
-
Issue: Nanoformulation does not show improved cellular uptake compared to free this compound.
-
Possible Cause 1: Nanoparticle size and surface properties are not optimal.
-
Troubleshooting: Aim for a particle size in the range of 150-300 nm for efficient cellular uptake.[8][18] Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG) can improve stability and circulation time, but may affect cellular interaction.[10][18]
-
-
Possible Cause 2: In vitro model limitations.
-
Troubleshooting: Ensure the cell culture model is appropriate. For example, when studying placental transport, a BeWo cell layer model can be used to assess permeability and the role of efflux pumps like P-glycoprotein.[9]
-
Combination Therapy Experiments
Issue: The combination of this compound with another drug shows an antagonistic instead of a synergistic effect.
-
Possible Cause 1: Negative drug-drug interaction.
-
Troubleshooting: The choice of the combination drug is crucial. While some combinations, like this compound and Adriamycin for non-small cell lung cancer, have shown synergistic effects[11], others, like this compound and Paclitaxel (B517696) in certain cancer cell lines, can be antagonistic.[19] It is essential to perform a thorough literature review and preliminary in vitro screening of different drug combinations.
-
-
Possible Cause 2: Incorrect dosing ratio.
-
Troubleshooting: The synergistic effect of a drug combination is often dependent on the concentration ratio of the two drugs.[11] A checkerboard assay, testing a wide range of concentrations for both drugs, should be performed to determine the optimal ratio for synergy.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and Digoxin (B3395198)
| Parameter | This compound | Digoxin | Source(s) |
| Bioavailability (Oral) | ~100% | 60-80% | [20][21] |
| Protein Binding | >90% | 25% | [21][22] |
| Volume of Distribution | ~0.6 L/kg | 5-7.5 L/kg | [20][21] |
| Elimination Half-life | ~7.6 days | 36-48 hours | [21][22] |
| Primary Route of Elimination | Hepatic Metabolism | Renal Excretion | [22][23] |
Table 2: Therapeutic and Toxic Serum Concentrations of Cardiac Glycosides
| Glycoside | Therapeutic Range | Toxic Level | Source(s) |
| Digoxin | 0.5 - 0.9 ng/mL (for heart failure) | > 2.0 ng/mL | [16][24] |
| This compound | 15 - 25 ng/mL | > 35 ng/mL | N/A |
Note: Therapeutic and toxic ranges for this compound are less definitively established in recent literature compared to Digoxin, but historical data provides these estimates.
Key Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polycaprolactone (PCL) Nanoparticles
This protocol is based on the nanoprecipitation method described in the literature.[8]
-
Organic Phase Preparation:
-
Dissolve 100 mg of Polycaprolactone (PCL) and 10 mg of this compound in 20 mL of acetone.
-
-
Aqueous Phase Preparation:
-
Prepare a 40 mL aqueous solution containing a surfactant (e.g., 1% w/v Pluronic F68).
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring.
-
-
Solvent Evaporation:
-
Continue stirring for at least 6 hours at room temperature to allow for the complete evaporation of acetone.
-
-
Nanoparticle Recovery:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove any free drug and excess surfactant.
-
-
Lyophilization:
-
Freeze-dry the final nanoparticle suspension for long-term storage.
-
Protocol 2: In Vitro Cellular Uptake Assay
-
Cell Seeding:
-
Seed the target cells (e.g., cancer cell line) in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and add fresh medium containing either free this compound or this compound-loaded nanoparticles at the desired concentration.
-
Include an untreated well as a control.
-
-
Incubation:
-
Incubate the plate for different time points (e.g., 1, 4, 8, 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis:
-
At each time point, wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
Quantification:
-
Quantify the amount of intracellular this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or a specific immunoassay.
-
Normalize the amount of this compound to the total protein content in each well.
-
Visualizations
Caption: Mechanism of action of this compound leading to both therapeutic and toxic effects.
Caption: Workflow for developing and evaluating new this compound analogs and nanoformulations.
References
- 1. Digitalis toxicity: mechanisms, diagnosis, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Digoxin Toxicity Topic Review | Learn the Heart [healio.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Improvement of Adequate Digoxin Dosage: An Application of Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Analogues with Improved Anticytomegalovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of nanoparticles on this compound uptake and pharmacologic activity in rat glomerular mesangial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transport of digoxin-loaded polymeric nanoparticles across BeWo cells, an in vitro model of human placental trophoblast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Nanoparticles of Digoxin Solid Lipid | Chemical Engineering Transactions [cetjournal.it]
- 11. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. digoxin Therapeutic drug monitoring | PPTX [slideshare.net]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. aidic.it [aidic.it]
- 19. Antagonistic anticancer effect of paclitaxel and digoxin combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 21. experts.arizona.edu [experts.arizona.edu]
- 22. Digoxin & cardiac glycosides: toxicity & therapeutic use - EMCrit Project [emcrit.org]
- 23. This compound - Wikipedia [en.wikipedia.org]
- 24. droracle.ai [droracle.ai]
Addressing batch-to-batch variability of Digitoxin powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Digitoxin powder. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the solubility and dissolution rate of our this compound powder between different batches. What are the potential causes?
A1: Batch-to-batch variability in the solubility and dissolution of this compound powder can stem from several physicochemical factors:
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs) or as an amorphous solid.[1] These forms can have different crystal lattice energies, which in turn affect their solubility and dissolution rates.[1]
-
Particle Size and Surface Area: Differences in the manufacturing or processing of the powder can lead to variations in particle size distribution and surface area. Smaller particles generally have a larger surface area-to-volume ratio, leading to faster dissolution.
-
Impurities: The presence of impurities, even in small amounts, can alter the physicochemical properties of the this compound powder.[2][3] Impurities may originate from the manufacturing process or from degradation of the product over time.[2]
-
Solvates and Hydrates: The powder may contain residual solvents or water molecules from the manufacturing process, forming solvates or hydrates. These can have different solubilities compared to the anhydrous form.[1]
-
Storage Conditions: Inappropriate storage conditions, such as high temperature and humidity, can lead to changes in the physical form of the powder or chemical degradation over time.[1][4]
Q2: How can we characterize our different batches of this compound powder to identify the source of variability?
A2: A systematic approach using several analytical techniques is recommended to characterize different batches and pinpoint the source of variability. The following tests are crucial:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the this compound powder and quantify any impurities.[5][6][7]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS/MS), this technique can identify the chemical structure of impurities.[8][9][10][11][12]
-
Powder X-ray Diffraction (PXRD): To identify the crystalline form (polymorph) of the this compound powder.[13][14][15][16][17] Different polymorphs will produce distinct diffraction patterns.
-
Dissolution Testing: To measure the rate and extent of drug release in a specified medium.[13][18][19][20] This is a direct measure of the powder's performance in a simulated physiological environment.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal properties of the powder, including the presence of solvates and hydrates, and to determine melting points which can vary between polymorphs.[1]
-
Particle Size Analysis: To determine the particle size distribution of the powder.
Q3: What are the recommended storage conditions for this compound powder to minimize variability?
A3: To maintain the integrity and consistency of this compound powder, it is crucial to store it under controlled conditions. The following are general recommendations:
-
Temperature: Store at a controlled room temperature, typically 20°C to 25°C (68°F to 77°F).[21] Avoid exposure to excessive heat.[18]
-
Light: Protect from light by storing in a well-closed, light-resistant container.[22]
-
Humidity: Store in a dry place to prevent moisture absorption, which could lead to the formation of hydrates or chemical degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Always refer to the manufacturer's specific storage recommendations provided on the certificate of analysis or product information sheet.
Troubleshooting Guides
Issue 1: Inconsistent peak areas or retention times in HPLC analysis between batches.
| Potential Cause | Troubleshooting Step |
| Column Degradation | 1. Flush the column with an appropriate solvent sequence to remove contaminants. 2. If performance does not improve, replace the column with a new one of the same type. |
| Mobile Phase Preparation | 1. Ensure the mobile phase is prepared fresh and accurately. 2. Degas the mobile phase to prevent air bubbles in the system. |
| System Suitability Failure | 1. Inject a standard solution to verify system performance (e.g., resolution, tailing factor, theoretical plates). 2. If the system fails, troubleshoot the HPLC instrument (e.g., check for leaks, pump issues, detector malfunction). |
| Sample Preparation | 1. Verify the accuracy of the sample weighing and dilution steps. 2. Ensure complete dissolution of the this compound powder in the chosen solvent. |
| Batch-Specific Impurities | 1. Use a diode array detector (DAD) or photodiode array (PDA) detector to check for co-eluting impurities. 2. Employ LC-MS/MS to identify unknown peaks. |
Issue 2: Poor or variable dissolution profiles.
| Potential Cause | Troubleshooting Step |
| Polymorphism | 1. Perform PXRD analysis on each batch to identify the crystalline form. 2. If different polymorphs are present, this is a likely cause of dissolution variability. |
| Particle Size Differences | 1. Conduct particle size analysis on each batch. 2. If significant differences are observed, consider micronization or other particle size reduction techniques for consistency. |
| Wetting Issues | 1. Ensure the dissolution medium is appropriate and that the powder is properly wetted. 2. Consider the use of surfactants in the dissolution medium if poor wetting is suspected. |
| Apparatus and Method | 1. Verify that the dissolution apparatus is calibrated and operated according to the specified method (e.g., USP Apparatus 1 or 2, rotation speed, temperature).[18][19] |
| Degradation in Medium | 1. Check the stability of this compound in the dissolution medium over the duration of the test. Acid-catalyzed hydrolysis can occur in acidic media.[20] |
Experimental Protocols
Protocol 1: Purity and Impurity Profiling by HPLC
This protocol provides a general method for the analysis of this compound powder. Method optimization may be required based on the specific HPLC system and columns used.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile (B52724) or methanol.[5] |
| Detection | UV at 220 nm[5][6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Standard Preparation | Prepare a stock solution of this compound reference standard in the mobile phase and dilute to a known concentration (e.g., 0.1 mg/mL). |
| Sample Preparation | Accurately weigh and dissolve the this compound powder in the mobile phase to the same concentration as the standard. |
| System Suitability | Parameters to check include retention time, peak area, theoretical plates, and tailing factor of the this compound peak. |
Protocol 2: Identification of Crystalline Form by Powder X-ray Diffraction (PXRD)
This protocol outlines the general procedure for analyzing the solid-state form of this compound powder.
| Parameter | Specification |
| Instrument | Powder X-ray Diffractometer |
| X-ray Source | Cu Kα radiation (λ = 1.5406 Å) |
| Scan Range (2θ) | 5° to 40° |
| Step Size | 0.02° |
| Scan Speed | 1°/min |
| Sample Preparation | Gently pack the this compound powder into the sample holder to ensure a flat, even surface. |
| Data Analysis | Compare the obtained diffraction pattern with reference patterns for known this compound polymorphs or with patterns from previous batches. |
Visualizations
Caption: Workflow for Investigating Batch-to-Batch Variability.
Caption: Troubleshooting Decision Tree for this compound Variability.
Caption: Simplified Signaling Pathway of this compound.
References
- 1. Differential thermal, solubility, and aging studies on various sources of digoxin and this compound powder: biopharmaceutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Digoxin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HPLC analysis of digoxin and this compound : development of methods for dosage form assay and separation of potential impurities and metabolites - UBC Library Open Collections [open.library.ubc.ca]
- 6. High-performance liquid chromatographic analysis of digoxin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Simultaneous quantification of digoxin, this compound, and their metabolites in serum using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid, Sensitive, and Quantitative LC/MS/MS Determination of this compound and Digoxin in Plasma [sigmaaldrich.com]
- 11. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry: An HPLC-MS/MS Assay Method for the Determination of Digoxin in Human Plasma and Urine - Almac [almacgroup.com]
- 13. Dissolution characteristics and oral absorption of this compound and digoxin coprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iucr.org [iucr.org]
- 15. marshall.edu [marshall.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. tricliniclabs.com [tricliniclabs.com]
- 18. drugfuture.com [drugfuture.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. cdn.who.int [cdn.who.int]
Technical Support Center: Preventing Digitoxin Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address digitoxin interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a cardiac glycoside, a type of compound known for its effects on the heart. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme found in the membrane of cells.[1] This inhibition leads to an increase in intracellular sodium, which in turn causes an increase in intracellular calcium levels.[1] This elevation in calcium is responsible for its therapeutic effects on heart muscle contraction. However, this fundamental action on a ubiquitous cellular pump means this compound can influence a wide range of cellular processes and signaling pathways.
Q2: Why does this compound interfere with my biochemical assays?
A: this compound can interfere with biochemical assays through several mechanisms:
-
Direct Interaction with Assay Components: Due to its steroidal structure, this compound can bind non-specifically to proteins, including antibodies and enzymes used in assay kits, leading to either false-positive or false-negative results.
-
Cross-reactivity in Immunoassays: this compound is structurally very similar to other cardiac glycosides, like digoxin (B3395198). In immunoassays designed to detect digoxin, the antibodies may cross-react with this compound, leading to inaccurate quantification.[2][3] The degree of interference can vary significantly between different immunoassay platforms.[4]
-
Modulation of Cellular Pathways: In cell-based assays, this compound's primary effect on the Na+/K+-ATPase can trigger a cascade of downstream signaling events. This can alter the expression of reporter genes, affect cell viability, and modulate enzymatic activities that are being measured, thus confounding the interpretation of the results.
Q3: Which types of assays are most susceptible to this compound interference?
A: Several types of assays are particularly prone to interference by this compound:
-
Immunoassays (ELISA, RIA): Especially those targeting other cardiac glycosides like digoxin, due to antibody cross-reactivity.[2][3]
-
Cell-Based Assays: Including cell viability assays (e.g., MTT, XTT), reporter gene assays, and assays measuring second messenger levels, as this compound's biological activity can directly impact the cellular processes being measured.
-
Enzymatic Assays: Assays involving enzymes that are sensitive to changes in ion concentrations or that can be non-specifically inhibited by small molecules may be affected.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Immunoassays (ELISA, RIA)
Symptoms:
-
Higher or lower than expected concentrations of the target analyte.
-
High variability between replicate wells.
-
Discrepancy between results from different immunoassay kits for the same sample.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immunoassay interference.
Quantitative Data on Immunoassay Interference:
| Immunoassay Type | Interfering Substance | Observed Effect on Digoxin Measurement | Reference |
| Microparticle Enzyme Immunoassay (MEIA II) | Canrenone (Spironolactone metabolite) | Suppression of expected value (42% of expected) | [1][5] |
| Fluorescence Polarization Immunoassay (FPIA) | This compound | Positive interference | [4] |
| Microparticle Enzyme Immunoassay (MEIA) | This compound | Bidirectional interference (positive at low digoxin, negative at high digoxin) | [4] |
| Chemiluminescent Immunoassay (Monoclonal Ab) | This compound | No significant interference | [4] |
Issue 2: Altered Readouts in Cell-Based Assays (e.g., Reporter Gene, Cell Viability)
Symptoms:
-
Unexpected increase or decrease in reporter gene activity (e.g., luciferase, β-galactosidase).
-
Changes in cell viability that are not attributable to the experimental variable.
-
High background signal or quenching in fluorescence-based assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cell-based assay interference.
This compound's Known Effects on Specific Cell-Based Assays:
| Assay Type | Known Effect of this compound | Potential Consequence |
| HIF-1 Reporter Assay | Inhibits HIF-1α protein synthesis.[6] | Underestimation of true HIF-1 activation by an experimental compound. |
| RORγt Reporter Assay | Can act as an inhibitor or agonist depending on concentration.[7][8] | Misinterpretation of a compound's effect on RORγt activity. |
| MTT/XTT Viability Assays | Can induce cytotoxicity at higher concentrations. | False-positive "hit" in a cytotoxicity screen if not properly controlled for. |
Experimental Protocols
Protocol 1: Ultrafiltration for Removal of this compound from Serum/Plasma Samples
This protocol is designed to separate free this compound from protein-bound components in a sample.
Materials:
-
Centrifugal filter units with a molecular weight cutoff (MWCO) of 10 kDa or 30 kDa.
-
Microcentrifuge.
-
Assay buffer.
Procedure:
-
Pre-rinse the centrifugal filter unit: To remove any preservatives, add 500 µL of your assay buffer to the filter unit.
-
Centrifuge at the manufacturer's recommended speed (e.g., 14,000 x g) for 5-10 minutes.
-
Discard the flow-through.
-
Add Sample: Pipette your serum or plasma sample (up to the maximum volume of the device) into the filter unit.
-
Centrifuge: Centrifuge at the recommended speed for 10-30 minutes. The exact time may need to be optimized based on your sample viscosity.
-
Collect Filtrate: The flow-through in the collection tube contains the protein-free fraction with small molecules, including this compound. The retentate in the filter unit contains the proteins.
-
Analyze: Use the appropriate fraction for your downstream assay. For removing this compound interference, the retentate (protein fraction) would be used if your analyte of interest is a protein.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Removal
This protocol uses a solid-phase extraction column to separate this compound from the sample matrix.
Materials:
-
Oasis HLB SPE cartridges.
-
SPE vacuum manifold.
-
Methanol (B129727), Water (HPLC grade).
-
0.1 M Ammonium (B1175870) acetate (B1210297) solution (pH 9.5).
-
Chloroform:Isopropanol (95:5 v/v).
-
Nitrogen evaporator.
Procedure:
-
Condition the SPE cartridge:
-
Load the Sample: Apply the pre-treated sample onto the conditioned cartridge and allow it to slowly pass through.[9][10]
-
Wash the Cartridge: Add 2 mL of 0.1 M ammonium acetate solution (pH 9.5) to wash away any unbound interfering substances.[9][10]
-
Dry the Cartridge: Apply a vacuum for 2 minutes to dry the cartridge.[9][10]
-
Elute the Analyte: If your analyte of interest is retained and you want to elute it separately from this compound, you would use a specific elution solvent for your analyte at this step. To elute this compound itself (for quantification or disposal), use 3 mL of chloroform:isopropanol (95:5).[9]
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried sample in your assay buffer for analysis.
Signaling Pathway and Workflow Diagrams
This compound's Primary Mechanism and Downstream Signaling
Caption: this compound's signaling cascade.
Logical Workflow for Investigating and Mitigating Interference
Caption: Decision-making workflow for addressing interference.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. worthe-it.co.za [worthe-it.co.za]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cobetter.com [cobetter.com]
- 8. Structural insights into the interactions of digoxin and Na>+>/K>+>-ATPase and other targets for the inhibition of cancer cell proliferation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Digitoxin Dosage for In Vivo Cancer Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Digitoxin in in vivo cancer models. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for an in vivo mouse model of cancer?
A1: There is no single universal starting dose, as the optimal concentration of this compound can vary significantly depending on the cancer type, the mouse strain, and the specific research question. However, based on preclinical studies, a common starting point for this compound in mouse models is in the range of 1 to 5 mg/kg administered daily via oral gavage or intraperitoneal injection.[1] It is crucial to begin with a pilot study to determine the maximum tolerated dose (MTD) in your specific model.
Q2: How does the in vitro IC50 value of this compound for my cancer cell line translate to an in vivo dose?
A2: While the in vitro IC50 value provides a measure of a cell line's sensitivity to this compound, it does not directly translate to an effective in vivo dose.[2] In vitro experiments do not account for pharmacokinetic and pharmacodynamic factors in a living organism, such as drug absorption, distribution, metabolism, and excretion.[3] Therefore, the IC50 value should be considered as a preliminary indicator of sensitivity, but in vivo dose-finding studies are essential. Some studies have shown that this compound can inhibit the growth of cancer cell lines at concentrations commonly found in cardiac patients (3-33 nM).[4][5]
Q3: What are the common routes of administration for this compound in mice?
A3: The most common routes of administration for this compound in preclinical cancer models are oral gavage (p.o.) and intraperitoneal (i.p.) injection.[1][6] The choice of administration route can affect the bioavailability and pharmacokinetics of the drug.[3] Oral administration is often preferred for studies aiming to mimic clinical use in humans.
Q4: What is the primary mechanism of action of this compound in cancer cells?
A4: this compound's primary anticancer mechanism involves the inhibition of the Na+/K+-ATPase pump on the cell membrane.[7] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, ultimately inducing apoptosis in cancer cells.[7] Additionally, this compound can affect multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis, including the PI3K/Akt and HIF-1α pathways.[8][9][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Toxicity or Animal Death | The administered dose is above the Maximum Tolerated Dose (MTD) for the specific mouse strain and cancer model. Signs of toxicity can include weight loss, lethargy, and ruffled fur.[11] | Immediately stop the treatment and perform a dose de-escalation study. Reduce the dose by 25-50% in subsequent cohorts. Closely monitor animal health, including daily weight checks. |
| No Significant Anti-Tumor Effect | The dose is too low to achieve a therapeutic concentration in the tumor tissue. The tumor model may be resistant to this compound. | Gradually escalate the dose in new cohorts of animals, carefully monitoring for signs of toxicity. If no effect is seen even at the MTD, consider combination therapies or an alternative treatment. |
| Inconsistent Results Between Animals | Variability in drug administration (e.g., inaccurate gavage). Differences in tumor engraftment and growth rates. | Ensure consistent and accurate dosing techniques. Randomize animals into treatment groups after tumors have reached a predetermined size. Increase the number of animals per group to improve statistical power. |
| Unexpected Side Effects (e.g., Retinal Damage) | Off-target effects of the drug. Some studies with the related cardiac glycoside, digoxin (B3395198), have reported retinal degeneration at doses of 1-2 mg/kg in mice.[6] | If specific organ toxicity is observed, consider reducing the dose or frequency of administration. It may be necessary to perform histological analysis of affected organs. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| TK-10 | Renal Adenocarcinoma | 3 |
| K-562 | Leukemia | 6.4 |
| MCF-7 | Breast Adenocarcinoma | 33 |
| A549 | Non-Small Cell Lung Cancer | ~37 |
| H1299 | Non-Small Cell Lung Cancer | ~54 |
Source: Data synthesized from multiple studies.[4][5][12]
Table 2: Example In Vivo Dosages of Cardiac Glycosides in Mouse Models
| Compound | Dose | Route of Administration | Mouse Model | Observed Effect | Reference |
| Digoxin | 1.0 mg/kg/day | Intraperitoneal | Nude mouse A549 xenograft | Significantly inhibited tumor growth | [13] |
| Digoxin | 2.0 mg/kg | Intraperitoneal | Nude mouse A549 xenograft | Robust antitumor effect when combined with Gemcitabine | [14] |
| Digoxin | 1 or 2 mg/kg/day | Intraperitoneal | Naïve (FVB/N × B10.BR)F1 mice | Dose-dependent vision loss and retinal degeneration | [6] |
| Digoxin | 5 or 10 mcg/kg/day | Oral | Mice | Toxic effects on the liver | [11] |
Experimental Protocols
Protocol: Pilot Study for Determining the Maximum Tolerated Dose (MTD) of this compound in a Xenograft Mouse Model
-
Animal Model: Use a cohort of 15-20 immunodeficient mice (e.g., nude or SCID) bearing tumors of your cancer cell line of interest. Tumors should be allowed to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
-
Dose Formulation: Dissolve this compound in a suitable vehicle (e.g., DMSO and diluted in PBS).
-
Dose Escalation Cohorts: Divide the mice into 3-4 groups of 5 animals each.
-
Group 1: Vehicle control.
-
Group 2: Low dose this compound (e.g., 1 mg/kg).
-
Group 3: Mid dose this compound (e.g., 2.5 mg/kg).
-
Group 4: High dose this compound (e.g., 5 mg/kg).
-
-
Administration: Administer the assigned treatment daily via the chosen route (e.g., oral gavage) for a set period (e.g., 14-21 days).
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Record the body weight of each mouse daily.
-
Observe the animals daily for any signs of toxicity (e.g., changes in behavior, posture, or grooming).
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., more than 15-20% body weight loss) or death.
-
Efficacy Assessment: Based on the tumor growth inhibition observed at the MTD, you can design a larger-scale efficacy study.
Visualizations
Caption: Simplified signaling pathway of this compound's anti-cancer effects.
Caption: Workflow for determining this compound dosage in in vivo cancer models.
References
- 1. High doses of digoxin increase the myocardial nuclear factor-kB and CaV1.2 channels in healthy mice. A possible mechanism of digitalis toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. scispace.com [scispace.com]
- 5. This compound inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digoxin Inhibits Induction of Experimental Autoimmune Uveitis in Mice, but Causes Severe Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 13. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent findings in Digitoxin research
Welcome to the technical support center for Digitoxin research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities and inconsistencies frequently encountered in studies involving this compound and other cardiac glycosides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why do studies on the effect of this compound on cancer cell viability show conflicting results?
A1: The conflicting results in cancer cell viability studies with this compound often stem from the high degree of cell-line specific responses. The anti-proliferative and apoptotic effects of this compound are not universal and can vary significantly based on the cancer type and its genetic background. For instance, some studies report that non-toxic concentrations of this compound induce apoptosis in various human malignant cell lines, while highly proliferating normal cells remain unaffected[1]. However, the susceptibility of different cancer cell lines to this compound-induced apoptosis varies greatly[1].
Several factors contribute to this variability:
-
Differential Expression of Na+/K+-ATPase: The primary target of this compound, the Na+/K+-ATPase, has multiple isoforms. The expression levels of these isoforms can differ between cell lines, influencing their sensitivity to the drug[2].
-
Downstream Signaling Pathways: The cellular response to Na+/K+-ATPase inhibition is complex and can activate different signaling pathways in different cell types, leading to either cell cycle arrest, apoptosis, or in some cases, even proliferation[3][4][5].
-
Experimental Conditions: Variations in experimental protocols, such as drug concentration, duration of exposure, and cell culture conditions, can lead to divergent outcomes. For example, some studies have shown that this compound can induce G2/M phase cell cycle arrest in non-small cell lung cancer and hepatocellular carcinoma cells[3][6], while others report a G0/G1 phase arrest in ovarian cancer cells[7].
Q2: My experiments on this compound-induced apoptosis are not reproducible. What are the common pitfalls?
A2: Reproducibility issues in this compound-induced apoptosis experiments are common. Here are several factors to consider:
-
Concentration and Purity of this compound: this compound has a narrow therapeutic window, and its effects are highly dose-dependent[8][9]. Ensure the precise concentration and purity of your this compound stock. Small variations can lead to significant differences in experimental outcomes.
-
Cell Culture Conditions: The confluence of cell cultures, serum concentration in the media, and the overall health of the cells can impact their response to this compound.
-
Apoptosis Assay Selection: Different apoptosis assays measure different stages and markers of apoptosis (e.g., Annexin V for early apoptosis, caspase activity for execution phase). The timing of your assay post-treatment is critical.
-
Cell-Specific Mechanisms: The mechanism of apoptosis induction by this compound can be cell-specific[10]. It may involve an increase in intracellular calcium, generation of reactive oxygen species (ROS), or modulation of specific signaling pathways like NF-κB and c-MYC[3][10][11]. Your cell line may have a unique response profile.
Q3: There are conflicting reports on the signaling pathways activated by this compound. Which pathway is correct?
A3: The conflicting findings on this compound-induced signaling are a known issue in the field[4][12]. There is no single "correct" pathway, as this compound's effects are context-dependent. The primary mechanism is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular sodium and subsequently, an increase in intracellular calcium via the Na+/Ca2+ exchanger[3][8][13].
However, beyond this primary effect, the Na+/K+-ATPase can also act as a signaling scaffold, interacting with proteins like Src kinase to initiate various downstream cascades[4]. The activation of these signaling pathways can be influenced by:
-
The specific isoforms of the Na+/K+-ATPase present in the cell[2].
-
The cellular microenvironment.
-
The concentration of this compound used. At lower concentrations, signaling functions may be more prominent, while at higher concentrations, the effects of ion pump inhibition may dominate[3].
Researchers should, therefore, characterize the specific signaling response in their experimental system rather than assuming a universally accepted pathway.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for Cell Viability
If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability assays, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing. Ensure you are using cells at a consistent and low passage number. |
| Assay Conditions | Standardize cell seeding density, treatment duration, and the type and concentration of serum used in the culture medium. |
| This compound Stock | Prepare fresh this compound stock solutions regularly and protect them from light. Verify the concentration using a reliable method. |
| Assay Method | Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters. Ensure the chosen assay is appropriate for your experimental goals and be consistent in its use. |
Issue 2: Contradictory Data on Cell Cycle Arrest
If your experiments yield conflicting results regarding the phase of cell cycle arrest induced by this compound, use this guide to troubleshoot:
| Potential Cause | Troubleshooting Step |
| Cell Line Differences | Acknowledge that different cell lines can arrest at different phases. For example, G2/M arrest has been reported in some cancer cells, while G0/G1 arrest is seen in others[6][7]. |
| Dose and Time Dependence | The phase of cell cycle arrest can be dependent on both the concentration of this compound and the duration of treatment. Perform a time-course and dose-response experiment to fully characterize the effect. |
| Synchronization of Cells | For more precise cell cycle analysis, consider synchronizing your cells before treatment. |
| Method of Analysis | Ensure proper controls and gating strategies when using flow cytometry for cell cycle analysis. |
Data Presentation: Inconsistent Findings in this compound Research
The following tables summarize some of the quantitative inconsistencies reported in the literature.
Table 1: Conflicting Effects of Digitalis Glycosides on Mortality
| Study/Analysis | Patient Population | Reported Effect on Mortality | Key Findings/Context | Citation(s) |
| Post hoc analysis of DIG trial | Heart Failure | Serum concentration-dependent | Serum Digoxin (B3395198) Concentrations (SDCs) of 0.5-0.9 ng/mL were associated with lower mortality, while levels ≥ 1.2 ng/mL markedly increased mortality risk. | [14] |
| ARISTOTLE trial | Atrial Fibrillation | Increased risk at higher concentrations | SDC ≥ 1.2 ng/mL conferred a 56% higher mortality risk. Each 0.5 ng/mL increase in SDC raised mortality by 19%. | [14] |
| TREAT-AF study | Atrial Fibrillation | Increased mortality | Patients treated with digoxin had higher mortality rates than those not treated. | [9] |
| Meta-analysis by Vamos et al. | Heart Failure and Atrial Fibrillation | Increased risk | Found a higher risk of death in patients taking digoxin. | [9] |
| Danish Nationwide Nested Case-Control Study | Atrial Fibrillation | Association likely not causal | Digoxin use was associated with increased mortality, but also with unrelated negative control outcomes, suggesting it may be a marker of more advanced disease. | [15] |
Table 2: Varied Effects of this compound on Cancer Cell Cycle
| Cell Line(s) | Cancer Type | Reported Cell Cycle Arrest | This compound Concentration | Citation(s) |
| HepG2/ADM | Hepatocellular Carcinoma | G2/M | 4-100 nM | [6] |
| NSCLC cells | Non-Small Cell Lung Cancer | G2/M | Not specified | [3] |
| SKOV-3 | Ovarian Cancer | G0/G1 | IC50 and 10⁻⁶ M | [7] |
| PC3-EV | Prostate Cancer | G2/M | Not specified | [16] |
Table 3: Discrepancies in Na+/K+-ATPase Inhibition Constants (Ki)
| Study | Enzyme Source | Digitalis Compound | Reported Ki (nM) | Key Methodological Difference | Citation(s) |
| Katz et al. | Recombinant human enzyme expressed in yeast | Ouabain | 97 | Used reconstituted, detergent-solubilized enzyme. | [2][17] |
| Katz et al. | Recombinant human enzyme expressed in yeast | Digoxin | 250 | Used reconstituted, detergent-solubilized enzyme. | [2][17] |
| Touza et al. | Human kidney membrane preparation | Ouabain | 63 | Assayed under turnover conditions. | [2][17] |
| Touza et al. | Human kidney membrane preparation | Digoxin | 280 | Assayed under turnover conditions. | [2][17] |
| Uncited comparative study | Not specified | Ouabain and Digoxin | ~10-fold higher than Katz et al. and Touza et al. | Suggests that lipids used for reconstitution in other studies may have distorted Ki values. | [2][17] |
Visualizing Inconsistent Pathways and Workflows
The following diagrams illustrate some of the debated signaling pathways and a general workflow for troubleshooting inconsistent findings.
Caption: Conflicting signaling pathways of this compound.
Caption: Troubleshooting workflow for inconsistent findings.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound medication and cancer; case control and internal dose-response studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Digitalis Sensitivities of Na+/K+-ATPases from Human and Pig Kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Effects of Digoxin and this compound on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccjm.org [ccjm.org]
- 10. This compound induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The sodium pump and digitalis drugs: Dogmas and fallacies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 14. mdpi.com [mdpi.com]
- 15. The Bad Reputation of Digoxin in Atrial Fibrillation—Causality or Bias? Nationwide Nested Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Best Practices for Handling and Disposal of Digitoxin
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Digitoxin. The following question-and-answer format addresses specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potent cardiac glycoside and is classified as an acute toxin. The primary hazards include:
-
Acute Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Accidental ingestion of less than 40 grams may be fatal or cause serious health damage.[1]
-
Target Organ Damage: May cause damage to organs, particularly the heart, through prolonged or repeated exposure.[3]
-
Irritation: It can cause skin and eye irritation upon contact.[4]
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: Due to its high toxicity, a comprehensive suite of PPE is required. This includes, but is not limited to:
-
Gloves: Wear two pairs of chemotherapy-approved gloves.
-
Gown: A disposable, solid-front, back-closure gown.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved respirator is necessary.
Q3: How should I properly store this compound in the laboratory?
A3: this compound should be stored in a locked, dedicated cabinet in a cool, dry, and well-ventilated area.[5] It should be clearly labeled as an "Acute Toxin." Keep the container tightly sealed to prevent accidental exposure.
Q4: What is the correct procedure for weighing and preparing this compound solutions?
A4: All manipulations of solid this compound or its concentrated solutions should be performed in a designated containment device, such as a chemical fume hood or a Class II biological safety cabinet, to minimize the risk of inhalation.[1] Use disposable equipment whenever possible to avoid cross-contamination.
Troubleshooting Guides
Issue: I've accidentally spilled a small amount of this compound powder on the lab bench.
Solution:
-
Immediate Action: Cordon off the area to prevent others from entering. Do not attempt to clean it up without the proper PPE.
-
Decontamination:
-
Put on the appropriate PPE as described in the FAQ section.
-
Gently cover the spill with absorbent pads to avoid raising dust.
-
Dampen the absorbent material with a suitable solvent like isopropyl alcohol to wet the powder.
-
Carefully wipe up the spill with the absorbent pads, working from the outside in.
-
Clean the spill area with isopropyl alcohol, followed by a thorough wash with soap and water.[6]
-
All materials used for cleanup (gloves, pads, etc.) must be disposed of as hazardous waste.
-
Issue: I need to dispose of this compound-contaminated laboratory waste (e.g., pipette tips, tubes, aqueous solutions).
Solution:
-
Solid Waste: All solid waste, including used PPE, contaminated labware (pipette tips, tubes), and spill cleanup materials, must be placed in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste:
-
Aqueous solutions containing this compound should not be poured down the drain.
-
Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
If a chemical inactivation protocol is not available, the liquid waste must be disposed of as hazardous chemical waste.
-
Data Presentation
Table 1: Hazard Classification and Exposure Information
| Parameter | Value | Reference |
| GHS Classification | Acute Toxicity, Oral (Category 2), Acute Toxicity, Inhalation (Category 3), Specific Target Organ Toxicity - Repeated Exposure (Category 2) | [7] |
| Signal Word | Danger | [3] |
| Hazard Statements | H300: Fatal if swallowed, H331: Toxic if inhaled, H373: May cause damage to organs through prolonged or repeated exposure | [3] |
| Occupational Exposure Limits | No established limits. Safe work practices should always be followed. | [4] |
Experimental Protocols
Protocol 1: Decontamination of a Minor this compound Spill
-
Preparation: Ensure a spill kit is readily available. The kit should contain:
-
Appropriate PPE (2 pairs of chemotherapy gloves, disposable gown, safety goggles, face shield, respirator).
-
Absorbent pads.
-
Isopropyl alcohol.
-
Soap solution and water.
-
Hazardous waste disposal bags and labels.
-
-
Procedure:
-
Secure the area and inform others.
-
Don the full PPE.
-
Gently cover the spill with absorbent pads.
-
Saturate the pads with isopropyl alcohol.
-
Wipe the area from the outside towards the center.
-
Place all contaminated materials in a hazardous waste bag.
-
Wipe the spill area again with isopropyl alcohol.
-
Wash the area with soap and water.
-
Dispose of all materials, including the outer pair of gloves and gown, in the hazardous waste bag.
-
Wash hands thoroughly after removing all PPE.
-
Mandatory Visualizations
Caption: Experimental workflow for handling and disposal of this compound.
Caption: Logical steps for responding to a this compound spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.uga.edu [research.uga.edu]
- 7. kingstonhsc.ca [kingstonhsc.ca]
Technical Support Center: Mitigating Off-Target Effects of Digitoxin in Experimental Systems
Welcome to the technical support center for researchers utilizing Digitoxin in experimental systems. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential off-target effects and ensure the validity of your results.
Frequently Asked Questions (FAQs)
1. What is the primary on-target mechanism of this compound?
This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1][2][3][4][5] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger.[2][3][4][5] This rise in intracellular calcium is responsible for the positive inotropic (increased contractility) effects of this compound in cardiomyocytes.[2][3][4][5]
2. What are the known off-target effects of this compound in experimental systems?
While the inhibition of Na+/K+-ATPase is the primary on-target effect, this compound can induce several off-target effects, particularly at higher concentrations. These include:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment can lead to an increase in ROS production in various cell types.[6]
-
Activation of CaMKII: Increased intracellular calcium can activate Calcium/Calmodulin-dependent protein kinase II (CaMKII), which can lead to pro-arrhythmic effects.[7][8][9][10]
-
Induction of Apoptosis: At cytotoxic concentrations, this compound can induce programmed cell death.[11][12][13]
-
Alterations in Gene Expression: this compound has been shown to modulate the expression of various genes, including those involved in cell cycle regulation and stress responses.[12][14]
-
Inhibition of other kinases: Some studies suggest that this compound may have inhibitory effects on other kinases beyond its primary target.
3. How can I differentiate between on-target and off-target effects in my experiments?
Differentiating between on-target and off-target effects is crucial for interpreting your data correctly. Here are a few strategies:
-
Dose-Response Analysis: On-target effects typically occur at lower, more specific concentrations of this compound, while off-target effects often manifest at higher concentrations. Performing a thorough dose-response curve can help distinguish between these.
-
Use of a Negative Control: A structurally similar but inactive analog of this compound, if available, can serve as a negative control.
-
Rescue Experiments: For on-target effects related to Na+/K+-ATPase inhibition, altering the ionic composition of the culture medium (e.g., increasing extracellular potassium) may partially rescue the phenotype.
-
Specific Inhibitors: Using specific inhibitors for suspected off-target pathways (e.g., a ROS scavenger or a CaMKII inhibitor) can help determine their contribution to the observed effects.
-
Use of Digoxin (B3395198) Immune Fab (Digibind®): This antibody fragment can be used to specifically neutralize this compound, providing a powerful tool to confirm that an observed effect is directly due to the compound.[15][16][17][18][19][20]
4. What is Digoxin Immune Fab (Digibind®) and how can it be used in vitro?
Digoxin Immune Fab (Digibind®) is an antibody fragment with a high affinity for digoxin and this compound.[15][16][17][18][19][20] It is used clinically to treat toxic overdoses. In a research setting, it can be employed as a highly specific neutralizing agent to confirm that an observed cellular effect is a direct result of this compound. By adding Digibind® to your experimental system, you can effectively "turn off" the effects of this compound. If the observed phenotype is reversed upon addition of Digibind®, it strongly suggests the effect is directly mediated by this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cell viability/cytotoxicity assays | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Contamination of cell culture. | Regularly check for and discard any contaminated cultures. | |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in DMSO and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Unexpectedly high cytotoxicity at low this compound concentrations | Cell line is particularly sensitive to Na+/K+-ATPase inhibition. | Perform a more detailed dose-response curve with a wider range of concentrations to determine the precise IC50 for your cell line. |
| Synergistic effects with components in the culture medium. | Consider using a serum-free or defined medium to reduce variability. | |
| Off-target cytotoxic effects. | Investigate markers of apoptosis and necrosis at various concentrations. Use Digibind® to confirm if the cytotoxicity is directly mediated by this compound. | |
| Inconsistent results in Na+/K+-ATPase activity assay | Incomplete cell lysis or membrane preparation. | Optimize the lysis procedure to ensure complete release of membrane proteins. |
| Substrate (ATP) degradation. | Prepare fresh ATP solutions for each experiment and keep on ice. | |
| Incorrect buffer composition or pH. | Double-check the composition and pH of all buffers used in the assay. | |
| Inaccurate protein quantification. | Use a reliable protein quantification method (e.g., BCA assay) and ensure accurate pipetting. | |
| Difficulty distinguishing on-target from off-target signaling | Using a single, high concentration of this compound. | Perform experiments across a range of concentrations, focusing on those around the IC50 for Na+/K+-ATPase inhibition. |
| Lack of appropriate controls. | Include a panel of controls: vehicle (DMSO), a known activator/inhibitor of the suspected off-target pathway, and Digibind® to neutralize this compound. | |
| Crosstalk between signaling pathways. | Use specific inhibitors for suspected off-target pathways (e.g., ROS scavengers, kinase inhibitors) in combination with this compound to dissect the signaling cascade. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K-562 | Leukemia | 6.4 ± 0.4 | [11] |
| TK-10 | Renal Adenocarcinoma | 3 - 33 | [11][12] |
| MCF-7 | Breast Adenocarcinoma | 3 - 33 | [11] |
| 8505C | Anaplastic Thyroid Cancer | ~10-100 | [21] |
| C643 | Anaplastic Thyroid Cancer | ~10-100 | [21] |
| SKOV-3 | Ovarian Cancer | >100 | [1] |
Table 2: Binding Affinity (Kd) and Inhibitory Concentration (IC50) of Cardiac Glycosides for Na+/K+-ATPase Isoforms
| Compound | Isoform | Condition | Kd (nM) | IC50 (µM) | Reference |
| This compound | α1β1 | - | - | - | [22] |
| α2β1 | - | - | - | [22] | |
| α3β1 | - | - | - | [22] | |
| Digoxin | α1β1 | with K+ | >100 | 0.23 | [22][23] |
| α2β1 | with K+ | <50 | - | [22] | |
| α3β1 | with K+ | <50 | - | [22] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay[1]
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Sterile 96-well microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 1 nM to 1 µM.
-
Carefully remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C to allow formazan (B1609692) crystal formation.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the crystals.
-
Gently shake the plate for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Cellular Reactive Oxygen Species (ROS) Detection using DCFDA[16][22][23][24]
Objective: To measure intracellular ROS levels in cells treated with this compound.
Materials:
-
Target cell line
-
Culture medium (phenol red-free recommended)
-
This compound stock solution (in DMSO)
-
DCFDA (2',7'–dichlorofluorescin diacetate) stock solution (e.g., 10 mM in DMSO)
-
1X Assay Buffer (e.g., PBS or HBSS)
-
Positive control (e.g., Tert-butyl hydroperoxide - TBHP)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Ex/Em = 485/535 nm) or flow cytometer
Procedure (for adherent cells in a microplate):
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
-
DCFDA Loading:
-
Remove the culture medium.
-
Prepare a working solution of DCFDA (e.g., 20 µM) in pre-warmed 1X Assay Buffer.
-
Add 100 µL of the DCFDA working solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the DCFDA solution and wash the cells once with 1X Assay Buffer.
-
-
Treatment:
-
Add 100 µL of medium containing the desired concentrations of this compound or controls (vehicle, positive control) to the wells.
-
Incubate for the desired time (e.g., 1-6 hours).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at Ex/Em = 485/535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of treated cells to that of the vehicle control to determine the fold change in ROS production.
-
Protocol 3: Differentiating On-Target vs. Off-Target Effects using Digoxin Immune Fab (Digibind®)
Objective: To determine if an observed effect of this compound is due to its direct action or an off-target mechanism.
Materials:
-
Experimental system (e.g., cell culture)
-
This compound
-
Digoxin Immune Fab (Digibind®)
-
Appropriate buffers and media
-
Assay reagents for the effect being measured (e.g., cell viability, ROS detection)
Procedure:
-
Determine the Neutralizing Concentration of Digibind®:
-
Each vial of Digibind® contains approximately 38 mg of digoxin-specific Fab fragments, which binds about 0.5 mg of digoxin.[18]
-
Calculate the molar ratio required to neutralize the concentration of this compound used in your experiment. A 1:1 or slightly higher molar ratio of Fab fragments to this compound is a good starting point.
-
-
Experimental Setup:
-
Design your experiment with the following groups:
-
Vehicle Control (e.g., DMSO)
-
This compound at the concentration of interest
-
This compound + Digibind® (co-treatment)
-
Digibind® alone
-
-
-
Treatment:
-
For the co-treatment group, pre-incubate the this compound with Digibind® in your culture medium for a short period (e.g., 15-30 minutes) before adding it to the cells. This allows for the formation of the this compound-Fab complex.
-
Add the respective treatments to your cells and incubate for the desired duration.
-
-
Assay and Data Analysis:
-
Perform the assay to measure the effect of interest.
-
Compare the results between the groups. If the effect observed with this compound alone is significantly reduced or abolished in the "this compound + Digibind®" group, it strongly suggests the effect is on-target (i.e., directly caused by this compound). If the effect persists, it is likely an off-target effect.
-
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Caption: Experimental workflow for differentiating on- and off-target effects.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Inhibitory Effects of Digoxin and this compound on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. Rationale and design of the DIGIT‐HF trial (this compound to Improve ouTcomes in patients with advanced chronic Heart Failure): a randomized, double‐blind, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Cardiac CaMKII activation promotes rapid translocation to its extra-dyadic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. This compound inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound enhances the growth inhibitory effects of thapsigargin and simvastatin on ER negative human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Digoxin and digoxin derivative induced arrhythmias: in vitro binding and in vivo abolition of arrhythmias by digoxin immune Fab (DIGIBAND) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. emed.ie [emed.ie]
- 18. litfl.com [litfl.com]
- 19. pdf.hres.ca [pdf.hres.ca]
- 20. drugs.com [drugs.com]
- 21. researchgate.net [researchgate.net]
- 22. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 23. abcam.cn [abcam.cn]
Validation & Comparative
Digitoxin vs. Digoxin: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The cardiac glycosides digitoxin and digoxin (B3395198), traditionally used in the management of heart conditions, have garnered significant attention for their potential as anticancer agents. Both compounds have been shown to induce cell death and inhibit proliferation in various cancer cell lines. However, emerging evidence suggests differences in their potency and mechanisms of action. This guide provides an objective comparison of the anticancer activities of this compound and digoxin, supported by experimental data, to inform further research and drug development efforts.
Quantitative Comparison of Cytotoxicity
Multiple studies have demonstrated that this compound exhibits greater potency in inhibiting cancer cell growth compared to digoxin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is consistently lower for this compound across various cancer cell lines.
Table 1: Comparison of IC50 Values for this compound and Digoxin in Human Cancer Cell Lines
| Cancer Cell Line | This compound IC50 | Digoxin IC50 | Reference |
| Pancreatic Cancer (Mean of 6 cell lines) | 124 nM | 344 nM | [1] |
| K-562 (Leukemia) | 6.4 ± 0.4 nM | ~28.2 ± 2.9 nM | [2] |
| MCF-7 (Breast Adenocarcinoma) | 33 nM | >33 nM (approx. 10-fold higher) | [2][3] |
| TK-10 (Renal Adenocarcinoma) | 3 nM | >33 nM (approx. 10-fold higher) | [2][3] |
| SKOV-3 (Ovarian Cancer) | 4.0 x 10⁻⁸ M (40 nM) | 2.5 x 10⁻⁷ M (250 nM) | [4] |
Note: The study on K-562, MCF-7, and TK-10 cell lines stated that the IC50 values for digoxin were around 10-fold higher than its normal plasma concentrations, which are significantly higher than those observed for this compound.
Experimental Protocols
The following are summaries of common experimental methodologies used to assess the anticancer activity of this compound and digoxin.
Cell Viability and Cytotoxicity Assays (MTT and LDH Assays)
Objective: To determine the effect of this compound and digoxin on cancer cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., SKOV-3) are seeded in 96-well plates at a density of 2.0 x 10³ cells per well and incubated for 24 hours to allow for cell adhesion.[5]
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or digoxin (e.g., 10⁻⁹ to 10⁻⁴ M) for specified time periods (e.g., 24, 48, and 72 hours).[5]
-
MTT Assay:
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are then solubilized using a solvent like DMSO.
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.[5]
-
-
LDH Cytotoxicity Assay:
-
To measure cytotoxicity, the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium is quantified using an ELISA reader.[5]
-
Apoptosis Assay (Annexin V Flow Cytometry)
Objective: To detect and quantify apoptosis (programmed cell death) induced by this compound and digoxin.
Methodology:
-
Cell Treatment: Cancer cells (e.g., BxPC-3 pancreatic cancer cells) are treated with a specific concentration of this compound (e.g., 100 nmol/L) or digoxin.[1]
-
Cell Harvesting and Staining:
-
After the treatment period, cells are harvested and washed with a binding buffer.
-
Cells are then stained with Annexin V conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488) and a viability dye such as Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[1][6][7]
-
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
Signaling Pathways
Both this compound and digoxin exert their anticancer effects primarily by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition disrupts the cellular ion balance and triggers a cascade of downstream signaling events that ultimately lead to cell death and inhibition of proliferation. While they share this primary target, some differences in their downstream effects have been reported.
Caption: this compound's anticancer signaling pathway.
Caption: Digoxin's anticancer signaling pathway.
Key Mechanistic Differences:
-
Potency: As indicated by the lower IC50 values, this compound is generally more potent than digoxin in inducing cancer cell death.[1][2][4]
-
Downstream Signaling: While both drugs impact common pathways like PI3K/Akt/mTOR, specific downstream effects have been highlighted for each. This compound has been shown to inhibit the transcription factor NFAT (Nuclear Factor of Activated T-cells), leading to a reduction in c-MYC expression, a key driver of cell proliferation.[8] Digoxin, on the other hand, has been reported to inhibit the synthesis of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical protein for tumor survival in low-oxygen environments.[9]
-
Apoptosis Induction: Both compounds induce apoptosis.[1][10] this compound has been shown to activate the intrinsic apoptosis pathway through caspase-9 and caspase-3 activation.[11] Digoxin has been observed to induce apoptosis by modulating the levels of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[10]
Conclusion
Both this compound and digoxin demonstrate promising anticancer activity. However, the available data consistently suggest that This compound is the more potent of the two compounds in vitro. Their primary mechanism of action involves the inhibition of Na+/K+-ATPase, which triggers multiple downstream signaling cascades leading to decreased cell proliferation and increased apoptosis. The subtle differences in their downstream targets, such as NFAT/c-MYC for this compound and HIF-1α for digoxin, may offer opportunities for targeted therapeutic strategies in different cancer types. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and to determine which patient populations would benefit most from each of these repurposed cardiac glycosides.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scispace.com [scispace.com]
- 3. This compound inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effects of Digoxin and this compound on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. europeanreview.org [europeanreview.org]
- 11. A Direct Comparison of the Anticancer Activities of this compound MeON-Neoglycosides and O-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
The Duel of the Digitalis Glycosides: A Comparative Analysis of Digitoxin and Ouabain in Oncology
For Immediate Release
In the intricate world of cancer research, the repurposing of existing drugs offers a promising avenue for novel therapeutic strategies. Among these, cardiac glycosides, traditionally used in cardiology, have emerged as potent anticancer agents. This guide provides a detailed comparison of two prominent cardiac glycosides, Digitoxin and Ouabain (B1677812), focusing on their efficacy in cancer cells, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview to inform future research and therapeutic development.
At a Glance: this compound vs. Ouabain
| Feature | This compound | Ouabain |
| Primary Target | Na+/K+-ATPase | Na+/K+-ATPase |
| General Potency | Potent, with IC50 values often in the low nanomolar range. | Potent, with IC50 values also in the low nanomolar range; potency can be cell-line dependent. |
| Mechanism of Action | Induces apoptosis, cell cycle arrest (primarily G2/M phase), inhibits transcription factors (e.g., NF-κB, c-MYC). | Induces apoptosis, cell cycle arrest, and autophagy; effects can be dependent or independent of Na+/K+-ATPase inhibition. |
| Signaling Pathways | Modulates Na+/K+-ATPase signalosome, affecting Src, EGFR, MAPK, and PI3K pathways. | Activates multiple signaling pathways including those involving ROS, STAT3, and Akt. |
Quantitative Efficacy: A Tale of Two Glycosides
The cytotoxic effects of this compound and Ouabain have been evaluated across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, demonstrates their profound impact on cancer cell viability.
Table 1: Comparative IC50 Values of this compound and Ouabain in Various Cancer Cell Lines
| Cancer Cell Line | Drug | IC50 (nM) | Incubation Time (h) | Citation |
| Pancreatic Cancer (BxPC-3) | This compound | 100 | Not Specified | [1] |
| Renal Cancer (OS-RC-2) | Ouabain | ~39 | 48 | [2] |
| Small Cell Lung Cancer (NCI-H446) | Ouabain | Not Specified (similar to OS-RC-2) | 48 | [2] |
| Non-Small Cell Lung Cancer (H460) | Ouabain | 10.44 | 72 | [3] |
| Pancreatic Cancer (PANC-1) | Ouabain | 42.36 | 72 | [3] |
| Renal Adenocarcinoma (TK-10) | This compound | 3 - 33 | Not Specified | [4] |
| Leukemia (K-562) | This compound | 6.4 | Not Specified | [5] |
| Melanoma (A375) | Ouabain | 67.17 | 48 | [6] |
| Melanoma (SK-Mel-28) | Ouabain | 186.51 | 48 | [6] |
| Hepatocellular Carcinoma (HepG2/ADM) | This compound | 52.29 | 48 | [7] |
Note: Direct comparison is challenging due to variations in experimental conditions across studies. However, the data consistently show both agents are active in the nanomolar range.
Delving into the Mechanisms: Apoptosis and Cell Cycle Arrest
Both this compound and Ouabain exert their anticancer effects through the induction of programmed cell death (apoptosis) and by halting the cell division cycle.
Apoptosis Induction
Studies have consistently shown that both compounds trigger apoptosis in cancer cells. For instance, treatment of BxPC-3 pancreatic cancer cells with 100 nmol/L of this compound resulted in over 90% of cells entering early or late apoptosis[1]. Similarly, ouabain has been shown to induce apoptosis in various cell lines, including prostate cancer and melanoma, through mechanisms that involve the generation of reactive oxygen species (ROS) and the modulation of apoptosis-related proteins like Bax and Bcl-2[6][8].
Cell Cycle Disruption
This compound has been observed to induce G2/M phase cell cycle arrest in multidrug-resistant hepatocellular carcinoma cells (HepG2/ADM)[9]. This arrest is mediated through the ATR-CHK2-CDC25C signaling pathway[9]. Ouabain also induces cell cycle arrest, with reports indicating a G0/G1 phase arrest in prostate cancer cells and a G2/M phase arrest in melanoma cells[6][8].
The Signaling Maze: How They Work
The primary molecular target for both this compound and Ouabain is the Na+/K+-ATPase, an ion pump crucial for maintaining cellular homeostasis. Inhibition of this pump disrupts ion balance, leading to a cascade of downstream signaling events.
This compound's Signaling Cascade
This compound's interaction with the Na+/K+-ATPase signalosome activates several downstream pathways, including Src kinase, epidermal growth factor receptor (EGFR), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)[1][10]. These pathways are intricately linked to cell survival, proliferation, and apoptosis. Furthermore, this compound can inhibit the activity of transcription factors like NF-κB and c-MYC, which are critical for cancer cell proliferation and survival[10][11].
Ouabain's Signaling Network
Ouabain also initiates its effects through the Na+/K+-ATPase, but its downstream signaling can be more varied and sometimes independent of pump inhibition[3][12]. It has been shown to increase intracellular ROS and Ca2+ levels, leading to mitochondrial dysfunction and apoptosis[2][8]. Furthermore, Ouabain can suppress the STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation[3]. The anticancer effects of ouabain can also be mediated through the PI3K/Akt and p38/MAPK pathways[12].
Experimental Corner: Protocols for Key Assays
Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or Ouabain. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Ouabain for the specified time.
-
Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA and ensure that only DNA is stained.
-
PI Staining: Add propidium iodide to the cell suspension.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the identification of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Directions
Both this compound and Ouabain demonstrate significant and comparable anticancer efficacy in a variety of cancer cell lines, primarily by inducing apoptosis and cell cycle arrest through the modulation of the Na+/K+-ATPase and its associated signaling pathways. While their potencies are often in a similar nanomolar range, the specific sensitivity can be cell-line dependent.
The choice between these two cardiac glycosides for further preclinical and clinical development may depend on the specific cancer type, the expression levels of different Na+/K+-ATPase isoforms, and the desired modulation of downstream signaling pathways. Further head-to-head comparative studies in the same cancer models are warranted to elucidate the nuanced differences in their mechanisms and to identify predictive biomarkers for their efficacy. The detailed protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and unlock the full therapeutic potential of these repurposed drugs in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ouabain targets the Na+/K+ATPase α3 isoform to inhibit cance...: Ingenta Connect [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ouabain – a double-edged sword in tumor development and progression? a review of half a century - PMC [pmc.ncbi.nlm.nih.gov]
Digitoxin: A Renewed Hope in Oncology? A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of digitoxin's therapeutic potential in oncology against established anticancer agents. We delve into its mechanism of action, present comparative experimental data, and provide detailed methodologies for key assays.
Executive Summary
This compound, a cardiac glycoside historically used in the treatment of heart failure, is garnering renewed interest for its potential as an anticancer agent.[1] A growing body of evidence suggests that this compound exhibits significant cytotoxic and apoptotic effects against a variety of cancer cell lines, often at concentrations found in cardiac patients.[2][3] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a ubiquitously expressed cell membrane protein, which leads to a cascade of intracellular events culminating in cancer cell death.[1][4] This guide compares the in vitro efficacy of this compound with standard-of-care chemotherapeutics, explores its mechanism of action through signaling pathways, and presents its toxicological profile in contrast to conventional cancer drugs.
In Vitro Cytotoxicity: A Comparative Overview
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, with IC50 values often in the nanomolar range. To provide a clear comparison, the following tables summarize the available IC50 values for this compound and standard chemotherapeutic agents in various cancer types.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 | Citation(s) |
| This compound | MCF-7 | 33 nM | [5] |
| Doxorubicin | MCF-7 | 8306 nM | [6] |
| Doxorubicin | MCF-7 | ~1000 nM (MTT) | [3] |
| Doxorubicin | MCF-7 | 2.5 µM | [7] |
Table 2: Comparative IC50 Values in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 | Citation(s) |
| This compound | BxPC-3 | ~100 nM | [8] |
| Gemcitabine | BxPC-3 | Significantly lower than cell lines | [9] |
| Gemcitabine | Panc-1 | 37.75 (RI) | [10] |
| Gemcitabine | AsPC-1, BxPC-3, Capan-1 | Moderately to highly sensitive | [11] |
| Digoxin (B3395198) | SW1990/Gem (Gemcitabine-resistant) | Sensitizes to gemcitabine | [10] |
Table 3: Comparative IC50 Values in Lung Cancer Cell Lines
| Compound | Cell Line | IC50 | Citation(s) |
| Digoxin | A549 | Not specified | [12] |
| Cisplatin | A549 | 16.48 µM | [13] |
| Cisplatin | A549 | 17.8 µM (Ad-Fhit infected) | [14] |
| Cisplatin | A549 | 3.3 µM | [12] |
Table 4: Comparative IC50 Values in Leukemia Cell Lines
| Compound | Cell Line | IC50 | Citation(s) |
| This compound | K-562 | 6.4 nM | [15] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of this compound stems from its ability to inhibit the Na+/K+-ATPase pump. This inhibition disrupts the cellular ion balance, leading to an increase in intracellular sodium and subsequently, a rise in intracellular calcium levels.[1] This cascade of events triggers various downstream signaling pathways that are crucial for cancer cell survival and proliferation.
Key Signaling Pathways Affected by this compound:
-
NF-κB Pathway: this compound has been shown to suppress the activation of NF-κB, a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation.[16] By inhibiting NF-κB, this compound can promote apoptosis in cancer cells.
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Some studies suggest that cardiac glycosides like digoxin can inhibit this pathway, leading to decreased cancer cell viability.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and apoptosis. This compound can modulate this pathway, contributing to its anticancer effects.[4]
The following diagram illustrates the proposed mechanism of action of this compound, from the inhibition of the Na+/K+-ATPase pump to the induction of apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
In Vivo Efficacy: Preclinical Evidence
While in vitro studies provide a strong rationale for the anticancer potential of this compound, in vivo studies are crucial for validating its therapeutic efficacy. Studies using animal models, primarily with the related cardiac glycoside digoxin, have shown promising results in inhibiting tumor growth.
For instance, in a xenograft model of human neuroblastoma (SH-SY5Y), digoxin treatment resulted in a significant 44% inhibition of tumor growth.[11][17] Similarly, in a murine neuroblastoma model (Neuro-2a), digoxin inhibited tumor growth by 19%.[11][17] Another study demonstrated that digoxin administration in mice with tumor xenografts led to decreased tumor growth and arrest of established tumors within a week.[1] In a study on non-small cell lung cancer, co-treatment with digoxin and adriamycin in a nude mouse xenograft model not only enhanced the antitumor efficacy but also reduced the cardiotoxicity of adriamycin.[12][18]
While these studies with digoxin are encouraging, more in vivo research directly comparing the efficacy of this compound with standard chemotherapies in various cancer models is warranted to establish its therapeutic window and potential for clinical translation.
Toxicity Profile: A Key Consideration
A critical aspect of any anticancer agent is its toxicity profile. While this compound's primary concern is cardiotoxicity, its side effects at therapeutic anticancer concentrations need to be weighed against those of standard chemotherapies, which are often severe and wide-ranging.
Table 5: Comparative Toxicity Profiles
| Drug | Common Side Effects | Severe/Long-Term Side Effects | Citation(s) |
| This compound | Nausea, vomiting, loss of appetite, dizziness. | Cardiotoxicity (arrhythmias, heart block) . The therapeutic range for cardiac patients is 15–33 nmol/l.[14] Anticancer effects are seen at concentrations as low as 20-33 nM, with no notable toxicity observed in cardiac patients at these levels.[2] | [2][14] |
| Doxorubicin | Nausea, vomiting, hair loss, fatigue, mouth sores, red discoloration of urine.[19][20] | Cardiotoxicity (can be acute or chronic, leading to congestive heart failure) , myelosuppression (increased risk of infection and bleeding), secondary malignancies (e.g., leukemia).[5][15][19][20][21] | [5][15][19][20][21] |
| Gemcitabine | Myelosuppression (anemia, neutropenia, thrombocytopenia), nausea, vomiting, flu-like symptoms (fever, chills), rash, edema, hair loss.[22][23][24][25][26] | Pulmonary toxicity (interstitial pneumonitis, pulmonary fibrosis), hemolytic uremic syndrome, capillary leak syndrome, liver and kidney toxicity.[22][23][24][25][26] | [22][23][24][25][26] |
| Cisplatin | Severe nausea and vomiting, nephrotoxicity (kidney damage), ototoxicity (hearing loss, tinnitus), myelosuppression, peripheral neuropathy (numbness, tingling).[10][17][27][28][29] | Severe renal toxicity (can be dose-related and cumulative) , dose-related peripheral neuropathy, increased risk of secondary cancers.[10][17][27][28][29] | [10][17][27][28][29] |
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments used to validate the therapeutic potential of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: MTT assay workflow for cytotoxicity assessment.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a standard chemotherapeutic drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
Workflow Diagram:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or control for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis of Signaling Pathways
This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Detailed Protocol for p-Akt and NF-κB:
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-NF-κB p65 (Ser536), or total NF-κB p65, typically at a 1:1000 dilution in 5% BSA/TBST.[9][30]
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with an HRP-conjugated secondary antibody (1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.[31]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, exhibiting potent in vitro cytotoxicity against a variety of cancer cell lines and showing promise in preclinical in vivo models. Its well-characterized mechanism of action, targeting the Na+/K+-ATPase pump and modulating key cancer-related signaling pathways, provides a strong rationale for its further investigation.
A key advantage of this compound is its potential to be effective at concentrations that are well-tolerated in cardiac patients, suggesting a favorable therapeutic window. However, comprehensive studies directly comparing its in vivo efficacy and toxicity against standard chemotherapies are crucial for its clinical translation. Furthermore, exploring combination therapies with existing anticancer drugs could unlock synergistic effects and overcome drug resistance. The development of novel this compound analogs with improved anticancer activity and reduced cardiotoxicity also represents a promising avenue for future research.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Anthracycline Medications (Doxorubicin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Cisplatin - Chemocare [chemocare.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound medication and cancer; case control and internal dose-response studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the side effects of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 16. This compound inhibits ICC cell properties via the NF‑κB/ST6GAL1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are the side effects of Cisplatin? [synapse.patsnap.com]
- 18. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 19. Doxorubicin: MedlinePlus Drug Information [medlineplus.gov]
- 20. Doxorubicin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 21. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Gemcitabine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 23. What are the side effects of Gemcitabine? [synapse.patsnap.com]
- 24. cancercareontario.ca [cancercareontario.ca]
- 25. my.clevelandclinic.org [my.clevelandclinic.org]
- 26. Gemcitabine (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 27. drugs.com [drugs.com]
- 28. Cisplatin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 29. Cisplatin (chemotherapy drug) - treatment and side effects | Macmillan Cancer Support [macmillan.org.uk]
- 30. This compound inhibits ICC cell properties via the NF‑κB/ST6GAL1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to Digitoxin Cross-reactivity in Commercial Digoxin Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of serum digoxin (B3395198) levels is crucial for therapeutic drug monitoring due to its narrow therapeutic index. However, the presence of structurally similar compounds, such as digitoxin, can lead to significant cross-reactivity in digoxin immunoassays, potentially causing inaccurate readings and compromising patient safety. This guide provides a comparative analysis of the cross-reactivity of this compound in various commercially available digoxin immunoassays, supported by experimental data and detailed methodologies.
Comparison of this compound Cross-reactivity in Digoxin Immunoassays
The degree of interference from this compound varies considerably among different digoxin immunoassays, largely dependent on the specificity of the monoclonal or polyclonal antibodies utilized in the assay. Newer generation assays tend to exhibit lower cross-reactivity due to the use of more specific monoclonal antibodies. Below is a summary of reported cross-reactivity percentages for several common immunoassay systems.
| Immunoassay System | Manufacturer | This compound Cross-reactivity (%) | Comments |
| Elecsys Digoxin Assay | Roche Diagnostics | < 2% | Utilizes a monoclonal antibody with high specificity for digoxin.[1] |
| ADVIA Centaur Digoxin (DIGX) | Siemens Healthineers | < 1% | Employs a monoclonal mouse anti-digoxin antibody with minimal cross-reactivity to this compound. |
| Dimension Vista® LOCI® Digoxin | Siemens Healthineers | 13% (at 0 ng/mL digoxin) | Cross-reactivity is concentration-dependent. |
| DGNA Flex® reagent cartridge | Siemens Healthineers | 11.2% | Data from the manufacturer's package insert. |
| ARCHITECT iDigoxin | Abbott Laboratories | Not specified | Package insert does not provide a specific percentage but indicates potential for cross-reactivity with digoxin metabolites. |
| AxSYM Digoxin II | Abbott Laboratories | Significant | Older polyclonal antibody-based assays like AxSYM and TDx are known to have more significant cross-reactivity with this compound. |
| TDx/TDxFLx Digoxin II | Abbott Laboratories | Marked | Known to exhibit significant concentration-dependent cross-reactivity with this compound. |
| VITROS® DGXN Slides | Ortho Clinical Diagnostics | Not specified | The package insert does not specify the cross-reactivity percentage with this compound. |
| DRI® Digoxin Assay | Thermo Fisher Scientific | 4.4% | Data from the manufacturer's product insert. |
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol based on industry standards, such as the Clinical and Laboratory Standards Institute (CLSI) guideline EP07, for assessing the interference of this compound in a digoxin immunoassay.
Objective:
To quantify the percentage of cross-reactivity of this compound in a competitive binding digoxin immunoassay.
Materials:
-
Digoxin-free human serum pool
-
Digoxin stock solution (certified reference material)
-
This compound stock solution (certified reference material)
-
The digoxin immunoassay system being evaluated (including analyzer, reagents, calibrators, and controls)
-
Precision pipettes and laboratory consumables
Procedure:
-
Preparation of Samples:
-
Prepare a series of digoxin standards by spiking the digoxin-free serum pool with the digoxin stock solution to achieve concentrations across the assay's measuring range (e.g., 0.5, 1.0, 2.0, 4.0 ng/mL).
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare several levels of this compound-spiked samples by adding the this compound stock solution to aliquots of the digoxin-free serum pool. The concentrations should be clinically relevant and should also challenge the assay's specificity (e.g., 10, 25, 50, 100 ng/mL).
-
To assess the effect of the interferent in the presence of the analyte, prepare additional sample sets by spiking the previously prepared digoxin standards with various concentrations of this compound.
-
-
Assay Measurement:
-
Analyze the digoxin standards, digoxin-free serum (as a negative control), and the this compound-spiked samples on the immunoassay system according to the manufacturer's instructions.
-
Each sample should be analyzed in replicate (e.g., n=3) to ensure precision.
-
-
Data Analysis and Calculation of Cross-reactivity:
-
For the samples containing only this compound, record the apparent digoxin concentration measured by the assay.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-reactivity = (Apparent Digoxin Concentration / Concentration of this compound) x 100
-
For samples containing both digoxin and this compound, the interference can be assessed by comparing the measured digoxin concentration to the known spiked concentration of digoxin.
-
Visualizations
Logical Workflow for Assessing Immunoassay Cross-Reactivity
Caption: Workflow for determining immunoassay cross-reactivity.
Mechanism of Action of Digoxin and this compound
Both digoxin and this compound are cardiac glycosides that exert their therapeutic (and toxic) effects through the inhibition of the Na+/K+-ATPase pump in myocardial cells.
Caption: Signaling pathway of digoxin and this compound.
Conclusion
The cross-reactivity of this compound in digoxin immunoassays is a significant analytical variable that can impact the clinical management of patients. This guide highlights the variability in cross-reactivity across different platforms, with modern monoclonal antibody-based assays generally demonstrating superior specificity. It is imperative for laboratories to be aware of the limitations of their specific digoxin assay and to consider potential interferences from structurally related compounds like this compound, especially when clinical findings are discordant with reported digoxin levels. The provided experimental protocol offers a framework for laboratories to validate and verify the cross-reactivity performance of their immunoassays.
References
Comparative Cytotoxicity of Digitoxin and Other Cardiac Glycosides: A Guide for Researchers
A detailed analysis of the cytotoxic profiles of prominent cardiac glycosides, supported by experimental data, to inform preclinical cancer research and drug development.
This guide provides a comparative analysis of the cytotoxic effects of digitoxin and other notable cardiac glycosides, including digoxin (B3395198), ouabain, and lanatoside (B1674450) C. Cardiac glycosides, a class of naturally derived compounds, have long been used in the treatment of heart conditions.[1][2] However, a growing body of evidence highlights their potential as anticancer agents, demonstrating selective cytotoxicity against various cancer cell lines.[1][3][4][5] This guide summarizes key experimental findings on their cytotoxic potency, elucidates the underlying molecular mechanisms, and provides detailed protocols for essential cytotoxicity assays to aid researchers in this field.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The cytotoxic potential of this compound and other cardiac glycosides has been evaluated across a range of human cancer cell lines. The data consistently demonstrates marked differences in potency among these compounds.[3][6] Proscillaridin A has been shown to be the most potent, followed by this compound, ouabain, digoxin, and lanatoside C in certain studies.[3][6] The table below summarizes the IC50 values of these cardiac glycosides in various cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the cell line and experimental conditions.
| Cardiac Glycoside | Cell Line(s) | Reported IC50 Range | Reference(s) |
| This compound | Pancreatic Cancer Panel | ~124 nM (mean) | [1] |
| Human Tumor Cells | Potency ranked after Proscillaridin A | [3][6] | |
| Ovarian Cancer (SKOV-3) | 4.0 x 10⁻⁷ M | [7] | |
| Digoxin | Pancreatic Cancer Panel | ~344 nM (mean) | [1] |
| Human Tumor Cells | Less potent than this compound | [3][6] | |
| Ovarian Cancer (SKOV-3) | 2.5 x 10⁻⁷ M | [7] | |
| Ouabain | Pancreatic Cancer Panel | ~212 nM (mean) | [1] |
| Renal Cancer (OS-RC-2) | Inhibited proliferation at 20-320 nM | [8] | |
| Melanoma (A375) | Antiproliferative at nanomolar levels | [9] | |
| Lanatoside C | Breast (MCF-7) | 0.4 ± 0.1 µM | [4] |
| Lung (A549) | 56.49 ± 5.3 nM | [4] | |
| Liver (HepG2) | 0.238 ± 0.16 µM | [4] |
Mechanisms of Cytotoxicity: Signaling Pathways
The cytotoxic effects of cardiac glycosides are primarily initiated by their binding to and inhibition of the Na+/K+-ATPase pump on the cell membrane.[2][5][10] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels.[2][10] This disruption of ion homeostasis triggers a cascade of downstream signaling events, ultimately leading to cell death, primarily through apoptosis.[1][11][12]
Several key signaling pathways are implicated in cardiac glycoside-induced apoptosis, including the activation of caspases and modulation of Bcl-2 family proteins.[13][14] Furthermore, studies have shown the involvement of pathways such as STAT3, MAPK, Wnt, and PI3K/AKT/mTOR in the cytotoxic action of these compounds.[4][11]
Below are diagrams illustrating the general signaling pathway of cardiac glycoside-induced cytotoxicity and a typical experimental workflow for assessing it.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. The following sections provide methodologies for key assays used to evaluate the cytotoxicity of cardiac glycosides.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Cardiac glycoside stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[17]
-
Treatment: Prepare serial dilutions of the cardiac glycosides in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[17]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker for 10-15 minutes.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to reduce background noise.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.[17]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[18][19]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Cardiac glycoside stock solutions
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96®)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[19]
-
Controls: Prepare the following controls on each plate:[19]
-
No-Cell Control: Medium only for background absorbance.
-
Vehicle-Only Control: Untreated cells to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis solution (provided in the kit) to determine the maximum possible LDH release.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reagent (reconstituted substrate mix) to each well.[19]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting background and spontaneous release from the experimental values and normalizing to the maximum release.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[21][22][23]
Materials:
-
Microplates (white or black, depending on the detection method)
-
Cancer cell line of interest
-
Cardiac glycoside stock solutions
-
Cell lysis buffer
-
Commercially available caspase-3 activity assay kit (fluorometric or colorimetric)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates or dishes and treat with cardiac glycosides as described previously.
-
Cell Lysis: After treatment, harvest the cells and lyse them using the provided lysis buffer. The number of cells required will depend on the kit and cell type, but typically ranges from 1-2 x 10^6 cells per sample.
-
Lysate Preparation: Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add the cell lysate to wells containing the assay buffer and the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).[21][22]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Detection: Measure the absorbance (at 400-405 nm for pNA) or fluorescence (excitation ~380 nm, emission ~440-460 nm for AMC) using a plate reader.[21]
-
Data Analysis: Quantify the caspase-3 activity by comparing the readings from the treated samples to the untreated controls. The fold-increase in activity is often reported.[21]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. analyticaltoxicology.com [analyticaltoxicology.com]
- 3. Cytotoxicity of this compound and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Effects of Digoxin and this compound on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 12. This compound induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. cellbiologics.com [cellbiologics.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. caspase3 assay [assay-protocol.com]
- 23. media.cellsignal.com [media.cellsignal.com]
A comparative study of the pharmacokinetics of Digitoxin and Digoxin
A Comparative Pharmacokinetic Analysis of Digitoxin and Digoxin (B3395198)
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two closely related cardiac glycosides: this compound and Digoxin. Derived from the foxglove plant, both compounds have been used in the management of heart failure and certain cardiac arrhythmias.[1] Their therapeutic efficacy is, however, intrinsically linked to their pharmacokinetic properties, which differ significantly, influencing their clinical application, dosing regimens, and potential for toxicity.[1][2] This document aims to present a clear, data-driven comparison to aid researchers and professionals in the fields of pharmacology and drug development.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic properties of this compound and Digoxin are summarized in the table below, highlighting the key differences that dictate their clinical use.
| Pharmacokinetic Parameter | This compound | Digoxin | Reference(s) |
| Absorption | |||
| Bioavailability (Oral) | 98-100% | 60-80% (tablets), 70-85% (elixir) | [3][4][5] |
| Onset of Action | Slower | 1-3 hours (oral) | [6] |
| Effect of Food | Absorption can be delayed | Rate of absorption slowed, but total amount absorbed is generally unchanged. High-fiber meals may reduce absorption. | [6][7] |
| Distribution | |||
| Protein Binding | >90% (primarily albumin) | 20-30% (primarily albumin) | [1][3][8][9][10][11][12][13] |
| Volume of Distribution (Vd) | ~0.6 L/kg | ~475-500 L (large, correlated with lean body mass) | [3][14][15][16] |
| Tissue Distribution | Widely distributed, with an affinity for cardiac tissue. | Extensively distributed in tissues, with high concentrations in the heart and kidneys. Skeletal muscle is the largest reservoir. | [7][11][17] |
| Metabolism | |||
| Primary Site | Liver (Hepatic) | Minimal (in most patients) | [1][3][4][18] |
| Metabolic Pathways | Hydrolysis via CYP3A4 to digitoxigenin, followed by conjugation with glucuronic acid or sulfate. | In about 10% of patients, gut flora metabolize it to inactive dihydrodigoxin. Some hepatic metabolism occurs (oxidation, hydrolysis, conjugation). | [6][7][15][18][19] |
| Active Metabolites | Digoxin (>2%) | Small amounts of active metabolites. | [4][17] |
| Excretion | |||
| Primary Route | Hepatic metabolism followed by renal and fecal excretion of metabolites. | Renal (unchanged drug) | [1][3][4][12][18] |
| Elimination Half-Life | 5-8 days (138 hours on average) | 36-48 hours (in normal renal function) | [1][3][8][12][15][17][18][20][21][22] |
| Excretion Details | ~60% eliminated via the kidneys and 40% via feces.[4] Clearance is largely independent of renal function.[1][18] | 50-70% excreted unchanged in the urine.[6] Elimination is proportional to the glomerular filtration rate.[15][17] | |
| Time to Reach Steady State | ~35 days (without a loading dose) | 5-7 days | [18][23] |
Pharmacokinetic Pathways
The fundamental differences in the metabolism and excretion of this compound and Digoxin are visually represented in the following diagram.
Experimental Protocols
The determination of the pharmacokinetic parameters detailed above involves a series of well-established experimental procedures. Below is a generalized protocol for a comparative pharmacokinetic study of this compound and Digoxin in a clinical research setting.
Objective: To determine and compare the single-dose pharmacokinetic profiles of orally administered this compound and Digoxin in healthy human subjects.
Study Design: A randomized, single-dose, two-period, crossover study.
Subjects: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria (e.g., age, weight, normal renal and hepatic function).
Methodology:
-
Informed Consent and Screening:
-
Obtain written informed consent from all participants.
-
Conduct a thorough medical history, physical examination, and laboratory tests (including renal and liver function tests) to ensure eligibility.
-
-
Drug Administration:
-
Subjects are randomized to receive a single oral dose of either this compound or Digoxin in the first period.
-
After a washout period of sufficient duration (at least 5-7 half-lives of this compound) to ensure complete elimination of the first drug, subjects receive the alternate drug in the second period.
-
Drugs are administered with a standardized volume of water after an overnight fast.
-
-
Blood Sampling:
-
Serial blood samples are collected in appropriate tubes (e.g., containing heparin or EDTA) at predefined time points.
-
Sampling times should be frequent around the expected time of maximum concentration (Tmax) and extend for a duration sufficient to characterize the elimination phase (e.g., up to 14 days for this compound and 72 hours for Digoxin).
-
Typical time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 168, 240, and 336 hours.
-
-
Plasma Preparation and Storage:
-
Blood samples are centrifuged to separate plasma.
-
Plasma is transferred to labeled cryovials and stored at -20°C or -80°C until analysis.
-
-
Bioanalytical Method:
-
Concentrations of this compound and Digoxin in plasma samples are determined using a validated analytical method, such as:
-
Radioimmunoassay (RIA): A highly sensitive method historically used for these compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The current gold standard for its high specificity, sensitivity, and accuracy.
-
-
The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data for each subject are analyzed using non-compartmental or compartmental pharmacokinetic models.
-
Key parameters to be calculated include:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t½ (Elimination half-life)
-
Vd (Volume of distribution)
-
CL (Clearance)
-
-
-
Statistical Analysis:
-
The pharmacokinetic parameters for this compound and Digoxin are compared using appropriate statistical tests (e.g., analysis of variance - ANOVA).
-
Geometric means and their ratios (for Cmax and AUC) are calculated to assess bioequivalence if different formulations are being compared.
-
Experimental Workflow
The logical flow of a typical clinical pharmacokinetic study is illustrated in the diagram below.
Conclusion
The pharmacokinetic profiles of this compound and Digoxin are markedly different, primarily due to variations in their protein binding, metabolism, and route of elimination. This compound is characterized by high protein binding, extensive hepatic metabolism, and a long elimination half-life, making its clearance largely independent of renal function.[1][3][18] In contrast, Digoxin exhibits lower protein binding, is primarily excreted unchanged by the kidneys, and has a much shorter half-life that is highly dependent on renal function.[1][8][17] These differences are critical for dose individualization, particularly in specific patient populations such as the elderly or those with renal impairment, and underscore the importance of understanding their distinct pharmacokinetic behaviors in both research and clinical practice.[2][18]
References
- 1. standardofcare.com [standardofcare.com]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. droracle.ai [droracle.ai]
- 7. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 8. Pharmacokinetics, bioavailability and serum levels of cardiac glycosides [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of this compound and some related cardenolides to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein binding of cardiac glycosides in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Digoxin – Pharmacokinetics [sepia2.unil.ch]
- 12. Digoxin - Wikipedia [en.wikipedia.org]
- 13. The binding of gitoxin to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of digoxin | PPT [slideshare.net]
- 15. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and pharmacodynamics of intravenous digoxin and this compound | Semantic Scholar [semanticscholar.org]
- 17. Clinical pharmacokinetics of digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Metabolism of digoxin, digoxigenin digitoxosides and digoxigenin in human hepatocytes and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. Interindividual differences in the pharmacokinetics of this compound and digoxin during long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. homework.study.com [homework.study.com]
- 23. Digitalis pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Digitoxin's Potency: A Comparative Guide to Novel Synthetic Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of the established cardiac glycoside, Digitoxin, against a selection of novel synthetic and semi-synthetic cardiac glycosides. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents targeting the Na+/K+-ATPase pump and related signaling pathways.
Data Presentation: Comparative Potency of Cardiac Glycosides
The following tables summarize the inhibitory potency (IC50) of this compound and various novel synthetic cardiac glycosides against Na+/K+-ATPase and their cytotoxic effects on different human cancer cell lines. These values have been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, and these values should be considered as a guide for relative potency.
Table 1: Inhibition of Na+/K+-ATPase Activity
| Compound | Enzyme Source | IC50 (nM) | Reference |
| This compound | Human Kidney | 167 | [1] |
| Digoxin | Human Kidney | 147 | [1] |
| Ouabain | Human Kidney | 89 | [1] |
| UNBS-1450 | (Not Specified) | 10-100 (general range for CGs) | [2] |
| 21-Benzylidene Digoxin | (Not Specified) | (Data Not Available) | |
| ZM226 | (Not Specified) | (Data Not Available) |
Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | SUP-B15 | Acute Lymphoblastic Leukemia | 2 | [2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 120 | [2] | |
| Hct116 | Colorectal Carcinoma | (Moderately resistant) | [2] | |
| Digoxin | HT-29 | Colon Cancer | 380 | [3] |
| MV4;11 | Myeloid Leukemia | 100 | [3] | |
| THP-1 | Myeloid Leukemia | 59 | [3] | |
| Kasumi-1 | Myeloid Leukemia | 89 | [3] | |
| H1299 | Non-small Cell Lung Cancer | 62 | [3] | |
| Ouabain | SUP-B15 | Acute Lymphoblastic Leukemia | 4 | [2] |
| Proscillaridin A | Various | Solid & Hematological Tumors | 6.4 - 76 | |
| Mono-O-digitoxoside 1 | NCI-H460 | Non-small Cell Lung Cancer | (More potent than di/tri-O-digitoxosides) | [4] |
| α-oriented O-glycosides (5a, 6a, 7a) | A549 | Non-small Cell Lung Cancer | ~10-100 | [5] |
| β-oriented O-glycosides (5b, 6b, 7b) | A549 | Non-small Cell Lung Cancer | (Much less toxic) | [5] |
Experimental Protocols
In Vitro Assessment of Na+/K+-ATPase Inhibition (Colorimetric Assay)
This protocol outlines a method to determine the inhibitory potency (IC50) of a test compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or commercially available)
-
Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4)
-
ATP solution (e.g., 2 mM in water)
-
Test compounds (this compound and novel synthetic cardiac glycosides) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate Standard solution (e.g., 1 mM KH2PO4)
-
Colorimetric reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all solutions and buffers and allow them to reach room temperature.
-
Prepare Standard Curve: Create a serial dilution of the Phosphate Standard in Assay Buffer to generate a standard curve (e.g., 0 to 50 µM).
-
Enzyme Reaction Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of various concentrations of the test compound or vehicle control (for total activity) to the respective wells.
-
Add 20 µL of the purified Na+/K+-ATPase enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the compounds to bind to the enzyme.
-
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction & Color Development: Stop the reaction by adding 100 µL of the colorimetric reagent to each well. This reagent will also react with the released inorganic phosphate to produce a colored product.
-
Read Absorbance: After a short incubation at room temperature to allow for color development (e.g., 10-20 minutes), measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Use the standard curve to convert the absorbance values to the concentration of inorganic phosphate produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay for Intracellular Calcium Concentration (Fura-2 AM Method)
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to treatment with cardiac glycosides using the ratiometric fluorescent indicator Fura-2 AM.[6][7][8][9][10]
Materials:
-
Adherent cells (e.g., a relevant cancer cell line or cardiomyocytes) cultured on glass-bottom dishes or 96-well black-walled, clear-bottom plates.
-
Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in anhydrous DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer, with and without calcium and magnesium.
-
Pluronic F-127 (to aid in dye loading).
-
Probenecid (to inhibit dye extrusion).
-
Test compounds (this compound and novel synthetic cardiac glycosides).
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
Procedure:
-
Cell Preparation: Seed cells onto the appropriate imaging plates and allow them to adhere and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (final concentration typically 2-5 µM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 2.5 mM) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes.
-
-
Washing and De-esterification:
-
After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS (containing Probenecid if used during loading) and incubate for another 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Imaging:
-
Mount the plate on the fluorescence imaging system.
-
Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add the test compound at the desired concentration and continue to record the fluorescence ratio (F340/F380) over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
An increase in this ratio indicates an increase in [Ca2+]i.
-
Plot the change in the F340/F380 ratio over time to visualize the calcium response to the compound.
-
Dose-response curves can be generated by plotting the peak change in the fluorescence ratio against the concentration of the test compound.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of cardiac glycosides.
Caption: Experimental workflow for benchmarking cardiac glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Ex Vivo Activity of Cardiac Glycosides in Acute Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Direct Comparison of the Anticancer Activities of this compound MeON-Neoglycosides and O-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
Replicating Published Findings on Digitoxin's Anti-proliferative Effects: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the anti-proliferative effects of Digitoxin, supported by experimental data from published findings. We delve into the molecular pathways, present quantitative data, and offer detailed experimental protocols to aid in the replication and further exploration of this compound's potential as an anti-cancer agent.
Introduction: this compound as a Potential Anti-Cancer Therapeutic
This compound is a cardiac glycoside historically used for treating heart failure and certain cardiac arrhythmias. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] A growing body of evidence now highlights the potent anti-proliferative and cytotoxic effects of this compound and related cardiac glycosides against a wide range of cancer cell lines, including breast, prostate, lung, and pancreatic cancer.[3]
The anti-cancer mechanism is multifaceted. At nanomolar concentrations, this compound's binding to the Na+/K+-ATPase not only disrupts ion balance, leading to increased intracellular calcium and subsequent apoptosis, but also activates a complex signalosome.[4] This triggers a cascade of downstream signaling pathways that can arrest the cell cycle and inhibit tumor growth, often with a degree of selectivity for cancer cells over normal cells.[5][4] This guide will explore these key signaling pathways and provide the necessary data and protocols to investigate these effects.
Key Signaling Pathways Modulated by this compound
This compound's interaction with the Na+/K+-ATPase initiates a complex signaling network that ultimately leads to the suppression of cancer cell proliferation and survival. The primary pathways implicated are the Src-mediated pathway, the PI3K/Akt/mTOR axis, and pathways involving transcription factors like HIF-1α and NF-κB.
-
Na+/K+-ATPase Signalosome Activation: Beyond its ion-pumping function, the Na+/K+-ATPase acts as a signaling scaffold. When this compound binds to it, it triggers a conformational change that activates a multi-protein signaling complex.[4] This signalosome includes non-receptor tyrosine kinase Src, which, upon activation, can influence numerous downstream effectors.[4][6]
-
Src and Downstream Effectors (EGFR, STAT3): Src kinase is a pivotal player in cancer progression, influencing proliferation, migration, and invasion.[6][7] Studies on the related cardiac glycoside Digoxin have shown that it significantly suppresses Src activity and its protein expression in a dose- and time-dependent manner.[6] This inhibition extends to downstream targets like the Epidermal Growth Factor Receptor (EGFR) and the Signal Transducer and Activator of Transcription 3 (STAT3).[6][8]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and autophagy. Research on Digoxin has demonstrated its ability to inhibit the phosphorylation of key components of this pathway, including Akt, mTOR, and p70S6K, in non-small cell lung cancer cells.[9] This blockade contributes to the observed induction of autophagy and apoptosis.[9]
-
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): Many tumors thrive in hypoxic (low oxygen) environments, relying on the transcription factor HIF-1α to promote angiogenesis and metabolic adaptation.[10] Cardiac glycosides, including Digoxin, have been shown to inhibit the synthesis of HIF-1α protein, thereby blocking tumor growth.[10] This effect appears to be independent of the mTOR pathway, suggesting a distinct mechanism of action from other mTOR inhibitors like rapamycin.[10]
-
NF-κB and c-MYC Suppression: this compound has been found to suppress the proliferation and migration of intrahepatic cholangiocarcinoma (ICC) cells by inhibiting the activation of NF-κB.[11] Furthermore, there is evidence that cardiac glycosides can reduce the expression of the proto-oncogene c-MYC, a critical driver of cell proliferation, by inhibiting the transcription factor NFAT (Nuclear Factor of Activated T-cells).[12]
Caption: this compound inhibits Na+/K+-ATPase, activating Src and altering downstream pathways.
Data Presentation: Anti-proliferative Activity
The following tables summarize the effective concentrations and IC50 values of this compound and its analogue Digoxin across various cancer cell lines as reported in the literature. These values highlight the potent anti-proliferative effects at concentrations that are achievable in clinical settings.[3]
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| TK-10 | Renal Adenocarcinoma | 3 - 33 | [3] |
| MCF-7 | Breast Cancer | 3 - 33 | [3] |
| UACC-62 | Melanoma | 3 - 33 | [3] |
Table 2: Effective Concentrations of this compound and Digoxin in Functional Assays
| Compound | Cell Line | Cancer Type | Concentration | Observed Effect | Reference |
| This compound | BxPC-3 | Pancreatic | 100 nM | >90% of cells in early or late apoptosis | [5] |
| This compound | BxPC-3 | Pancreatic | >250 nM | Significant cytotoxicity | [5] |
| Digoxin | A549, H3255 | Lung | 50 - 500 nM | Dose-dependent inhibition of p-Src, p-EGFR, p-STAT3 | [6][8] |
| Digoxin | A549 | Lung | 100 nM | Inhibition of proliferation, invasion, and migration | [6] |
| Digoxin | MDA-MB-231 | Breast | Dose-dependent | Blocked cell growth, increased Bax/Bcl-2 ratio | [13][14] |
| Digoxin | HepG2 | Liver | 2 µM | Time-dependent induction of apoptosis, down-regulation of HIF-1α |
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for key experiments are provided below.
Caption: A typical workflow for studying this compound's anti-proliferative effects.
Cell Viability Assay (MTT Protocol)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[15]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl).[15]
-
Sterile 96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired time (e.g., 24, 48, 72 hours).[15]
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[15]
-
Formazan (B1609692) Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against drug concentration to determine the IC50 value.
Apoptosis Detection (Annexin V Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization. Collect floating cells from the supernatant to include all apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation levels of specific proteins within signaling pathways.
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 7. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. This compound inhibits ICC cell properties via the NF‑κB/ST6GAL1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
- 14. europeanreview.org [europeanreview.org]
- 15. benchchem.com [benchchem.com]
Unraveling the Cellular Response: A Comparative Analysis of Digitoxin and Digoxin on Gene Expression
A deep dive into the transcriptomic landscapes shaped by two closely related cardiac glycosides reveals distinct and overlapping molecular signatures. This guide provides a comparative analysis of the gene expression profiles in cells treated with Digitoxin versus Digoxin, offering valuable insights for researchers, scientists, and drug development professionals.
This compound and Digoxin, both cardiac glycosides derived from the foxglove plant, have long been used in the treatment of heart conditions.[1] Beyond their well-established roles in cardiology, recent research has unveiled their potential as anti-cancer and anti-inflammatory agents.[2][3] These therapeutic effects are intrinsically linked to their ability to modulate cellular signaling pathways and, consequently, alter gene expression. Understanding the nuances of these alterations is critical for harnessing their full therapeutic potential and mitigating off-target effects.
Comparative Gene Expression Profiles
The following tables summarize the reported changes in gene expression in response to this compound and Digoxin treatment across different cell types and experimental contexts.
This compound-Induced Gene Expression Changes
Treatment with this compound has been shown to modulate the expression of genes involved in cellular stress response, apoptosis, and inflammation.
| Gene | Regulation | Cell Type | Experimental Context | Reference |
| EGR-1 | Upregulated | MDA-MB-453 (Breast Cancer) | 1 µg/ml for 6h | [4] |
| NAB2 | Upregulated | MDA-MB-453 (Breast Cancer) | 1 µg/ml for 6h | [4] |
| p21 | Upregulated | MDA-MB-453 (Breast Cancer) | 1 µg/ml for 6h | [4] |
| CDC16 | Downregulated | MDA-MB-453 (Breast Cancer) | 1 µg/ml for 6h | [4] |
| PolR3B | Downregulated | MDA-MB-453 (Breast Cancer) | 1 µg/ml for 6h | [4] |
| CCL5 | Downregulated | Nasal Epithelial Cells | 0.1 mg daily for 28 days | [4] |
| CD48 | Downregulated | Nasal Epithelial Cells | 0.1 mg daily for 28 days | [4] |
| CD53 | Downregulated | Nasal Epithelial Cells | 0.1 mg daily for 28 days | [4] |
| CD300a | Downregulated | Nasal Epithelial Cells | 0.1 mg daily for 28 days | [4] |
Table 1: Summary of reported gene expression changes induced by this compound.
Digoxin-Induced Gene Expression Changes
Digoxin has been demonstrated to impact the expression of genes related to cancer progression, cell adhesion, and immune responses.
| Gene | Regulation | Cell Type | Experimental Context | Reference |
| EGFR | Downregulated | A549 (Lung Cancer) | 100 nM | [5] |
| FAK | Downregulated | A549 (Lung Cancer) | 100 nM | [5] |
| Src | Downregulated | A549 (Lung Cancer) | 250 nM | [5] |
| STAT3 | Downregulated | A549 (Lung Cancer) | 250 nM | [5] |
| IL-17 | Downregulated | Murine T-helper 17 (Th17) cells | In vitro differentiation | [6] |
| IL-1β | Downregulated | Murine Arthritic Joints | In vivo treatment | [6] |
| IL-6 | Downregulated | Murine Arthritic Joints | In vivo treatment | [6] |
| TNF-α | Downregulated | Murine Arthritic Joints | In vivo treatment | [6] |
| IL-21 | Downregulated | Murine Arthritic Joints | In vivo treatment | [6] |
| Cell Adhesion Genes | Downregulated | Circulating Tumor Cells (Breast Cancer) | Clinical Trial | [7] |
| Cell Cycle Genes | Downregulated | Circulating Tumor Cells (Breast Cancer) | Clinical Trial | [7] |
Table 2: Summary of reported gene expression changes induced by Digoxin.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the gene expression data. Below are summaries of the key experimental protocols.
Gene Expression Analysis of this compound-Treated Breast Cancer Cells
-
Cell Line: MDA-MB-453 human breast cancer cells.[4]
-
Treatment: Cells were treated with this compound at concentrations ranging from 20 ng/ml (26 nM) to 1 µg/ml.[4]
-
Time Points: RNA was collected at 6 and 24 hours post-treatment.[4]
-
Analysis: Gene expression was analyzed using microarray technology. RT-PCR and Western blot analyses were used to validate the findings for specific genes.[4]
Gene Expression Analysis of Digoxin-Treated Non-Small Cell Lung Cancer Cells
-
Cell Line: A549 human non-small cell lung cancer cells.[5]
-
Treatment: Cells were treated with Digoxin at various concentrations (50, 100, 250, and 500 nM).[5]
-
Analysis: The mRNA expression levels of Src, EGFR, STAT3, and FAK were analyzed using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[5]
Signaling Pathways
Both this compound and Digoxin exert their primary effects by inhibiting the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[8] This inhibition triggers a cascade of downstream signaling events that ultimately lead to the observed changes in gene expression.
Caption: this compound's inhibition of Na+/K+-ATPase triggers downstream signaling cascades.
Caption: Digoxin's multifaceted signaling inhibition affects cancer and immune pathways.
Experimental Workflow
The general workflow for analyzing the gene expression profiles of cells treated with cardiac glycosides, such as this compound and Digoxin, using techniques like RNA-sequencing (RNA-seq) or microarrays is outlined below.
Caption: A typical workflow for gene expression analysis of drug-treated cells.
Conclusion
While both this compound and Digoxin share a primary mechanism of action through the inhibition of the Na+/K+-ATPase pump, the available data suggests that they can elicit distinct downstream effects on gene expression. This compound appears to strongly influence stress response and inflammatory pathways, as evidenced by its impact on EGR-1 and various chemokine and cell surface receptor genes.[4] In contrast, Digoxin has been shown to more directly target key regulators of cancer progression, such as Src, EGFR, and STAT3, and also exhibits potent immunomodulatory effects by suppressing Th17 cell differentiation.[5][6]
The differences in their gene expression profiles may be attributable to variations in their pharmacokinetic and pharmacodynamic properties, leading to differential interactions with cellular components beyond the Na+/K+-ATPase. These distinctions are critical for the targeted development of these cardiac glycosides for non-cardiac indications. Further direct comparative studies using high-throughput sequencing technologies on a panel of cell lines are warranted to fully elucidate the unique and overlapping transcriptomic signatures of this compound and Digoxin. Such studies will be instrumental in guiding the selection of the appropriate glycoside for specific therapeutic applications and in identifying predictive biomarkers for patient response.
References
- 1. researchgate.net [researchgate.net]
- 2. Classical Drug this compound Inhibits Influenza Cytokine Storm, With Implications for Covid-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for Airway Inflammation in Cystic Fibrosis: Preliminary Assessment of Safety, Pharmacokinetics, and Dose Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Digoxin ameliorates autoimmune arthritis via suppression of Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Digoxin and Circulating Tumor Cells: A New Pathway to Slow Metastasis | OrganiClinic [organiclinic.com]
- 8. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
In Vivo Showdown: A Comparative Analysis of Digitoxin and Cisplatin in Anti-Tumor Efficacy
For Immediate Release
In the landscape of oncological research, the quest for effective anti-tumor agents is relentless. This guide provides a comprehensive in vivo comparison of two noteworthy compounds: Digitoxin, a cardiac glycoside with emerging anti-cancer properties, and Cisplatin (B142131), a long-standing cornerstone of chemotherapy. While direct head-to-head in vivo studies are not extensively documented, this report synthesizes available data from various preclinical studies to offer a comparative overview for researchers, scientists, and drug development professionals.
I. Executive Summary
This guide delves into the anti-tumor efficacy of this compound and Cisplatin in vivo, presenting quantitative data from xenograft models, detailing experimental protocols, and visualizing key cellular mechanisms. This compound, and its close analog Digoxin, primarily exert their anti-tumor effects through the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and modulation of the PI3K/Akt signaling pathway. In contrast, Cisplatin's efficacy is rooted in its ability to induce DNA damage, leading to cell cycle arrest and apoptosis, with its action being influenced by pathways such as PI3K/Akt and MAPK. The following sections provide a detailed juxtaposition of their performance based on available preclinical data.
II. Quantitative Data Presentation
The following tables summarize the in vivo anti-tumor efficacy of this compound (and its analog Digoxin, due to more available in vivo data) and Cisplatin across various cancer models as reported in independent studies.
Table 1: In Vivo Anti-Tumor Efficacy of this compound/Digoxin
| Cancer Type | Cell Line | Animal Model | Dosage & Administration | Key Efficacy Results |
| Neuroblastoma | SH-SY5Y | Nude Mice | Digoxin (unspecified dose) | 44% tumor growth inhibition (p=0.008).[1][2][3] |
| Neuroblastoma | Neuro-2a | A/J Mice | Digoxin (unspecified dose) | 19% tumor growth inhibition (p=0.007).[1][2][3] |
| Prostate Cancer | PC3 | SCID Mice | Digoxin (2 mg/kg, i.p. daily) | Significant inhibition of tumor growth.[4] |
| Lymphoma | P493-Myc | SCID Mice | Digoxin (0.5 or 2 mg/kg, i.p. daily) | Dose-dependent inhibition of tumor growth.[4] |
| Thyroid Cancer | BrafV600E | Transgenic Mice | Digoxin (20 µg or 60 µg, daily) | Marked inhibition of tumor volume increase.[5] |
| Colon Cancer | KRAS mutant | Mouse Xenograft | This compound (unspecified dose) | Inhibition of tumor growth.[6] |
| Castration-Resistant Prostate Cancer | C4-2 | Athymic Nude Mice | Digoxin (2mg/kg, i.p. daily for 7 days) | Did not inhibit tumor growth but significantly reduced blood vessel density and HIF-1α expression.[7] |
Table 2: In Vivo Anti-Tumor Efficacy of Cisplatin
| Cancer Type | Cell Line | Animal Model | Dosage & Administration | Key Efficacy Results |
| Small Cell Lung Cancer | H526 | Nude Mice | 3.0 mg/kg, i.p. | Cessation of exponential tumor growth for at least 3 days.[8] |
| Hepatic Cancer | HepG2 | Mouse Xenograft | Unspecified dose | Tumor weight and volume diminished by more than 30% (p < 0.05).[9] |
| Breast Cancer | MCF-7 | Nude Mice | 1 mg/kg or 3 mg/kg, i.p. | Significant tumor growth inhibition at both doses, with the high dose showing a more pronounced effect.[10] |
| Non-Small Cell Lung Cancer | KRAS(wt) clone | Nude Mice | 5 mg/kg, i.v., 3 times every 7 days | Statistically significant tumor weight reduction (best treated over control ratio of 36% at day 45).[11] |
| Mesothelioma | Human biphasic | Immunocompromised Mice | 4.0 mg/kg (in combination therapy) | Contributed to a 107-fold tumor growth inhibition in combination with PEGASEMP.[12] |
| Non-Small Cell Lung Cancer | H441 & PC14 | Nude Mice | 2 mg/kg or 4 mg/kg, i.p. | Dose-dependent anti-tumor effects observed via PET/CT imaging.[13] |
| Sarcoma | Mc7 | Syngeneic Wistar Rats | Low-dose (0.3 mg/kg) and high-dose (9 mg/kg) | Low-dose increased lymphocyte-mediated tumor resistance, while high-dose suppressed it.[14] |
III. Experimental Protocols
Detailed methodologies for key in vivo experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
This compound/Digoxin In Vivo Xenograft Protocol (General)
This protocol is a synthesized representation from studies on neuroblastoma and prostate cancer xenografts.[1][2][3][4][7]
-
Cell Culture: Human tumor cell lines (e.g., SH-SY5Y, PC3, C4-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Male athymic nude mice or SCID (Severe Combined Immunodeficiency) mice, typically 4-6 weeks old, are used.
-
Tumor Inoculation: A suspension of 1 x 10^6 to 10 x 10^6 tumor cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured with calipers, typically 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups. This compound or Digoxin is administered, commonly via intraperitoneal (i.p.) injection, at doses ranging from 0.5 to 2 mg/kg daily. The control group receives a vehicle control (e.g., saline).
-
Efficacy Assessment: The primary endpoint is tumor growth inhibition, determined by comparing the tumor volumes in the treated group to the control group over time. Body weight is also monitored as an indicator of toxicity.
-
Post-Mortem Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting for protein expression (e.g., HIF-1α) or immunohistochemistry for markers like CD31 to assess blood vessel density.[7]
Cisplatin In Vivo Xenograft Protocol (General)
This protocol is a composite based on studies involving various solid tumors.[8][9][10][11]
-
Cell Culture: Relevant human cancer cell lines (e.g., H526, HepG2, MCF-7) are maintained in their respective recommended culture conditions.
-
Animal Models: Immunodeficient mice (e.g., nude mice) are typically used for xenograft studies.
-
Tumor Inoculation: Subcutaneous injection of a suspension of cancer cells (typically 2 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volumes are monitored regularly using calipers.
-
Drug Administration: When tumors reach a predetermined size (e.g., 0.65 cm³), mice are randomized. Cisplatin is typically dissolved in 0.9% saline and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. Dosing schedules can vary, for example, a single high dose (e.g., 3.0 mg/kg) or multiple doses over time (e.g., 5 mg/kg every 7 days).[8][11]
-
Efficacy Assessment: The primary outcome is the inhibition of tumor growth, measured by changes in tumor volume.
-
Toxicity Monitoring: Animal body weight and general health are monitored to assess the side effects of the treatment.
IV. Mandatory Visualization
The following diagrams illustrate the signaling pathways and a generalized experimental workflow.
References
- 1. Digoxin inhibits neuroblastoma tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Digoxin Inhibits Neuroblastoma Tumor Growth in Mice | Anticancer Research [ar.iiarjournals.org]
- 4. pnas.org [pnas.org]
- 5. Digoxin treatment reactivates in vivo radioactive iodide uptake and correlates with favorable clinical outcome in non‐medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes apoptosis and inhibits proliferation and migration by reducing HIF-1α and STAT3 in KRAS mutant human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Digoxin Inhibits Blood Vessel Density and HIF‐1a Expression in Castration‐Resistant C4‐2 Xenograft Prostate Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. europeanreview.org [europeanreview.org]
- 10. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of cisplatin upon expression of in vivo immune tumor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Digitoxin's In Vitro Anti-Cancer Promise: A Comparative Guide to Animal Model Studies
For researchers, scientists, and drug development professionals, the transition from promising in vitro results to successful in vivo validation is a critical juncture in oncologic drug discovery. Digitoxin, a cardiac glycoside, has demonstrated significant anti-cancer potential in laboratory cell studies. This guide provides a comprehensive comparison of the available in vivo data from animal models, offering insights into the experimental validation of this compound's efficacy and its mechanisms of action. Due to the greater body of published in vivo research on its close analog, Digoxin, data for both compounds are presented to offer a broader context for the therapeutic potential of this class of molecules.
Quantitative Analysis of In Vivo Efficacy
The anti-tumor effects of this compound and Digoxin have been evaluated in various animal models of cancer. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of their efficacy in terms of tumor growth inhibition and other relevant metrics.
| Compound | Cancer Type | Animal Model | Dosage & Administration | Key Quantitative Findings |
| This compound | Colon Cancer (KRAS mutant) | Mouse Xenograft Model | Not specified | Administration inhibited tumor growth.[1] |
| Cervical Cancer | HeLa Cell Xenotransplantation Model | Not specified | Confirmed in vivo anticancer effect.[2] | |
| Skin Papilloma | Chemically Induced Mouse Model | Not specified | Suppressed tumor development.[3][4] | |
| Pulmonary Tumors | Chemically Induced Mouse Model | Not specified | Suppressed tumor development.[4] | |
| Digoxin | Prostate Cancer (PC3) | SCID Mouse Xenograft | 2 mg/kg, daily i.p. injection | Significantly inhibited tumor growth.[3] |
| Human B-lymphoma (P493-Myc) | SCID Mouse Xenograft | 0.5 or 2 mg/kg, daily i.p. injections | Significantly inhibited tumor growth in a dose-dependent manner.[3] | |
| Neuroblastoma (SH-SY5Y) | Mouse Graft Model | Not specified | Inhibited tumor growth by 44% (p=0.008).[5][6][7] | |
| Neuroblastoma (Neuro-2a) | Mouse Graft Model | Not specified | Inhibited tumor growth by 19% (p=0.007).[5][6][7] | |
| Non-Small Cell Lung Cancer (A549) | Nude Mouse Xenograft Model | 1.0 mg/kg/d | Significantly inhibited tumor growth. | |
| Thyroid Cancer | BrafV600E Mouse Model | 20 µg or 60 µg daily | Inhibited tumor growth and increased 124I accumulation.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of the experimental protocols used in key in vivo studies of this compound and Digoxin.
This compound Animal Study Protocols
Detailed experimental protocols for in vivo studies specifically investigating this compound are not consistently available in the reviewed literature. However, studies on KRAS mutant colon cancer and cervical cancer have confirmed its anti-tumor activity in mouse xenograft models.[1][2] Other research has shown its efficacy in chemically induced skin papilloma and pulmonary tumor models in mice.[3][4]
Digoxin Animal Study Protocols
-
Prostate Cancer (PC3 Xenograft Model):
-
Animal Model: Severe Combined Immunodeficiency (SCID) mice.
-
Tumor Induction: Subcutaneous injection of PC3 cells.
-
Treatment: Daily intraperitoneal (i.p.) injections of Digoxin at a dose of 2 mg/kg.[3]
-
-
Human B-lymphoma (P493-Myc Xenograft Model):
-
Animal Model: SCID mice.
-
Tumor Induction: Subcutaneous injection of P493-Myc cells.
-
Treatment: Daily i.p. injections of Digoxin at doses of 0.5 mg/kg or 2 mg/kg.[3]
-
-
Neuroblastoma (SH-SY5Y and Neuro-2a Graft Models):
-
Non-Small Cell Lung Cancer (A549 Xenograft Model):
-
Animal Model: Nude mice.
-
Tumor Induction: Not specified.
-
Treatment: 1.0 mg/kg/day of Digoxin.
-
-
Thyroid Cancer (BrafV600E Mouse Model):
-
Animal Model: Genetically engineered BrafV600E mice.
-
Treatment: Daily administration of 20 µg or 60 µg of Digoxin.[8]
-
Signaling Pathways and Mechanisms of Action
In vivo studies have validated that this compound and Digoxin exert their anti-cancer effects through the modulation of key signaling pathways.
This compound:
This compound's anti-cancer activity in animal models has been linked to the inhibition of the NF-κB signaling pathway .[9] It has also been shown to suppress the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3) in KRAS mutant human colon cancer cells.[1]
Caption: this compound's anti-cancer mechanism.
Digoxin:
A critical mechanism of Digoxin's anti-tumor effect in vivo is the inhibition of HIF-1α synthesis .[3] This has been demonstrated in both prostate cancer and B-lymphoma xenograft models, where Digoxin treatment led to a dose-dependent inhibition of HIF-1α protein expression in the tumors.[3] Furthermore, xenografts with enforced HIF-1α expression were resistant to Digoxin's effects, confirming HIF-1 as a key target.[3] Digoxin has also been shown to suppress tumor malignancy by inhibiting multiple Src-related signaling pathways in non-small cell lung cancer.[10][11]
Caption: Digoxin's validated in vivo signaling.
Experimental Workflow for In Vivo Validation
The general workflow for validating the anti-cancer effects of compounds like this compound in animal models is a multi-step process.
Caption: In vivo validation workflow.
References
- 1. This compound promotes apoptosis and inhibits proliferation and migration by reducing HIF-1α and STAT3 in KRAS mutant human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. This compound induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Digoxin inhibits neuroblastoma tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Digoxin treatment reactivates in vivo radioactive iodide uptake and correlates with favorable clinical outcome in non‐medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 11. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicological Profiles of Digitoxin and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of the cardiac glycoside digitoxin and its emerging synthetic analogs. The information presented herein, supported by experimental data from peer-reviewed studies, is intended to aid researchers and drug development professionals in evaluating the therapeutic potential and safety of these compounds.
Cardiac glycosides, historically used in the treatment of heart failure, are gaining attention for their potential as anticancer agents.[1][2] this compound, a primary cardiac glycoside, has demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] However, its narrow therapeutic index and the risk of cardiotoxicity necessitate the development of safer, more effective analogs.[1][5] Recent research has focused on synthesizing this compound analogs with modified sugar moieties to enhance their anticancer activity and reduce toxicity.[1][2] This guide offers a comparative overview of the toxicity of this compound and several of its synthetic derivatives.
Quantitative Toxicity Data
The following table summarizes the in vitro cytotoxicity (IC50 values) of this compound and its synthetic analogs against various human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | TK-10 | Renal Adenocarcinoma | 3 nM | [3] |
| K-562 | Leukemia | 6.4 ± 0.4 nM | [3] | |
| MCF-7 | Breast Adenocarcinoma | 33 nM | [3] | |
| HeLa | Cervical Carcinoma | 2.34 ± 0.003 µM | [6] | |
| NCI-H460 | Non-Small Cell Lung Cancer | Approx. 10-100 nM | [7][8] | |
| A549 | Lung Cancer | - | [9] | |
| H1975 | Non-Small Cell Lung Cancer | - | [9] | |
| Digoxin (B3395198) | K-562 | Leukemia | 28.2 ± 2.9 nM | [3] |
| D6-MA (a monosaccharide analog) | NCI-H460 | Non-Small Cell Lung Cancer | ~5-fold more potent than this compound | [1][8] |
| Digitoxigenin-α-L-rhamnopyranoside (1) | HeLa | Cervical Carcinoma | 35.2 ± 1.6 nM | [6] |
| Digitoxigenin-α-L-amicetopyranoside (2) | HeLa | Cervical Carcinoma | 38.7 ± 1.3 nM | [6] |
Note: IC50 values can vary between studies due to different experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the toxicity of this compound and its analogs, it is crucial to visualize the involved signaling pathways and the experimental procedures used for their assessment.
Caption: General signaling pathway of cardiac glycoside-induced cytotoxicity.
Caption: A typical experimental workflow for in vitro cytotoxicity assessment.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and its analogs. Researchers should refer to the specific publications for detailed procedures.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its synthetic analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Apoptosis Assay (Hoechst Staining)
-
Cell Treatment: Cells are grown on coverslips in a multi-well plate and treated with this compound or its analogs at their respective IC50 concentrations for a defined period.
-
Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed with a solution like 4% paraformaldehyde.
-
Staining: After fixation, the cells are washed again with PBS and then stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Microscopy: The stained cells are visualized using a fluorescence microscope. Apoptotic cells are identified by their characteristic nuclear morphology, such as chromatin condensation and nuclear fragmentation, which appear as brightly stained, condensed, or fragmented nuclei.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of apoptotic nuclei relative to the total number of cells in several random fields of view.
Discussion of Comparative Toxicity
The data presented indicate that synthetic modifications to the this compound molecule can significantly alter its cytotoxic profile. For instance, the monosaccharide analog D6-MA has been shown to be approximately five times more potent than this compound in non-small cell lung cancer cells.[1][8] Similarly, the synthetic analogs digitoxigenin-α-L-rhamnopyranoside (1) and digitoxigenin-α-L-amicetopyranoside (2) exhibited significantly lower IC50 values (greater potency) in HeLa cells compared to the parent this compound molecule.[6]
A crucial aspect of the toxicity profile of these compounds is their selectivity for cancer cells over non-cancerous cells. Studies have shown that both this compound and its analogs can exhibit greater cytotoxicity against cancer cell lines compared to non-tumorigenic cell lines.[1][6] This selective cytotoxicity is a promising characteristic for potential anticancer therapeutics.
The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and subsequent apoptosis.[1][10] However, some studies suggest that at therapeutically relevant concentrations for anticancer effects, the inhibition of Na+/K+-ATPase may not be the sole mechanism, and the activation of other signaling pathways might be involved.[7]
It is important to note that while in vitro studies provide valuable preliminary data, in vivo toxicity studies are necessary to fully characterize the safety profile of these compounds. Cardiotoxicity remains a significant concern for all cardiac glycosides.[1][5] Future research should focus on designing analogs that retain or enhance anticancer activity while minimizing cardiotoxic effects. A retrospective study comparing this compound and digoxin in a geriatric population found that this compound was associated with a lower rate of toxicity.[11][12]
Conclusion
The development of synthetic analogs of this compound represents a promising avenue for cancer therapy. The available data suggest that modifications to the sugar moiety of this compound can lead to compounds with enhanced cytotoxic potency and selectivity against cancer cells. However, a thorough evaluation of their in vivo toxicity, particularly cardiotoxicity, is essential before they can be considered for clinical applications. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of these novel compounds.
References
- 1. This compound and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and its analogs as novel cancer therapeutics | springermedizin.de [springermedizin.de]
- 6. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and a Synthetic Monosaccharide Analog Inhibit Cell Viability in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and a synthetic monosaccharide analog inhibit cell viability in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Comparing the toxicity of digoxin and this compound in a geriatric population: should an old drug be rediscovered? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Repurposing a Veteran Cardiac Drug: A Meta-Analysis of Digitoxin's Role in Non-Cardiac Indications
Researchers and drug development professionals are increasingly exploring the therapeutic potential of established drugs for new indications. Digitoxin, a cardiac glycoside with a long history in treating heart conditions, is now under a scientific lens for its potential applications beyond cardiology, most notably in oncology. This guide provides a comprehensive comparison of clinical and preclinical data on the use of this compound for non-cardiac indications, with a focus on its anti-cancer properties.
While a full-scale meta-analysis is challenged by the limited number of completed clinical trials specifically investigating this compound for non-cardiac diseases, a growing body of preclinical evidence and early-phase clinical studies provides valuable insights into its mechanisms and potential efficacy. This report synthesizes the available data, presenting it in a structured format to facilitate comparison and guide future research.
Clinical Evidence: Early Trials Show Promise in Oncology
The clinical investigation of this compound in non-cardiac indications is still in its nascent stages, with a primary focus on its application in cancer therapy. Most of the available clinical data comes from studies involving a related cardiac glycoside, digoxin (B3395198), which shares a similar mechanism of action. However, a notable clinical trial is underway to evaluate this compound specifically in combination with chemotherapy for pancreatic cancer.
A proof-of-concept clinical trial (NCT03928210) investigating digoxin in nine metastatic breast cancer patients demonstrated a significant reduction in the size of circulating tumor cell (CTC) clusters, which are associated with a higher risk of metastasis.[1][2][3] Patients received a daily maintenance dose of digoxin (target serum level of 0.7–1.4 ng/ml) for seven days.[4] The study reported an average reduction of 2.2 cells per CTC cluster.[5] Transcriptome profiling of the CTCs from treated patients revealed a downregulation of genes related to cell-to-cell adhesion and the cell cycle.[3]
Another early-phase study, a pilot phase II trial, evaluated digoxin in patients with recurrent prostate cancer.[6] While the drug was well-tolerated, it did not show a significant difference in prolonging PSA doubling time compared to historical placebo data.[6]
A clinical study at the University of Skövde in Sweden is currently investigating this compound as a potential treatment for pancreatic cancer, one of the most lethal forms of the disease.[7] This trial aims to determine the optimal dosage, assess patient safety, and validate laboratory-identified biomarkers.[7][8] A separate phase IIa trial is studying the combination of neoadjuvant chemotherapy with digoxin for resectable pancreatic cancer.[9]
Table 1: Summary of Key Clinical Trials of Cardiac Glycosides in Non-Cardiac Indications
| Drug | Indication | Study Phase | Number of Patients | Key Findings/Endpoints | Reference |
| This compound | Inoperable Pancreatic Cancer | Phase II | Ongoing | To improve survival in combination with chemotherapy. | [10] |
| Digoxin | Metastatic Breast Cancer | Proof-of-Concept | 9 | Significant reduction in the size of circulating tumor cell clusters. | [1][3][5] |
| Digoxin | Resectable Pancreatic Cancer | Phase IIa | Ongoing | Efficacy of neoadjuvant chemotherapy with digoxin. | [9] |
| Digoxin | Recurrent Prostate Cancer | Pilot Phase II | 16 | Well-tolerated but no significant benefit over historical placebo. | [6] |
Preclinical Data: Unraveling the Anti-Cancer Mechanisms
Extensive in vitro and in vivo preclinical studies have shed light on the potential anti-cancer mechanisms of this compound. These studies have consistently demonstrated its ability to inhibit the growth of various cancer cell lines at concentrations that are achievable in cardiac patients.[11][12][13]
The primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a protein often overexpressed in cancer cells.[14] This inhibition leads to an increase in intracellular calcium levels, which in turn can trigger apoptosis (programmed cell death).[15]
Beyond its direct cytotoxic effects, this compound has been shown to modulate several critical signaling pathways involved in cancer progression.
Signaling Pathways Modulated by this compound:
-
PI3K/Akt/mTOR Pathway: Studies on non-small cell lung cancer (NSCLC) cells have shown that digoxin can block this pathway, which is crucial for tumor cell survival, proliferation, and metastasis.[16]
-
NF-κB Signaling: this compound has been identified as a potent inhibitor of the transcription factor NF-κB, which can reduce the production of pro-inflammatory cytokines that contribute to the tumor microenvironment.[14]
-
MAPK Signaling: The activation of the Na+/K+-ATPase signalosome by this compound can modulate the mitogen-activated protein kinase (MAPK) signaling cascade.[14]
-
HIF-1α Synthesis: Cardiac glycosides, including digoxin, have been shown to inhibit the synthesis of hypoxia-inducible factor 1-alpha (HIF-1α), a key protein involved in tumor growth, vascularization, and metastasis.[17]
The following diagram illustrates the proposed anti-cancer signaling pathways of this compound:
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. DICCT Study [swiss-go.ch]
- 3. Digoxin for reduction of circulating tumor cell cluster size in metastatic breast cancer: a proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. news-medical.net [news-medical.net]
- 8. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. europeanreview.org [europeanreview.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DataMed Data Discovery Index [datamed.org]
- 16. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Digitoxin: A Guide for Laboratory Professionals
The safe management and disposal of digitoxin are critical for ensuring personnel safety and environmental protection. As a highly toxic cardiac glycoside, this compound and any materials contaminated with it must be handled as hazardous waste from the point of generation through final disposal. Adherence to established protocols and regulatory requirements is mandatory. This guide provides detailed, step-by-step procedures for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure all relevant personnel are familiar with the material's Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (tested according to EN 374).[1]
-
Ventilation: Handle solid this compound and prepare solutions in a certified chemical fume hood or a glove box to prevent inhalation of dust.[1][2]
-
General Hygiene: Avoid all personal contact, including inhalation and ingestion.[3][4] Do not eat, drink, or smoke in areas where this compound is handled.[3] Always wash hands thoroughly with soap and water after handling.[3][4]
-
Storage: Store this compound in a cool, dry, well-ventilated, and securely locked area, away from incompatible materials such as strong acids or oxidizers.[1][5] Keep containers tightly sealed.[3]
Step-by-Step Disposal Protocol for this compound Waste
This compound waste must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[1][5] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[6][7] A 2019 EPA rule specifically prohibits flushing hazardous pharmaceutical waste down the drain.[7]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Expired or unused pure this compound (solid powder).
-
Contaminated solutions and solvents.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated PPE (gloves, disposable lab coats).
-
Materials used for spill cleanup.
-
-
Segregate this compound waste from other laboratory waste at the point of generation.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect pure this compound powder, contaminated solids, and spill cleanup materials in a dedicated, leak-proof, and sealable hazardous waste container.[4]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant, and sealable hazardous waste container.
-
Do not mix incompatible waste streams.
-
Label the container clearly with "Hazardous Waste: this compound" and list all chemical constituents, including solvents and approximate concentrations.
-
-
Contaminated Sharps and Labware:
-
Collect non-reusable contaminated sharps (needles, scalpels) in a designated sharps container.
-
Disposable labware should be placed in the solid hazardous waste container.
-
Step 3: Storage of Hazardous Waste
-
Store sealed hazardous waste containers in a designated satellite accumulation area or a central hazardous waste storage area.
-
This area should be secure, well-ventilated, and have secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Waste will be transported by a certified hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[7]
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[8]
Emergency Spill Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill. For powders, use a damp cloth or paper towel to avoid generating dust.[3] For liquids, use an absorbent material like sand, earth, or vermiculite.[3][4]
-
Carefully collect the absorbed material and cleanup debris using dry methods (e.g., sweeping or using a HEPA-filtered vacuum).[3]
-
Place all contaminated materials into a sealed container labeled for hazardous waste disposal.[4]
-
Decontaminate the spill area with an appropriate solvent (e.g., isopropyl alcohol) followed by soap and water.[2] Collect all decontamination materials as hazardous waste.
-
-
Major Spill:
Data Presentation: Hazard and Regulatory Information
The following table summarizes key quantitative and classification data for this compound relevant to its safe handling and disposal.
| Parameter | Data / Classification | Reference(s) |
| GHS Hazard Statements | H301: Toxic if swallowed | [1] |
| H331: Toxic if inhaled | [1] | |
| H373: May cause damage to organs through prolonged or repeated exposure | [1] | |
| UN Number | UN3249 or UN2811 (Toxic solid, organic, n.o.s.) | [3][9] |
| DOT Hazard Class | 6.1 (Toxic Substances) | [3] |
| Packing Group | II | [3] |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA) | [6][7] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. research.uga.edu [research.uga.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. abmole.com [abmole.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. olivatherapeutics.com [olivatherapeutics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
